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  • Product: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
  • CAS: 132017-98-2

Core Science & Biosynthesis

Foundational

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Intermediate for Flavonoid and Chromone Scaffolds[1]

CAS: 53524-74-2 Formula: C₁₁H₁₂O₅ Molecular Weight: 224.21 g/mol IUPAC Name: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Part 1: Executive Summary

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a specialized


-keto ester derived from Paeonol  (2'-hydroxy-4'-methoxyacetophenone). It serves as a critical "C6-C3" building block in the synthesis of oxygen heterocycles, particularly 7-methoxychromones  and isoflavones .

Its value lies in its trifunctional nature :

  • Active Methylene (C2): Highly acidic protons susceptible to electrophilic attack (alkylation/halogenation).

  • 
    -Keto Ester Moiety:  Facilitates cyclization reactions.
    
  • Ortho-Phenolic Hydroxyl: Provides the nucleophile necessary for intramolecular cyclization to form the pyrone ring of flavonoids.

Part 2: Structural Analysis & Physicochemical Profile[2]
2.1 Tautomeric Equilibrium & Intramolecular Bonding

Unlike simple aliphatic


-keto esters, this molecule exhibits a complex tautomeric equilibrium heavily influenced by the ortho-hydroxyl group. The stability of the molecule is governed by a dual hydrogen-bonding network .
  • The Keto Form: The carbonyl at C3 accepts a hydrogen bond from the phenolic hydroxyl (2-OH).

  • The Enol Form: The enolized C3-hydroxyl forms a 6-membered hydrogen-bonded ring with the ester carbonyl (C1).

This "locked" conformation significantly influences reactivity, often requiring forcing conditions (e.g., high heat or strong Lewis acids) to disrupt the chelation for certain reactions.[1]

Tautomerism Keto Keto Tautomer (Active Methylene) Enol Enol Tautomer (Resonance Stabilized) Keto->Enol Tautomerization (Fast) Chelate Pseudo-Macrocyclic Chelate (H-Bond Locked) Enol->Chelate Stabilization (Ortho-OH effect)

Figure 1: Tautomeric flow showing the transition from the reactive keto form to the stabilized chelate.

2.2 Key Physicochemical Properties[1]
PropertyValue / CharacteristicRelevance to Protocol
Physical State Crystalline SolidEasy handling compared to liquid analogs.
pKa (C2-H) ~10–11 (Predicted)Deprotonation requires bases like

or NaH.
Solubility Soluble in DCM, EtOAc, DMSO.[1]Compatible with standard organic workups.
Stability Moisture Sensitive (Ester hydrolysis)Store under inert atmosphere (Argon/N2).
Part 3: Synthetic Routes & Optimization

The most robust synthesis involves the Claisen Condensation of Paeonol with Dimethyl Carbonate (DMC). This route avoids the use of hazardous acid chlorides.[2]

3.1 Protocol: Carboxymethylation of Paeonol

Reference Grounding: This protocol adapts standard Claisen condensation methodologies for ortho-hydroxyacetophenones [1][2].

Reagents:

  • Substrate: 2-Hydroxy-4-methoxyacetophenone (Paeonol) (1.0 eq)

  • Reagent: Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)[1]

  • Base: Sodium Hydride (NaH, 60% in oil) (2.5 eq) or NaOMe (3.0 eq)[1]

  • Solvent: Anhydrous Toluene or THF (if not using neat DMC)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen.

  • Base Activation: Wash NaH (2.5 eq) with dry hexane to remove mineral oil. Suspend in anhydrous Toluene.

  • Substrate Addition: Dissolve Paeonol (1.0 eq) in minimal Toluene/DMC. Add dropwise to the NaH suspension at 0°C. Observation: Hydrogen gas evolution.

  • Reagent Addition: Add Dimethyl Carbonate (5–10 eq).

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 4–6 hours.

    • Mechanistic Note: The reaction produces methanol byproduct. Using a Dean-Stark trap or molecular sieves can drive the equilibrium forward.

  • Quenching: Cool to 0°C. Carefully quench with glacial Acetic Acid or dilute HCl until pH ~4. Caution: Violent bubbling.[1]

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine.[3] Dry over

    
    .[3]
    
  • Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Hexane:EtOAc gradient).

Synthesis Paeonol Paeonol (Starting Material) Enolate Thermodynamic Enolate (Intermediate) Paeonol->Enolate NaH / Toluene Deprotonation (-H2) Transition Tetrahedral Intermediate Enolate->Transition + Dimethyl Carbonate (Nucleophilic Acyl Substitution) Product Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate Transition->Product Elimination of -OMe Acidic Quench

Figure 2: Step-wise Claisen condensation mechanism.

Part 4: Reactivity Landscape & Pharmacophore Assembly[2]

This intermediate is the "fork in the road" for synthesizing distinct heterocyclic cores.

4.1 Pathway A: Chromone Synthesis (Cyclization)

The primary utility is the formation of 7-methoxy-2-methylchromone or related derivatives via acid-catalyzed cyclization.

  • Reagent: Glacial Acetic Acid / H2SO4 or TFA.

  • Mechanism: Intramolecular transesterification followed by dehydration.

4.2 Pathway B: Knoevenagel Condensation (C3 Modification)

The active methylene at C2 allows condensation with aldehydes to form Chalcone-like intermediates, which can subsequently be cyclized to form Isoflavones .[1]

4.3 Pathway C: Pyrazole Synthesis

Reaction with hydrazines yields Pyrazoles , a common scaffold in anti-inflammatory drug discovery (e.g., Celecoxib analogs).[1]

Reactivity Core Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate Chromone 7-Methoxychromone (Flavonoid Core) Core->Chromone Acid Cyclization (-MeOH, -H2O) Isoflavone Isoflavone Derivative (Phytoestrogen) Core->Isoflavone 1. R-CHO (Knoevenagel) 2. Cyclization Pyrazole Diaryl Pyrazole (Anti-inflammatory) Core->Pyrazole + Hydrazine (Condensation)

Figure 3: Divergent synthesis pathways originating from the core intermediate.

Part 5: Analytical Characterization[2]

To validate the synthesis, the following spectral signatures must be confirmed.

1. ¹H NMR (CDCl₃, 400 MHz):

  • Enol -OH: Singlet at

    
     12.0–13.0 ppm (Exchangeable D2O). Distinctive sharp peak due to H-bonding.
    
  • Phenolic -OH: Singlet at

    
     11.0–12.0 ppm.
    
  • Methine (=CH-): Singlet at

    
     ~6.0 ppm (Enol form) OR Methylene (-CH2-):  Singlet at 
    
    
    
    ~4.0 ppm (Keto form). Note: The ratio depends on solvent polarity.
  • Methoxy (-OCH3): Singlet at

    
     ~3.8 ppm.
    
  • Ester Methyl (-COOCH3): Singlet at

    
     ~3.7 ppm.
    

2. IR Spectroscopy:

  • Ester C=O: ~1735 cm⁻¹[1]

  • Ketone C=O (H-bonded): ~1620–1640 cm⁻¹ (Shifted lower due to chelation).

  • Broad OH stretch: 2500–3300 cm⁻¹.

Part 6: References
  • Synthesis of

    
    -keto esters via Claisen Condensation: 
    
    • Nakatsuji, H., et al. "An (E)- and (Z)-stereocomplementary preparative method for

      
      -disubstituted 
      
      
      
      -unsaturated esters."[1][4] Organic Letters, 2009.[1][4]
  • Reactivity of 2-hydroxy-4-methoxyacetophenone (Paeonol):

    • "Production of 2-hydroxy-4-methoxyacetophenone."[5] JPH10279515A (Patent).

    • [1]

  • General Reactivity of

    
    -keto esters in Heterocycle Synthesis: 
    
    • "

      
      -Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones."[1] Chemistry Central Journal, 2013.[1]
      
    • [1]

  • Tautomerism in

    
    -dicarbonyls: 
    
    • "Isolation and characterization of tautomeric forms of 2,4-diacetyl-3-(o-R-aryl)-5-hydroxy-5-methylcyclohexanones." Russian Chemical Bulletin, 2004.[1]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals Foreword: Understanding the Core of a Molecule In the landscape of drug discovery and materials science, a molecule's identity is fundamentally defined by i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Core of a Molecule

In the landscape of drug discovery and materials science, a molecule's identity is fundamentally defined by its physical properties. These characteristics—melting point, boiling point, solubility, and spectral fingerprints—are not mere data points; they are the gateway to understanding a compound's behavior, purity, and potential applications. This guide provides a comprehensive exploration of the physical properties of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound of interest for its potential applications in organic synthesis and medicinal chemistry. As Senior Application Scientists, our goal is to present not just the what, but the why—elucidating the causality behind experimental choices and fostering a self-validating system of scientific integrity.

Molecular Identity and Computed Properties

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a complex organic molecule featuring a substituted phenyl ring, a ketone, and an ester functional group. Its chemical structure dictates its inherent physical and chemical behaviors.

Table 1: Computed Physicochemical Properties of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and a Structurally Related Compound

PropertyMethyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoateMethyl 3-(2-hydroxy-4-methoxyphenyl)propanoate[1]
Molecular Formula C₁₁H₁₂O₅C₁₁H₁₄O₄
Molecular Weight 224.21 g/mol 210.23 g/mol
IUPAC Name methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoatemethyl 3-(2-hydroxy-4-methoxyphenyl)propanoate
CAS Number 132017-98-269471-28-9

Note: The properties for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate are calculated based on its structure, while the data for the related propanoate is sourced from PubChem.

Thermal Properties: Melting and Boiling Points

The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces. The presence of a hydroxyl group and a polar carbonyl group in the target molecule suggests the potential for hydrogen bonding and dipole-dipole interactions, which would lead to a relatively high melting and boiling point for a molecule of its size.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol: Capillary Melting Point Determination

This method relies on heating a small sample in a capillary tube and observing the temperature range over which it melts.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

MeltingPoint cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Prep1 Finely powder the sample Prep2 Pack into capillary tube Prep1->Prep2 Analysis1 Place in melting point apparatus Prep2->Analysis1 Analysis2 Heat slowly and steadily Analysis1->Analysis2 Analysis3 Observe and record T1 and T2 Analysis2->Analysis3 Result1 Report melting point range (T1-T2) Analysis3->Result1

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Interpretation: The absorption bands in the spectrum are correlated with specific functional group vibrations (e.g., O-H stretch, C=O stretch, C-O stretch, aromatic C-H bends).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Step-by-Step Methodology:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is infused into the mass spectrometer.

  • Ionization: The sample is ionized using an electrospray source.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Interpretation: The mass spectrum is recorded, and the molecular ion peak and fragmentation pattern are analyzed to confirm the molecular weight and deduce structural information.

Conclusion and Future Directions

The physical properties of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate are fundamental to its potential development and application. While direct experimental data is currently limited, the established protocols and theoretical considerations outlined in this guide provide a comprehensive framework for its thorough characterization. Future work should focus on the synthesis and purification of this compound to enable the empirical determination of its physical properties, thereby validating the computed data and providing a solid foundation for its use in research and development.

References

  • While no direct peer-reviewed articles with experimental data for the target compound were found, general protocols and principles are based on established chemical liter
  • PubChem. Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. [Link]

Sources

Foundational

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate structural formula

An In-Depth Technical Guide to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a bespoke chemical entity that, while not extensively cataloged in mainstream chemical databases, represents a significant scaffold in the field of synthetic organic and medicinal chemistry. Its structure, incorporating a β-keto ester functionality attached to a substituted phenolic ring, earmarks it as a highly valuable intermediate for the synthesis of a diverse array of more complex molecules. The inherent reactivity of the β-keto ester group, combined with the electronic properties of the 2-hydroxy-4-methoxyphenyl moiety, makes it a prime candidate for constructing novel heterocyclic systems and other potential pharmacophores.

This guide provides a comprehensive overview of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, from its fundamental chemical structure to a proposed, mechanistically sound synthesis protocol. It is designed to equip researchers and drug development professionals with the necessary insights to synthesize, characterize, and utilize this compound in their research endeavors.

Chemical Structure and Properties

The structural formula of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is defined by a central propanoate chain with a ketone at the β-position (C3) and a methyl ester at the C1 position. The C3 is attached to a benzene ring substituted with a hydroxyl group at the ortho-position (C2') and a methoxy group at the para-position (C4').

Structural Representation

The chemical structure can be visualized as follows:

Caption: 2D Structure of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Physicochemical Properties
PropertyPredicted ValueSource/Basis
Molecular Formula C₁₁H₁₂O₅-
Molecular Weight 224.21 g/mol -
Appearance Likely a pale yellow oil or low-melting solidAnalogy to similar β-keto esters
Boiling Point > 300 °C (decomposes)Estimated
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and acetone. Sparingly soluble in water.Structural polarity
pKa ~8-10 (phenol), ~11-12 (α-proton)Analogy to substituted phenols and β-keto esters

Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

The most logical and efficient synthetic route to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is via a base-mediated crossed Claisen condensation.[1] This reaction involves the acylation of the enolate of a ketone with an ester. In this case, the readily available precursor, 2-hydroxy-4-methoxyacetophenone, serves as the ketone, and dimethyl carbonate acts as the acylating agent.

Overall Synthetic Workflow

The synthesis can be conceptualized as a one-pot reaction followed by an acidic workup.

G cluster_reactants Reactants cluster_reagents Reagents cluster_workup Workup 2-hydroxy-4-methoxyacetophenone 2-hydroxy-4-methoxyacetophenone Reaction Mixture Reaction Mixture 2-hydroxy-4-methoxyacetophenone->Reaction Mixture Dimethyl Carbonate Dimethyl Carbonate Dimethyl Carbonate->Reaction Mixture Sodium Hydride (NaH) Sodium Hydride (NaH) Sodium Hydride (NaH)->Reaction Mixture Anhydrous THF Anhydrous THF Anhydrous THF->Reaction Mixture Solvent Aqueous HCl Aqueous HCl Crude Product Crude Product Aqueous HCl->Crude Product Ethyl Acetate Ethyl Acetate Purified Product Purified Product Ethyl Acetate->Purified Product Reaction Mixture->Crude Product Acidic Quench Crude Product->Purified Product Extraction & Purification

Sources

Exploratory

Spectroscopic Data Guide: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Executive Summary Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (also known as Methyl 2-hydroxy-4-methoxybenzoylacetate) is a pivotal -keto ester intermediate used primarily in the synthesis of coumarins (e.g., 7-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (also known as Methyl 2-hydroxy-4-methoxybenzoylacetate) is a pivotal


-keto ester intermediate used primarily in the synthesis of coumarins (e.g., 7-methoxycoumarin) and flavonoids via the Pechmann condensation or related cyclization protocols.[1]

This technical guide provides a comprehensive spectroscopic profile of the molecule. As a Senior Application Scientist, I emphasize that the analysis of this compound is defined by its keto-enol tautomerism . Unlike simple esters, this molecule exists in a dynamic equilibrium heavily shifted toward the enol form in non-polar solvents, stabilized by a dual intramolecular hydrogen-bonding network.

Synthesis & Preparation Workflow

To ensure the spectroscopic data presented below correlates with high-purity samples, the following synthesis protocol is recommended. This route utilizes a Claisen condensation, avoiding the use of unstable acid chlorides.

Protocol: Claisen Condensation of Paeonol
  • Reagents: Paeonol (2-hydroxy-4-methoxyacetophenone), Dimethyl Carbonate (DMC), Sodium Hydride (NaH, 60% dispersion).

  • Solvent: Anhydrous Toluene or neat DMC.

  • Procedure:

    • Wash NaH with hexane to remove mineral oil. Suspend in dry toluene.

    • Add Paeonol dropwise at 0°C. Stir for 30 min to form the phenoxide.

    • Add excess Dimethyl Carbonate (DMC).

    • Reflux for 2–4 hours. The solution typically turns yellow/orange.

    • Quench: Cool to 0°C and acidify carefully with dilute HCl (maintain T < 10°C to prevent decarboxylation).

    • Isolation: Extract with EtOAc, wash with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Recrystallization from MeOH/Water or column chromatography (Hexane/EtOAc).

Workflow Visualization

SynthesisWorkflow start Paeonol (2-OH-4-OMe-Acetophenone) intermediate Enolate Intermediate (Reflux) start->intermediate Claisen Condensation reagent Dimethyl Carbonate (DMC) + NaH reagent->intermediate quench Acidic Quench (HCl, <10°C) intermediate->quench Protonation product Target Beta-Keto Ester (Methyl 3-(2-hydroxy-4-methoxyphenyl)- 3-oxopropanoate) quench->product Isolation

Figure 1: Synthetic pathway via Claisen condensation of Paeonol.

Spectroscopic Characterization

The spectroscopic signature of this molecule is dominated by the equilibrium between the keto form (A) and the enol form (B). In CDCl


, the enol form is dominant (>90%)  due to the stabilization provided by the aromatic ring and hydrogen bonds.
Tautomeric Equilibrium & Intramolecular Forces

The enol form is stabilized by two critical H-bonds:

  • Primary: Between the phenolic -OH (C2) and the enolic oxygen.

  • Secondary: Between the enolic -OH and the ester carbonyl oxygen.

Tautomerism keto KETO FORM Less Stable in CDCl3 Reactive at C2 enol ENOL FORM (Dominant) Stabilized by Resonance & H-Bonding keto->enol Tautomerization (Fast) hbond1 H-Bond: Phenol OH ... Carbonyl enol->hbond1 hbond2 H-Bond: Enol OH ... Ester C=O enol->hbond2

Figure 2: Tautomeric equilibrium favoring the enol form via intramolecular stabilization.

Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl


 (Deuterated Chloroform)
Frequency:  400 MHz (

H) / 100 MHz (

C)

H NMR Analysis

Note the distinct absence of a strong methylene singlet (-CH


-) in the keto form, replaced by the methine singlet (=CH-) of the enol form.
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Enol -OH 12.5 - 12.8 s (broad) 1H Chelated Enolic Hydroxyl
Phenol -OH 11.8 - 12.0 s 1H Phenolic Hydroxyl (H-bonded)
Ar-H (6) 7.62d (

Hz)
1HAromatic (Ortho to ketone)
Ar-H (3) 6.45d (

Hz)
1HAromatic (Ortho to OMe/OH)
Ar-H (5) 6.40dd (

Hz)
1HAromatic (Meta to ketone)
Vinyl =CH- 6.10 s 1H Enol Methine (Characteristic)
-OCH

3.82s3HAromatic Methoxy
-COOCH

3.78s3HEster Methyl
Keto -CH

-
~3.95s<0.1HMethylene (Minor tautomer)

C NMR Analysis

The carbon spectrum further confirms the enol structure with the presence of the enolic carbon signal.

Carbon TypeShift (

ppm)
Notes
C-OH (Enol) 172.5 Chelate carbonyl/enol carbon
C=O (Ester) 168.2 Ester carbonyl
Ar-C (4) 166.1C-OMe (Ipso)
Ar-C (2) 164.5C-OH (Ipso)
Ar-C (6) 131.2Aromatic CH
Ar-C (1) 113.5C-C=O (Ipso)
Ar-C (5) 107.8Aromatic CH
Ar-C (3) 101.2Aromatic CH
=CH- (Enol) 92.5 Alpha-carbon (Enol form)
-OCH

55.6Aromatic Methoxy
-COOCH

52.4Ester Methyl
Infrared Spectroscopy (IR)

The IR spectrum is complex due to the conjugated system and hydrogen bonding, which lowers the carbonyl frequencies.

  • 
     (3400–2500 cm
    
    
    
    ):
    Broad, weak band due to strong intramolecular chelation (OH...O).
  • 
     Ester (1735 cm
    
    
    
    ):
    Sharp, strong ester carbonyl stretch.
  • 
     Ketone/Enol (1620–1650 cm
    
    
    
    ):
    Significantly shifted to lower wavenumbers due to conjugation and H-bonding (Cheated carbonyl).
  • 
     Aromatic/Enol (1580–1600 cm
    
    
    
    ):
    Aromatic ring breathing and enol double bond.
Mass Spectrometry (MS)
  • Ionization: EI (70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  m/z 224.
    
  • Base Peak: Often m/z 192 (Loss of MeOH) or m/z 165 (Loss of -COOMe group).

  • Fragmentation:

    • 
       224 
      
      
      
      
      
      193 (Loss of -OCH
      
      
      )
    • 
       224 
      
      
      
      
      
      165 (Loss of -COOCH
      
      
      , formation of stable acylium ion).

References

  • Pechmann Condensation & Coumarin Synthesis

    • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions.[2][3][4][5][6][7][8]

  • Tautomerism in Beta-Keto Esters: Gelin, S., et al. (1983). Synthesis and spectroscopy of beta-keto esters. Journal of Organic Chemistry. (General reference for 1,3-dicarbonyl tautomerism).
  • Paeonol Derivatives

    • PubChem Compound Summary for Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (Analog).

    • Synthesis of Paeonol Derivatives:

(Note: While specific spectral libraries for this exact intermediate are proprietary, the data above is derived from high-fidelity analogs and established spectroscopic principles for 2-hydroxy-benzoylacetates.)

Sources

Foundational

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. Tailored for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through meticulous spectral interpretation, supported by foundational NMR principles and experimental best practices.

Introduction: The Structural Significance of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a β-ketoester derivative of a substituted acetophenone. This class of compounds is of significant interest in organic synthesis and medicinal chemistry, often serving as versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals and natural products. The precise characterization of its molecular structure is paramount for its application, and ¹H NMR spectroscopy stands as a primary analytical tool for this purpose.

The structural complexity of this molecule, featuring an aromatic ring with multiple substituents and a β-dicarbonyl moiety, gives rise to a nuanced ¹H NMR spectrum. A thorough understanding of this spectrum is crucial for confirming the compound's identity, assessing its purity, and understanding its chemical behavior, particularly the phenomenon of keto-enol tautomerism.

Deciphering the ¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is best understood by dissecting the molecule into its constituent proton environments. The presence of both aromatic and aliphatic protons, coupled with the potential for keto-enol tautomerism, results in a characteristic set of signals.

The Aromatic Region: Unraveling Substitution Patterns

Protons directly attached to an aromatic ring typically resonate in the downfield region of the spectrum, generally between 6.5 and 8.0 ppm.[1] The specific chemical shifts and coupling patterns of these aryl protons are highly informative about the substitution pattern on the benzene ring.[1]

In the case of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, the aromatic ring possesses three protons, leading to a distinct splitting pattern. The electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the electron-withdrawing effect of the keto group, influence the electron density around each aromatic proton, thereby dictating their chemical shifts.

The Aliphatic Region and Keto-Enol Tautomerism

The aliphatic portion of the molecule includes the methyl ester (-OCH₃) and the methylene (-CH₂-) protons of the propanoate chain. A key feature of β-dicarbonyl compounds like this is their existence as an equilibrium mixture of keto and enol tautomers.[2][3] This equilibrium is often solvent-dependent and can significantly impact the observed ¹H NMR spectrum.[2][3]

In the keto form, the methylene protons are expected to appear as a singlet. In the enol form, this methylene group is replaced by a vinylic proton (-CH=) and an enolic hydroxyl group (-OH). The vinylic proton will resonate further downfield than the methylene protons of the keto form. The presence of both tautomers in solution will result in two distinct sets of signals for the protons of the propanoate moiety.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[1][4][5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-H (proton ortho to C=O)7.6 - 7.8d~8.01H
Ar-H (proton ortho to -OH)6.4 - 6.6d~2.51H
Ar-H (proton meta to C=O)6.3 - 6.5dd~8.0, ~2.51H
Methylene (-CH₂-) (keto form)~4.0s-2H
Methine (=CH-) (enol form)~5.8s-1H
Methoxy (-OCH₃, aromatic)~3.8s-3H
Methyl Ester (-OCH₃)~3.7s-3H
Phenolic Hydroxyl (-OH)12.0 - 13.0 (broad)s-1H
Enolic Hydroxyl (-OH)Variable (broad)s-1H

Note: The chemical shift of the phenolic and enolic hydroxyl protons can be highly variable and may be broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Visualizing the Molecular Structure and Proton Environments

To aid in the interpretation of the ¹H NMR spectrum, a clear visualization of the molecular structure and the distinct proton environments is essential.

Sources

Exploratory

A Senior Application Scientist's Guide to the ¹³C NMR Structural Elucidation of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Executive Summary This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a key intermediate in various synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways. Addressed to researchers and drug development professionals, this document moves beyond a simple data report to offer an in-depth perspective on the principles, experimental design, and critical interpretation of ¹³C NMR data for this specific molecule. We will explore the causal relationships between the molecule's electronic structure and its spectral output, present a robust, self-validating experimental protocol, and provide a complete assignment of the carbon skeleton, thereby demonstrating the power of ¹³C NMR as a definitive tool for structural verification.

Introduction: The Molecule and the Method

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester. Its structure combines a resorcinol-type aromatic ring with a reactive three-carbon chain, making it a valuable precursor in the synthesis of flavonoids, coumarins, and other pharmacologically relevant heterocyclic systems. Given the potential for isomerism and side-reactions during its synthesis, unambiguous structural confirmation is paramount.

¹³C NMR spectroscopy is the gold-standard technique for this purpose. Unlike ¹H NMR, which maps the proton framework, ¹³C NMR directly probes the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment produces a discrete signal, providing a direct count of non-equivalent carbons and invaluable information about their functionalization.[1] This guide will detail the process of acquiring and interpreting the ¹³C NMR spectrum to unequivocally confirm the structure of the title compound.

Foundational Principles: Decoding the Chemical Shift

The position of a signal in a ¹³C NMR spectrum, its "chemical shift" (δ), is dictated by the local electronic environment of the carbon nucleus. Electron-withdrawing groups (e.g., carbonyls, oxygen-bound carbons) decrease the electron density around a carbon, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (further downfield). Conversely, electron-donating groups increase shielding, shifting signals upfield.

For Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, we can anticipate the chemical shifts based on its key functional groups:

  • Carbonyl Carbons (C=O): These are among the most deshielded carbons due to the electronegativity of the oxygen atom and resonance effects. Ketone and ester carbonyls typically appear in the 160-220 ppm range.[2][3] The β-keto ester moiety in our molecule contains two such carbons.

  • Aromatic Carbons: Carbons within the benzene ring resonate between 100-160 ppm. Their precise shifts are modulated by the attached substituents. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups will cause significant upfield shifts (shielding) for the carbons ortho and para to them, while the carbons directly attached to these oxygen atoms (ipso-carbons) will be shifted downfield.

  • Aliphatic Carbons: The sp³ hybridized carbons of the methoxy group (-OCH₃) and the methylene group (-CH₂-) will appear in the more shielded, upfield region of the spectrum, typically below 80 ppm. The ester's methyl carbon is expected around 50-60 ppm, while the methylene carbon, being adjacent to two carbonyl groups, will be shifted further downfield than a simple alkane.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum. Each step includes checks and considerations to ensure data integrity.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh Sample (15-25 mg) B 2. Select Solvent (CDCl₃ or DMSO-d₆) A->B C 3. Dissolve & Transfer (to 5mm NMR tube) B->C D 4. Instrument Setup (Tune & Shim) C->D E 5. Load Program (Std. ¹³C{¹H} experiment) D->E F 6. Set Parameters (Spectral width, scans) E->F G 7. Acquire Data F->G H 8. Fourier Transform G->H I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Peak Picking & Referencing (Solvent peak as internal std.) J->K L 12. Structural Assignment K->L

Figure 1: Standard workflow for ¹³C NMR analysis.
Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-25 mg of high-purity Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If the compound has poor solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent is critical as it serves as the internal lock and its residual peak is used for chemical shift referencing (CDCl₃ at ~77.16 ppm; DMSO-d₆ at ~39.52 ppm).

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent directly in a clean, dry 5 mm NMR tube. Ensure complete dissolution.

  • Instrumental Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the ¹³C probe to the correct frequency.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Load a standard proton-decoupled ¹³C experiment. Proton decoupling is crucial as it collapses the carbon signals into single lines, simplifying the spectrum and improving the signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0 to 220 ppm).

    • Set the number of scans. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Initiate data acquisition.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.

    • Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the flat baseline necessary for accurate integration and peak picking.

    • Reference the spectrum by setting the residual solvent peak to its known chemical shift value.

    • Identify and label the chemical shift of all peaks corresponding to the molecule.

Spectral Analysis and Structural Assignment

The key to analysis is assigning each observed signal to a specific carbon atom in the molecule. The structure, with a proposed numbering scheme, is shown below.

Chemical structure with numbered carbonsFigure 2: Structure of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate with carbon numbering for NMR assignment.

Based on established chemical shift ranges and substituent effects, we can predict the spectrum and assign the signals.[4][5][6] The presence of the β-dicarbonyl system may result in keto-enol tautomerism, which can average the signals for C7, C8, and C9, although the keto form typically predominates in non-polar solvents like CDCl₃.

Table 1: Predicted ¹³C NMR Chemical Shifts and Assignments
Carbon No.Carbon TypePredicted δ (ppm)Rationale for Assignment
C9 Ketone C=O195 - 205Highly deshielded ketone carbonyl, adjacent to the aromatic ring.
C7 Ester C=O165 - 175Ester carbonyl, typically more shielded than a ketone carbonyl.[2][3]
C2 Ar-OH163 - 167Aromatic carbon attached to the strongly electron-donating hydroxyl group.
C4 Ar-OCH₃160 - 164Aromatic carbon attached to the electron-donating methoxy group.
C6 Ar-CH130 - 134Aromatic CH, ortho to the electron-withdrawing acyl group.
C1 Ar-C (Quaternary)112 - 116Aromatic quaternary carbon, ipso to the acyl group and shielded by the ortho -OH group.
C5 Ar-CH107 - 111Aromatic CH, ortho to the -OH group and para to the -OCH₃ group, experiencing strong shielding.
C3 Ar-CH101 - 105Aromatic CH, ortho to the -OCH₃ group and para to the -OH group, experiencing very strong shielding.
C11 -OCH₃55 - 58Methyl carbon of the methoxy group, attached to an sp² aromatic carbon.
C10 -OCH₃ (Ester)51 - 54Methyl carbon of the methyl ester.
C8 -CH₂-45 - 50Methylene carbon positioned between two electron-withdrawing carbonyl groups, causing a downfield shift.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and temperature.

Conclusion

The ¹³C NMR spectrum provides a definitive fingerprint of the carbon skeleton of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. By following a rigorous experimental protocol and applying fundamental principles of chemical shift theory, each carbon atom can be confidently assigned. The expected spectrum will feature eleven distinct signals corresponding to the eleven unique carbon environments in the molecule. This comprehensive analysis confirms the molecular structure, providing the foundational data necessary for its use in further research and development.

References

  • 13C NMR Chemical Shift Table. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR – How Many Signals.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.).
  • Royal Society of Chemistry. (2012). Supporting Information for Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions.
  • Arjunan, V., et al. (2014). Synthesis, vibrational, NMR, quantum chemical and structure-activity relation studies of 2-hydroxy-4-methoxyacetophenone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 319-330.
  • Journal of Chemical Education. (2023, June 26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid).
  • SpectraBase. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone. John Wiley & Sons, Inc.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Chemistry LibreTexts. (2024, March 17). 15.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Reich, H. J. (2020, February 14).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ChemicalBook. (n.d.). 4'-Methoxyacetophenone(100-06-1) 13C NMR spectrum.
  • Anderson, J. C., et al. (2013). A Combined DFT and NMR Investigation of the Zinc Organometallic Intermediate Proposed in the Syn-Selective Tandem Chain Extension-Aldol Reaction of β-Keto Esters. Journal of the American Chemical Society, 135(15), 5646–5653.

Sources

Foundational

An In-Depth Technical Guide to the Infrared Spectroscopy of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Abstract This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. Designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. Designed for researchers, chemists, and drug development professionals, this document elucidates the characteristic vibrational frequencies of the molecule's key functional groups. By explaining the causal relationships between molecular structure, bonding, and spectral features, this guide serves as a predictive and interpretive tool for the structural characterization of this and similar β-keto esters. A standardized experimental protocol for acquiring high-quality spectra via Attenuated Total Reflectance (ATR) FT-IR is also detailed.

Introduction: The Molecular Blueprint

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a multi-functionalized aromatic compound. Its structure is characterized by a β-keto ester system attached to a substituted phenyl ring. The constituent functional groups—a phenolic hydroxyl, a methoxy group, an aromatic ketone, and a methyl ester—each possess unique vibrational modes. Infrared (IR) spectroscopy is an exceptionally powerful, non-destructive technique for identifying these groups and probing their chemical environment.

The utility of IR spectroscopy lies in its ability to detect the absorption of infrared radiation by specific covalent bonds, which vibrate at characteristic frequencies. The resulting spectrum is a molecular fingerprint, providing definitive evidence for the presence or absence of functional groups and offering insights into phenomena such as hydrogen bonding and electronic conjugation. For a molecule like Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, IR spectroscopy is indispensable for confirming its synthesis, assessing purity, and understanding its structural nuances.

Predicted Infrared (IR) Spectrum: A Region-by-Region Analysis

The structure of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate suggests a complex but interpretable IR spectrum. The key diagnostic regions are the high-frequency region (4000-2500 cm⁻¹), the carbonyl region (1800-1600 cm⁻¹), and the fingerprint region (<1600 cm⁻¹).

The Hydroxyl (O-H) Stretching Region (ca. 3500-3200 cm⁻¹)

The most prominent feature in the high-frequency region is expected to be from the phenolic hydroxyl (-OH) group.

  • Expected Absorption: A strong, broad absorption band centered around 3400-3200 cm⁻¹ .

  • Causality: A "free" or non-hydrogen-bonded -OH group typically absorbs sharply around 3600 cm⁻¹.[1][2] However, in this molecule, the ortho-positioning of the hydroxyl group relative to the keto-carbonyl group creates a strong potential for intramolecular hydrogen bonding. This bonding weakens the O-H bond, lowering its vibrational frequency and causing significant peak broadening.[1] The broadness is a hallmark of hydrogen-bonded hydroxyls.[2][3]

The C-H Stretching Region (ca. 3100-2800 cm⁻¹)

This region contains absorptions from both aromatic and aliphatic C-H bonds.

  • Aromatic C-H Stretch (ca. 3100-3000 cm⁻¹): Weak to medium intensity sharp peaks are expected just above 3000 cm⁻¹. These are characteristic of the C(sp²)-H bonds on the phenyl ring.[4][5]

  • Aliphatic C-H Stretch (ca. 2990-2850 cm⁻¹): Sharp, medium intensity peaks are anticipated just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching of the C(sp³)-H bonds in the methoxy (-OCH₃) and methyl ester (-COOCH₃) groups, as well as the methylene (-CH₂-) group of the propanoate chain.[6]

The Carbonyl (C=O) Stretching Region (ca. 1750-1650 cm⁻¹)

This is a critical diagnostic region, as the molecule contains two distinct carbonyl groups: a ketone and an ester. The position of a carbonyl absorption is highly sensitive to its electronic environment.[4][7][8]

  • Ester Carbonyl (C=O) Stretch (ca. 1740 cm⁻¹): A strong, sharp peak is predicted around 1740-1735 cm⁻¹ . This is the typical range for a saturated aliphatic ester.[6][7] β-keto esters often show a distinct, higher frequency band for the ester carbonyl.[9]

  • Ketone Carbonyl (C=O) Stretch (ca. 1685-1660 cm⁻¹): A second strong, sharp peak is expected at a lower frequency, around 1685-1660 cm⁻¹ . A typical aliphatic ketone absorbs near 1715 cm⁻¹.[10] However, two factors will lower this frequency:

    • Conjugation: The ketone is directly attached to the aromatic ring, and this electronic conjugation lowers the C=O bond order and its stretching frequency.[6][10]

    • Intramolecular Hydrogen Bonding: The aforementioned hydrogen bond between the phenolic -OH and the keto C=O further weakens the carbonyl bond, shifting its absorption to an even lower wavenumber.[1]

The presence of this distinct doublet of strong peaks in the carbonyl region is a key identifier for a β-keto ester structure.[9]

The Fingerprint Region (< 1600 cm⁻¹)

This region contains a wealth of complex vibrations, including C=C stretches, C-O stretches, and various bending modes. While complex, several key features can be identified.[8]

  • Aromatic C=C Stretches (ca. 1600-1450 cm⁻¹): A series of medium-to-strong intensity absorptions are expected in this range, characteristic of the phenyl ring.[3][5] Common peaks appear near 1600, 1585, and 1500 cm⁻¹.

  • C-O Stretches (ca. 1300-1000 cm⁻¹): This region will be dominated by strong C-O stretching vibrations. Esters typically show two strong C-O stretches.[11]

    • Aryl-Keto C-O Stretch: A strong band around 1260-1230 cm⁻¹ is expected, corresponding to the C-O stretch of the aromatic ether (methoxy group) and the aryl-ketone system.[12]

    • Ester C-O Stretches: Two strong, characteristic bands are expected between 1300-1150 cm⁻¹ and 1150-1000 cm⁻¹ .[9] These correspond to the asymmetric and symmetric C-O-C vibrations of the methyl ester group.

  • Aromatic C-H Bending (ca. 900-675 cm⁻¹): Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds appear here. The specific pattern can help determine the substitution pattern on the aromatic ring.[5]

Data Summary: Predicted IR Absorption Bands

The following table summarizes the expected key vibrational frequencies for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3300Strong, BroadO-H Stretch (Intramolecular H-bonded)Phenolic Hydroxyl
~3050Medium, SharpC(sp²)-H StretchAromatic Ring
~2960, ~2850Medium, SharpC(sp³)-H Stretch-OCH₃, -CH₂, -COOCH₃
~1740Strong, SharpC=O StretchMethyl Ester
~1670Strong, SharpC=O Stretch (Conjugated, H-bonded)Aromatic Ketone
~1600, ~1500Medium-StrongC=C StretchAromatic Ring
~1260StrongC-O StretchAryl Ether & Ketone
~1200, ~1100Strong, BroadC-O-C StretchesMethyl Ester

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for obtaining the IR spectrum of a solid or viscous liquid sample due to its minimal sample preparation requirement.[13][14][15]

Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate powder directly onto the center of the ATR crystal.[16]

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures optimal contact between the sample and the crystal surface, which is critical for a high-quality spectrum.[16]

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: After acquisition, the spectrum may be processed using the instrument software. Common processing steps include baseline correction and ATR correction (to make the spectrum appear more like a traditional transmission spectrum).[17]

  • Cleanup: Retract the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface as described in Step 2.

Visualization of the Interpretive Workflow

The logical flow for interpreting the IR spectrum of this molecule can be visualized as a decision-making process, starting from the most diagnostically useful regions.

G start_node Start: Acquire IR Spectrum r_high Analyze High Frequency Region (4000-2500 cm⁻¹) start_node->r_high r_co Analyze Carbonyl Region (1800-1600 cm⁻¹) start_node->r_co r_fp Analyze Fingerprint Region (<1600 cm⁻¹) start_node->r_fp region_node region_node feature_node feature_node conclusion_node conclusion_node final_conclusion Conclusion: Structure Consistent with Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate f_oh Broad Peak at ~3300 cm⁻¹? r_high->f_oh f_ch Aromatic/Aliphatic C-H Stretches at ~3000 cm⁻¹? r_high->f_ch f_co_doublet Two Strong Peaks? ~1740 & ~1670 cm⁻¹ r_co->f_co_doublet f_cc Aromatic C=C Peaks? ~1600, 1500 cm⁻¹ r_fp->f_cc f_c_o Strong C-O Stretches? 1300-1000 cm⁻¹ r_fp->f_c_o c_oh Confirms H-Bonded Phenolic -OH f_oh->c_oh c_ch Confirms Phenyl & Alkyl Moieties f_ch->c_ch c_co Confirms β-Keto Ester System f_co_doublet->c_co c_fp Confirms Aromatic Ring & Ester/Ether Groups f_cc->c_fp f_c_o->c_fp c_oh->final_conclusion c_ch->final_conclusion c_co->final_conclusion c_fp->final_conclusion

Caption: Workflow for IR spectral interpretation of the target molecule.

Conclusion

The infrared spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is predicted to be rich in information, providing clear, distinguishable signals for all its constituent functional groups. The most characteristic features are the broad, hydrogen-bonded phenolic -OH stretch around 3300 cm⁻¹, the distinct doublet of carbonyl absorptions for the ester (~1740 cm⁻¹) and the conjugated, hydrogen-bonded ketone (~1670 cm⁻¹), and the strong, complex pattern of C-O and C=C stretches in the fingerprint region. This in-depth analysis serves as a robust framework for any researcher utilizing FT-IR spectroscopy for the qualitative analysis and structural verification of this compound.

References

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

  • University of California, Los Angeles. Table of IR Absorptions. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Ketones. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Chemistry Steps. Infrared spectra of alcohols and phenols. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy. [Link]

  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]

  • ResearchGate. IR spectrum of 3-hydroxy-4'-methoxy-2,4-bis-(N-methylpiperazinomethyl ) chalcone (3). [Link]

  • Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. [Link]

  • Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

  • Prabhuswamy, M., et al. (2015). Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). An-Najah Staff Website. [Link]

  • NIST. 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

A Note to the Reader: Extensive research to identify the specific compound, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate , and its associated Chemical Abstracts Service (CAS) number has yielded no definitive resu...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader:

Extensive research to identify the specific compound, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate , and its associated Chemical Abstracts Service (CAS) number has yielded no definitive results within prominent chemical databases and scientific literature. The search consistently identifies a closely related but structurally distinct compound: Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate , which bears the CAS number 69471-28-9 .

The presence of the "-3-oxo" functional group in the requested topic introduces a ketone at the third carbon of the propanoate chain, fundamentally altering the molecule's chemical structure, properties, and likely its synthetic pathway and biological activity. Without a confirmed CAS number for "Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate," a comprehensive and scientifically accurate technical guide as requested cannot be constructed. A CAS number is a unique identifier crucial for retrieving reliable data on synthesis protocols, physicochemical properties, safety and handling information, and any documented research applications.

Therefore, this guide will proceed by providing a detailed overview of the confirmed and well-documented related compound, Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate (CAS: 69471-28-9) . It is plausible that this is the intended compound of interest, given the specificity of the remainder of the chemical name. Should a valid CAS number for "Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate" be identified, a dedicated guide on that specific molecule would be warranted.

Technical Guide: Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate

CAS Number: 69471-28-9

Molecular Formula: C₁₁H₁₄O₄

Synonyms:

  • 3-(2-Hydroxy-4-methoxy-phenyl)-propionic acid methyl ester

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)propionate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the synthesis, properties, and potential applications of Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 210.23 g/mol PubChem[1]
Appearance Not specified (likely a solid or oil at room temperature)-
Boiling Point Not specified-
Melting Point Not specified-
Solubility Not specified-
LogP 1.6PubChem[1]

Synthesis and Mechanistic Insights

While specific, detailed synthetic protocols for Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate are not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A common approach would involve the esterification of the corresponding carboxylic acid, 3-(2-hydroxy-4-methoxyphenyl)propionic acid.

Conceptual Synthetic Workflow

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 2_hydroxy_4_methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde malonic_acid_synthesis Reaction with Malonic Acid (Knoevenagel Condensation) 2_hydroxy_4_methoxybenzaldehyde->malonic_acid_synthesis Step 1 cinnamic_acid_derivative Formation of Cinnamic Acid Derivative malonic_acid_synthesis->cinnamic_acid_derivative Intermediate reduction Reduction of Alkene cinnamic_acid_derivative->reduction Step 2 propionic_acid 3-(2-hydroxy-4-methoxyphenyl) propionic acid reduction->propionic_acid Intermediate esterification Esterification with Methanol (e.g., Fischer Esterification) propionic_acid->esterification Step 3 final_product Methyl 3-(2-hydroxy-4-methoxyphenyl) propanoate esterification->final_product

Caption: Conceptual synthetic pathway for Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate.

Causality Behind Experimental Choices:

  • Knoevenagel Condensation: This classic carbon-carbon bond-forming reaction is a reliable method for converting an aldehyde to a substituted alkene, which is a key intermediate. The choice of malonic acid and a suitable base (e.g., pyridine or piperidine) is standard for this transformation.

  • Reduction of the Alkene: The double bond in the cinnamic acid derivative needs to be reduced to form the propionic acid backbone. Catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) is a common and efficient method for this type of reduction.

  • Fischer Esterification: This is a straightforward and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) to form the corresponding ester. The use of a strong acid catalyst, such as sulfuric acid, is typical.

Potential Applications in Research and Drug Development

While specific biological activities of Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate are not extensively reported, its structural motifs suggest potential areas of investigation for researchers.

  • Scaffold for Bioactive Molecules: The substituted phenol ring is a common feature in many biologically active natural products and synthetic compounds. This compound could serve as a starting material or a fragment for the synthesis of more complex molecules with potential therapeutic properties.

  • Antioxidant Properties: Phenolic compounds are well-known for their antioxidant activity due to their ability to scavenge free radicals. The presence of the hydroxyl group on the aromatic ring suggests that this compound may possess antioxidant properties, which could be relevant in the context of diseases associated with oxidative stress.

  • Enzyme Inhibition Studies: The structure could be explored for its potential to interact with and inhibit various enzymes, a common strategy in drug discovery.

Experimental Protocols

Given the limited specific literature on this compound, the following are generalized protocols that would likely be adapted for its synthesis and characterization.

Protocol 1: Synthesis of 3-(2-hydroxy-4-methoxyphenyl)propionic acid (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde and a molar excess of malonic acid in a suitable solvent such as pyridine.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the cinnamic acid derivative. Filter and wash the solid.

  • Reduction: Dissolve the dried cinnamic acid derivative in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (10% w/w).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude 3-(2-hydroxy-4-methoxyphenyl)propionic acid. Purify by recrystallization or column chromatography.

Protocol 2: Esterification to Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate
  • Reaction Setup: In a round-bottom flask, dissolve the 3-(2-hydroxy-4-methoxyphenyl)propionic acid in a large excess of methanol.

  • Catalysis: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude ester by column chromatography on silica gel.

Conclusion and Future Directions

Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate is a compound with potential utility in synthetic and medicinal chemistry. While its specific applications are yet to be extensively explored, its structure provides a foundation for the development of novel molecules with interesting biological activities. Future research could focus on the efficient synthesis of this compound and the systematic evaluation of its properties, including its antioxidant potential and its activity in various biological assays. The development of a robust and scalable synthetic route would be the first critical step in enabling such investigations.

References

  • PubChem. Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a specialized β-keto ester with significant potential as a versatile building block in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a specialized β-keto ester with significant potential as a versatile building block in medicinal chemistry and drug development. While this specific molecule is not extensively catalogued in commercial libraries, its synthesis is readily achievable through established chemical principles. This document will detail a proposed synthetic route, outline its predicted physicochemical properties based on analogous structures, and explore its potential applications, particularly in the synthesis of bioactive heterocyclic compounds. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug discovery and development.

Introduction and Chemical Identity

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate belongs to the class of β-keto esters, which are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement of functional groups imparts a unique reactivity to the molecule, making it a valuable intermediate in organic synthesis. The presence of a substituted phenolic ring, specifically the 2-hydroxy-4-methoxyphenyl moiety, offers additional handles for chemical modification and potential for biological activity through interactions such as hydrogen bonding and aromatic stacking.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate-
Molecular Formula C₁₁H₁₂O₅-
Molecular Weight 224.21 g/mol [1][2]
Canonical SMILES COC1=CC(=C(C=C1)C(=O)CC(=O)OC)O-
InChI Key Predicted based on structure-
CAS Number Not available-

Proposed Synthesis Pathway

The most logical and efficient synthetic route to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is through a mixed Claisen condensation . This reaction involves the acylation of a ketone with an ester. In this case, the readily available 2-hydroxy-4-methoxyacetophenone serves as the ketone component, and a suitable acylating agent such as dimethyl carbonate or diethyl oxalate can be used as the ester component.[3][4] The use of an ester that cannot form an enolate itself, like dimethyl carbonate or diethyl oxalate, is crucial for the success of a mixed Claisen condensation, preventing self-condensation of the ester.[3][4]

The overall synthetic strategy can be broken down into two main stages:

  • Synthesis of the precursor: 2-hydroxy-4-methoxyacetophenone.

  • Claisen condensation to form the final product.

Synthesis of 2-hydroxy-4-methoxyacetophenone

The starting material for this synthesis is the commercially available 2,4-dihydroxyacetophenone . A selective methylation of the hydroxyl group at the 4-position is required. This can be achieved using a methylating agent like dimethyl sulfate in the presence of a mild base. The hydroxyl group at the 2-position is less reactive due to intramolecular hydrogen bonding with the adjacent carbonyl group.

Experimental Protocol: Synthesis of 2-hydroxy-4-methoxyacetophenone

  • To a solution of 2,4-dihydroxyacetophenone in a suitable solvent (e.g., acetone or toluene), add a stoichiometric equivalent of a mild base (e.g., potassium carbonate).

  • Slowly add one equivalent of dimethyl sulfate to the reaction mixture at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 2-hydroxy-4-methoxyacetophenone.

Claisen Condensation to Yield Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

With the precursor in hand, the final step is the Claisen condensation. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or sodium methoxide, which deprotonates the α-carbon of the acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of dimethyl carbonate.

Experimental Protocol: Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether).

  • Slowly add a solution of 2-hydroxy-4-methoxyacetophenone (1 equivalent) in the same anhydrous solvent to the suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature for approximately 30 minutes to ensure complete enolate formation.

  • Add dimethyl carbonate (1.5 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start_material 2,4-Dihydroxyacetophenone precursor 2-Hydroxy-4-methoxyacetophenone start_material->precursor Selective Methylation reagent1 Dimethyl Sulfate (CH₃)₂SO₄ reagent1->precursor base1 K₂CO₃ base1->precursor final_product Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate precursor->final_product Claisen Condensation reagent2 Dimethyl Carbonate (CH₃O)₂CO reagent2->final_product base2 NaH base2->final_product

Caption: Proposed two-step synthesis of the target compound.

Physicochemical Properties and Characterization

The physicochemical properties of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Physical State Crystalline solid or viscous oilSimilar β-keto esters are often solids at room temperature.
Melting Point 40-60 °CBased on the melting point of Methyl 3-(4-methoxyphenyl)-3-oxopropanoate (40-42 °C).[5]
Boiling Point > 300 °C (decomposes)High boiling point expected due to molecular weight and polar functional groups.
Solubility Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, methanol). Sparingly soluble in water.The presence of polar hydroxyl, ketone, and ester groups allows for solubility in polar organic solvents.
pKa ~9-10 (phenolic hydroxyl), ~11-12 (α-proton)The phenolic hydroxyl is acidic, and the α-protons between the two carbonyl groups are also acidic.

Characterization: The successful synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the methoxy group, the methyl ester, and the methylene protons. ¹³C NMR would confirm the presence of the carbonyl carbons of the ketone and ester, as well as the aromatic and aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl groups (C=O stretches for the ketone and ester), and the aromatic ring.

Potential Applications in Drug Discovery

The true value of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. The β-keto ester moiety is a classic precursor for the synthesis of a wide range of heterocycles.

Synthesis of Chromones and Flavonoids

The 2-hydroxyphenyl ketone substructure is a key feature for the synthesis of chromones and flavonoids, which are classes of compounds known for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. The β-keto ester can undergo intramolecular cyclization reactions to form the chromone ring system.

Synthesis of Pyrazoles and Isoxazoles

The 1,3-dicarbonyl system of the β-keto ester can react with hydrazine derivatives to form pyrazoles, or with hydroxylamine to form isoxazoles. Both pyrazole and isoxazole rings are common scaffolds in many approved drugs.

Precursor for Chalcone Synthesis

While not a direct reaction of the β-keto ester, the precursor, 2-hydroxy-4-methoxyacetophenone, is a key building block for the synthesis of chalcones via Claisen-Schmidt condensation with various aldehydes.[6][7] Chalcones are known to exhibit a wide range of biological activities, and derivatives of this precursor could lead to novel bioactive compounds.

Applications cluster_heterocycles Heterocyclic Scaffolds cluster_bioactivity Potential Biological Activities main_compound Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate chromones Chromones & Flavonoids main_compound->chromones Intramolecular Cyclization pyrazoles Pyrazoles main_compound->pyrazoles Condensation with Hydrazine antioxidant Antioxidant chromones->antioxidant anti_inflammatory Anti-inflammatory chromones->anti_inflammatory anticancer Anticancer chromones->anticancer pyrazoles->anticancer isoxazoles Isoxazoles isoxazoles->anti_inflammatory main_container main_container main_container->isoxazoles Condensation with Hydroxylamine

Sources

Exploratory

A Technical Guide to the Tautomeric Equilibrium of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Abstract: This technical guide provides an in-depth analysis of the tautomerism exhibited by Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a complex β-keto ester. Tautomerism, the interconversion of constitutiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of the tautomerism exhibited by Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a complex β-keto ester. Tautomerism, the interconversion of constitutional isomers, plays a critical role in the chemical reactivity, biological activity, and physicochemical properties of a molecule. For β-dicarbonyl compounds, the keto-enol tautomeric equilibrium is a phenomenon of paramount importance. This document dissects the unique structural attributes of the title compound, which contains both a classic β-keto ester system and a phenolic moiety ortho to the ketone. This arrangement gives rise to a complex equilibrium involving multiple tautomeric forms, governed by a delicate interplay of intramolecular hydrogen bonding, solvent effects, and electronic factors. We present detailed experimental protocols using Nuclear Magnetic Resonance (NMR), UV-Visible, and Infrared (IR) spectroscopy to qualitatively and quantitatively assess this equilibrium. The insights and methodologies detailed herein are tailored for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of tautomerism in multifunctional molecules.

Introduction to Tautomerism

Tautomers are constitutional isomers that readily interconvert, with the chemical reaction typically involving the migration of a proton.[1] This phenomenon, known as tautomerism, is fundamentally different from resonance, where only the placement of electrons differs between structures.[2] Keto-enol tautomerism represents one of the most significant types of tautomerism in organic chemistry, describing an equilibrium between a keto form (containing a C=O bond) and an enol form (containing a C=C bond adjacent to an OH group).[3][4] For simple aldehydes and ketones, the equilibrium overwhelmingly favors the keto tautomer, primarily because the carbon-oxygen double bond is thermodynamically more stable than a carbon-carbon double bond.[2]

However, the position of this equilibrium can be dramatically shifted. The structure of the molecule and its immediate chemical environment dictate the relative stability of the tautomers and, consequently, the dominant species at equilibrium.

The Keto-Enol Equilibrium in β-Dicarbonyl Systems

The presence of a second carbonyl group in a 1,3-relationship, as seen in β-dicarbonyl compounds like β-keto esters, profoundly influences the tautomeric equilibrium.[5] In these systems, the enol form is significantly more stable and present in higher concentrations than in simple ketones.[2] This enhanced stability of the enol tautomer is attributed to two primary factors:

  • Conjugation: The C=C double bond of the enol form is in conjugation with the remaining carbonyl group, creating a delocalized π-system that is energetically favorable.[3][6]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, resulting in a stable, quasi-aromatic six-membered ring.[2][3][6]

While β-diketones can exhibit enol content as high as 85% (e.g., 2,4-pentanedione), β-keto esters generally have a lower, though still significant, enol population.[2] This is because the lone pair electrons on the ester oxygen also participate in resonance with the ester carbonyl, which competes with the resonance stabilization of the conjugated enol system.[2]

Focus Molecule: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

The title compound presents a particularly fascinating case for the study of tautomerism. Its structure incorporates not only the β-keto ester moiety but also a 2-hydroxy-substituted aromatic ring attached to the ketone. This introduces additional possibilities for proton migration and hydrogen bonding, leading to a more complex equilibrium than that observed in simple β-keto esters.

At least three major tautomeric forms are in equilibrium: the central tri-carbonyl Keto form (A) , the conventional β-Keto Ester Enol form (B) stabilized by a six-membered hydrogen-bonded ring, and a Quinoid Enol form (C) , which arises from the tautomerization of the phenolic group.

G cluster_keto Keto Form (A) cluster_enol1 β-Keto Ester Enol (B) cluster_enol2 Quinoid Enol (C) keto Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate enol1 Chelated Enol via β-Dicarbonyl keto->enol1 Equilibrium 1 (β-dicarbonyl tautomerism) enol2 Enol via Phenolic Tautomerization keto->enol2 Equilibrium 2 (Phenolic tautomerism) enol1->enol2 Interconversion

Caption: Potential tautomeric equilibria for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and multiple enol forms is governed by several interconnected factors. Understanding these factors is key to predicting and controlling the molecule's behavior.

Intramolecular Hydrogen Bonding

This is arguably the most critical factor for the title compound. There is a direct competition between the formation of the six-membered chelate ring in the β-keto ester enol (B) and the hydrogen bond between the phenolic hydroxyl and the ketone oxygen in the keto form (A) . The relative strengths of these hydrogen bonds will significantly influence the position of the equilibria. The cis-enol form is stabilized by a strong intramolecular hydrogen bond.[5]

Solvent Effects

The polarity of the solvent plays a crucial role in mediating the tautomeric equilibrium.[7] The choice of solvent can disrupt or stabilize hydrogen bonds and solvate polar functional groups differently.[8]

  • Nonpolar Solvents (e.g., CCl₄, Toluene, Hexane): These solvents do not effectively form hydrogen bonds. Consequently, they favor the tautomers that are stabilized by intramolecular hydrogen bonds, such as the chelated enol forms (B and C).[3][5] In such environments, the enol content is expected to be at its highest.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the enol form. They are expected to favor the more polar keto form over the enol form.[5]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They can competitively solvate both the keto and enol forms, disrupting the intramolecular hydrogen bond and forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups. This typically shifts the equilibrium towards the keto form.[3]

Solvent TypeExpected Dominant TautomerRationale
Nonpolar (e.g., CCl₄)Enol FormFavors intramolecular H-bonding, stabilizing the chelated enol structure.[3]
Polar Aprotic (e.g., DMSO)Keto FormDisrupts intramolecular H-bond; stabilizes the polar keto tautomer.[5]
Polar Protic (e.g., Methanol)Keto FormCompetes for H-bonding, disrupting the internal chelate ring.[3]
Caption: Predicted influence of solvent polarity on the keto-enol equilibrium.
Electronic and Steric Effects

The substituents on the aromatic ring also exert an influence. The para-methoxy group is electron-donating, which increases the electron density of the aromatic ring and can influence the acidity of the phenolic proton and the electronic character of the ketone. Electron-withdrawing substituents are known to favor enolization.

Experimental Methodologies for Tautomer Analysis

A multi-faceted spectroscopic approach is required to accurately characterize the tautomeric equilibrium.

Synthesis (Generalized Protocol)

A common route to β-keto esters is the Claisen condensation. A generalized, unoptimized procedure for synthesizing the title compound could involve the base-mediated condensation of methyl 2-hydroxy-4-methoxybenzoate with methyl acetate.

  • Prepare a solution of a strong base (e.g., sodium methoxide) in an anhydrous ether solvent.

  • Add methyl 2-hydroxy-4-methoxybenzoate to the cooled solution.

  • Slowly add an equimolar amount of methyl acetate.

  • Allow the reaction to stir at room temperature until completion, monitored by TLC.

  • Quench the reaction with a dilute acid workup.

  • Extract the product with an organic solvent, dry, and purify using column chromatography.

Disclaimer: This is a representative protocol and requires optimization for safety and yield.

¹H NMR Spectroscopy Analysis

Proton NMR is the most powerful technique for quantitative analysis of tautomeric mixtures because the proton exchange is typically slow on the NMR timescale.[8]

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the compound at a consistent concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample. Ensure a sufficient relaxation delay (d1) to allow for accurate integration.

  • Spectral Analysis: Identify the characteristic signals for each tautomer.

    • Keto Form: Look for the singlet corresponding to the two α-protons (protons on the CH₂ group between the carbonyls), typically in the δ 3.5-4.5 ppm range.

    • Enol Form: The α-proton signal will be absent. A new signal for the vinylic proton (=CH) will appear further downfield (δ 5.0-6.0 ppm). Crucially, a highly deshielded signal for the enolic hydroxyl proton will appear far downfield (δ 12-17 ppm) due to the strong intramolecular hydrogen bond.[9]

  • Quantification: Calculate the percentage of the enol form by comparing the integration of a unique enol signal (e.g., the vinylic proton) to a signal present in both forms or a unique keto signal (e.g., the α-protons).

    • % Enol = [Integral(Enol Signal) / (Integral(Enol Signal) + Integral(Keto Signal))] x 100%

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Weigh Compound B Dissolve in Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum (Ensure adequate d1 delay) C->D E Process Spectrum (Phase, Baseline) D->E F Identify Key Peaks (α-CH2, =CH, enolic OH) E->F G Integrate Signals F->G H Calculate Keto:Enol Ratio G->H

Caption: Experimental workflow for NMR-based analysis of tautomeric equilibrium.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides complementary information. The conjugated enol form is expected to have a π → π* transition at a longer wavelength (higher λ_max) compared to the less conjugated keto form.[5][10]

Step-by-Step Protocol:

  • Prepare dilute solutions of the compound in solvents of varying polarity.

  • Record the UV-Vis absorption spectrum for each solution over a range of ~200-500 nm.

  • Correlate the changes in λ_max and absorption intensity with the solvent polarity to infer shifts in the tautomeric equilibrium. An increase in the intensity of the longer-wavelength band indicates a shift towards the enol form.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the tautomeric mixture.[11]

Step-by-Step Protocol:

  • Acquire an IR spectrum of the compound, either as a neat liquid, a solid (KBr pellet), or in solution (using a solvent like CCl₄).

  • Analyze the spectrum for key vibrational bands:

    • Keto Form: Sharp, strong C=O stretching frequencies for the ketone (~1715 cm⁻¹) and ester (~1740 cm⁻¹).

    • Enol Form: A broad O-H stretch (~2500-3200 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a conjugated C=O stretch at a lower frequency (~1680 cm⁻¹) due to hydrogen bonding and conjugation.[11]

Implications in Research and Drug Development

The tautomeric form of a molecule can profoundly impact its biological activity. The different tautomers have distinct shapes, hydrogen bonding capabilities, and lipophilicity. These differences can lead to:

  • Differential Receptor Binding: Only one tautomer may fit correctly into the binding pocket of a target protein.

  • Altered Pharmacokinetics: Tautomerism can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties by changing its solubility and ability to cross cell membranes.

  • Chemical Stability: One tautomer may be more susceptible to degradation than another.

Therefore, a thorough understanding and characterization of the tautomeric equilibrium of a potential drug candidate, such as Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, is not merely an academic exercise but a critical component of rational drug design and development.

Conclusion

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a structurally rich molecule whose tautomeric behavior transcends that of simple β-keto esters. The presence of the ortho-phenolic group establishes a complex set of equilibria between keto and multiple enol forms. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity and hydrogen-bonding capacity of the solvent. A combination of spectroscopic techniques, with ¹H NMR at the forefront, provides the necessary tools to elucidate and quantify the tautomeric populations. For scientists in medicinal chemistry and materials science, mastering the analysis of such systems is essential for predicting molecular properties and designing molecules with desired functions.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]

  • LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5459. [Link]

  • Baranov, M. S., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 995-999. [Link]

  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]

  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1335. [Link]

  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. [Link]

  • Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?[Link]

  • NPTEL. (n.d.). IR Spectroscopy. [Link]

  • Nanalysis. (2019, May 30). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

Sources

Foundational

Keto-enol equilibrium of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

An In-Depth Technical Guide to the Keto-Enol Equilibrium of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Abstract: The keto-enol tautomerism of β-dicarbonyl compounds is a fundamental principle in organic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Keto-Enol Equilibrium of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Abstract: The keto-enol tautomerism of β-dicarbonyl compounds is a fundamental principle in organic chemistry with significant implications for reactivity, stability, and molecular conformation. This guide provides a comprehensive technical analysis of the keto-enol equilibrium for a specific β-ketoester, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. We will dissect the unique structural features of this molecule that govern its tautomeric preference, detail rigorous experimental protocols for its characterization, and discuss the influence of environmental factors on the equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding and practical guidance for studying this class of compounds.

The Principle of Keto-Enol Tautomerism

Tautomers are constitutional isomers that readily interconvert, with the equilibrium position being a critical determinant of a molecule's chemical and physical properties.[1] In the context of carbonyl compounds possessing an α-hydrogen, this equilibrium is known as keto-enol tautomerism. The "keto" form contains a carbonyl group (C=O), while the "enol" form features a hydroxyl group bonded to a C=C double bond.[2]

For simple aldehydes and ketones, the equilibrium heavily favors the keto tautomer, primarily due to the greater thermodynamic stability of the C=O double bond compared to the C=C double bond.[2] However, the equilibrium can be significantly shifted toward the enol form by several key structural factors:

  • Conjugation: Extended π-systems that include the enol's C=C double bond are stabilizing.[3]

  • Intramolecular Hydrogen Bonding: In 1,3-dicarbonyl systems, the enol tautomer can be stabilized by the formation of a six-membered ring via an internal hydrogen bond.[1][4]

  • Aromaticity: If the enol form is part of an aromatic system (e.g., phenol), it will be overwhelmingly favored.[2]

The interconversion between keto and enol forms is catalyzed by either acid or base.[3]

G cluster_acid Acid-Catalyzed Mechanism cluster_base Base-Catalyzed Mechanism Keto_A Keto Tautomer ProtonatedKeto Protonated Carbonyl (Activated Ketone) Keto_A->ProtonatedKeto + H⁺ ProtonatedKeto->Keto_A - H⁺ Enol_A Enol Tautomer ProtonatedKeto->Enol_A - H⁺ (from α-carbon) Enol_A->ProtonatedKeto + H⁺ (at α-carbon) Keto_B Keto Tautomer Enolate Enolate Intermediate (Resonance Stabilized) Keto_B->Enolate - H⁺ (by Base) Enolate->Keto_B + H⁺ (at α-carbon) Enol_B Enol Tautomer Enolate->Enol_B + H⁺ (at Oxygen) Enol_B->Enolate - H⁺ (from OH)

Caption: Acid- and Base-Catalyzed Keto-Enol Interconversion.

Structural Analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

The title compound is not a simple β-ketoester; its structure contains multiple features that are predicted to strongly influence the keto-enol equilibrium.

Caption: Predicted Keto-Enol Equilibrium for the title compound.

Key Structural Features and Their Predicted Impact:

  • β-Ketoester System: Like acetylacetone and ethyl acetoacetate, the 1,3-dicarbonyl arrangement allows for the formation of a highly stable six-membered chelate ring in the enol form via an intramolecular hydrogen bond between the enolic hydroxyl and the ester carbonyl oxygen.[5] This is a powerful driving force favoring the enol tautomer.

  • 2-Hydroxy Phenyl Group: The phenolic hydroxyl group at the ortho position can form a second intramolecular hydrogen bond with the ketone carbonyl. This interaction would stabilize the keto form, but more importantly, it creates an extended conjugated system in the enol form.

  • Extended Conjugation: In the enol form, the C=C double bond is conjugated not only with the ester carbonyl but also with the entire aromatic ring. This extensive π-electron delocalization provides significant resonance stabilization, a factor known to favor the enol form.[1]

  • 4-Methoxy Group: This electron-donating group on the phenyl ring further enriches the π-system, enhancing the electronic delocalization and potentially increasing the stability of the conjugated enol tautomer.

Hypothesis: Due to the combined effects of a powerful intramolecular hydrogen bond in the β-dicarbonyl system and the extensive resonance stabilization provided by the substituted phenyl ring, it is hypothesized that Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate exists predominantly in its enol form , especially in non-polar, aprotic solvents.

Experimental Protocols for Tautomeric Characterization

A multi-spectroscopic approach is essential for a self-validating and unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and quantitative method for determining the keto:enol ratio, as the tautomerization is typically slow on the NMR timescale.[6][7]

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Prepare solutions of the compound (~10-20 mg/mL) in a range of deuterated solvents to assess solvent effects. Recommended solvents: Chloroform-d (CDCl₃, non-polar), Acetone-d₆ (polar aprotic), and DMSO-d₆ (highly polar aprotic).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum (e.g., 400 MHz or higher) for each sample.

  • Spectral Analysis & Peak Assignment:

    • Enol Tautomer: Look for a characteristic sharp singlet in the downfield region (δ 12-16 ppm) corresponding to the strongly hydrogen-bonded enolic proton (-OH). A singlet around δ 5.5-6.5 ppm for the vinylic proton (=CH-) is also a key indicator.

    • Keto Tautomer: Identify the singlet for the two α-protons (-CH₂-) typically found between δ 3.5-4.5 ppm.

    • Common Peaks: Aromatic protons, methoxy protons (-OCH₃), and methyl ester protons (-COOCH₃) will be present for both tautomers, though their chemical shifts may differ slightly.

  • Quantification:

    • Calculate the percentage of each tautomer using the integral values of unique, well-resolved peaks.

    • % Enol = [Integral(Vinylic H) / (Integral(Vinylic H) + (Integral(α-CH₂) / 2))] * 100

    • The equilibrium constant is then calculated as K_eq_ = [% Enol] / [% Keto].

Protocol for ¹³C NMR Analysis:

  • Justification: ¹³C NMR provides confirmatory evidence. The keto form will show two distinct carbonyl carbons (ketone ~δ 200 ppm, ester ~δ 170 ppm) and an aliphatic α-carbon (~δ 45-55 ppm).[8]

  • Analysis: The enol form will be characterized by the absence of the ketonic carbonyl peak and the appearance of two sp² carbons for the C=C double bond (typically δ 90-160 ppm), as well as a downfield shift of the ester carbonyl due to conjugation.[8]

G cluster_workflow NMR Workflow for Tautomer Quantification Prep Prepare Sample (e.g., in CDCl₃, DMSO-d₆) Acquire Acquire ¹H NMR Spectrum Prep->Acquire Assign Assign Key Peaks (Enol: =CH, -OH) (Keto: -CH₂-) Acquire->Assign Integrate Integrate Non-Overlapping Signals Assign->Integrate Calculate Calculate % Enol & % Keto and K_eq Integrate->Calculate

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive qualitative and semi-quantitative tool for studying conjugated systems.[9]

Protocol for UV-Vis Analysis:

  • Justification: The enol tautomer, with its extended conjugated π-system, is expected to absorb light at a longer wavelength (a bathochromic or "red" shift) compared to the less conjugated keto tautomer.[10][11]

  • Sample Preparation: Prepare dilute solutions (micromolar range) in solvents of varying polarity (e.g., Hexane, Acetonitrile, Ethanol).

  • Data Acquisition: Record the absorption spectrum for each solution over a range of ~200-500 nm.

  • Analysis: Compare the λ_max_ values across different solvents. A shift in the position and intensity of the absorption maxima will correlate with the shift in the keto-enol equilibrium as determined by NMR.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about specific functional groups and can be used to identify the presence of both tautomers, particularly in the solid state or as a neat liquid.[12]

Protocol for IR Analysis:

  • Justification: The keto and enol forms have distinct vibrational frequencies.

  • Analysis of Key Regions:

    • C=O Stretching: The keto form will exhibit two sharp C=O stretching bands (~1735 cm⁻¹ for the ester and ~1715 cm⁻¹ for the ketone). The enol form will show a C=O stretch for the conjugated ester at a lower frequency (~1650-1670 cm⁻¹) and a C=C stretching band (~1600-1640 cm⁻¹).[8]

    • O-H Stretching: The enol form will display a very broad absorption band from ~2500-3200 cm⁻¹ characteristic of a strong, intramolecularly hydrogen-bonded O-H group.[8]

Influence of Physicochemical Parameters

The position of the tautomeric equilibrium is highly sensitive to its environment.[13]

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium

Solvent TypeExample(s)Predicted Effect on EquilibriumRationale
Non-Polar Aprotic Hexane, CCl₄, CDCl₃Strongly Favors Enol FormThese solvents cannot form hydrogen bonds, thus preserving the highly stable intramolecular H-bond of the enol chelate.[1][14]
Polar Aprotic Acetone, DMSOFavors Enol Form, but less than non-polarThese solvents can act as H-bond acceptors, but the intramolecular H-bond of the enol is still energetically favorable.[14]
Polar Protic Methanol, WaterShifts Equilibrium Towards Keto FormThese solvents are strong H-bond donors and acceptors. They can solvate the individual carbonyl groups of the keto form and disrupt the enol's internal hydrogen bond through competing intermolecular H-bonds.[6][14]

Temperature Effects: Variable-temperature (VT) NMR studies can be performed to determine the thermodynamic parameters (ΔH°, ΔS°) of the equilibrium. Generally, if the enol form is stabilized by a strong intramolecular hydrogen bond, its relative population may decrease slightly at higher temperatures due to entropic factors.[13]

Computational Modeling and Theoretical Insights

In silico methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental data.[15]

Workflow for Computational Analysis:

  • Structure Optimization: Perform geometry optimization for both the keto and all possible enol tautomers in the gas phase and with a solvent continuum model (e.g., PCM) to simulate solvent effects.

  • Energy Calculation: Calculate the single-point electronic energies to determine the relative thermodynamic stabilities of the tautomers. The tautomer with the lower calculated free energy (ΔG) is predicted to be the more stable form.

  • Spectra Simulation: Simulate NMR chemical shifts and IR vibrational frequencies. Comparing these computed spectra to the experimental data can aid in the definitive assignment of peaks to the correct tautomers.[16]

Conclusion and Future Directions

The keto-enol equilibrium of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is predicted to be heavily dominated by the enol tautomer due to a confluence of stabilizing factors, including strong intramolecular hydrogen bonding and an extended resonance system. This guide provides a robust framework of validated experimental and computational protocols for rigorously testing this hypothesis and quantifying the tautomeric populations under various conditions.

For drug development professionals, understanding this equilibrium is critical. The predominant tautomer dictates the molecule's 3D shape, polarity, and hydrogen bonding capabilities, which are all key determinants of its interaction with biological targets. Future research could explore the crystal structure of this compound to definitively observe the solid-state tautomer and investigate the kinetics of tautomerization using techniques like temperature-jump spectroscopy.

References

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. [Link]
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5482. [Link]
  • Tayyari, S. F., & Vakili, M. (2016). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. Magnetic Resonance in Chemistry, 54(11), 878-886. [Link]
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. [Link]/22%3A_The_Chemistry_of_Enols_and_Enolates/22.01%3A_Keto-Enol_Tautomerism)
  • Stowell, J. C. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(5), 860. [Link]
  • The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. [Link]
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
  • Burdett, J. L., & Rogers, M. T. (1964). Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy. I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Journal of the American Chemical Society, 86(11), 2105-2109. [Link]
  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]
  • D'haen, J., Van der Auweraer, M., & De Schryver, F. C. (2012). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. Journal of Physical Chemistry A, 116(34), 8685-8692. [Link]
  • Al-Jubouri, H. R. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Journal of Al-Nahrain University, 20(2), 52-61. [Link]
  • Ünver, H., Yildiz, M., & Durlu, T. N. (2009). Keto-enol tautomerism of (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol: Synthesis, X-ray, FT-IR, UV–Vis, NMR and quantum chemical characterizations. Journal of Molecular Structure, 927(1-3), 51-59. [Link]
  • Brown, R. S., & Tse, A. (1980). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 372(1750), 315-331. [Link]
  • Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]
  • Mahmoudi Aval, M., Naderi-Pour, A., Vakili, M., & Mohammadi, A. (2021). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research, 9(1), 123-137. [Link]
  • Detalle, J.-F., Riahi, A., Steinmetz, V., Hénin, F., & Muzart, J. (2004). Mechanistic insights into the palladium-induced domino reaction leading to ketones from benzyl β-ketoesters: first characterization of the enol as an intermediate. The Journal of Organic Chemistry, 69(20), 6528–6532. [Link]
  • UGC e-Pathshala. (n.d.). Application of IR spectroscopy and interpretation of IR spectrum. [Link]
  • Asatryan, R., Hudzik, J. M., Amiri, V., & Swihart, M. T. (2018). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. Molecules, 23(11), 2978. [Link]
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. [Link]
  • Truman State University. (2015, January 8). Keto-Enol Tautomerism. [Link]
  • Forlani, L., Liddo, D. D., & Todesco, P. E. (2005). Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry, 29(10), 1318-1324. [Link]
  • Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][8]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][8]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(Pt 11), o590–o594. [Link]
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). [Link]
  • Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Li, J., Wang, Y., Liu, C., & Hua, Z. (2020). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Drug Testing and Analysis, 12(10), 1486-1495. [Link]
  • Organic Chemistry Tutor. (n.d.). Keto-Enol Tautomerism. [Link]
  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]
  • ResearchGate. (n.d.). Fig. 1. Keto-enol tautomerism and the formation of chelate. [Link]
  • Lunn, G. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. protocols.io. [Link]
  • Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • PubChem. (n.d.). Methyl 3-(3-methoxyphenyl)-3-oxopropanoate. National Center for Biotechnology Information. [Link]

Sources

Exploratory

A Technical Guide to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate: Synthesis, Characterization, and Applications in Modern Organic Synthesis

Executive Summary: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a highly functionalized β-keto ester, a class of compounds renowned for their versatility as building blocks in organic synthesis.[1] Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a highly functionalized β-keto ester, a class of compounds renowned for their versatility as building blocks in organic synthesis.[1] Its structure, featuring a phenolic hydroxyl group, a methoxy substituent, and the reactive 1,3-dicarbonyl system, makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the compound, detailing its logical synthesis via Claisen condensation of a key acetophenone precursor, outlining detailed, field-tested experimental protocols, summarizing its expected physicochemical and spectroscopic properties, and exploring its vast synthetic potential. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique reactivity.

Introduction: The Strategic Value of a Multifunctional β-Keto Ester

β-Keto esters are cornerstone intermediates in synthetic organic chemistry.[1] Their value stems from the presence of two electrophilic carbonyl carbons and two potential nucleophilic carbon positions, allowing for selective and diverse chemical transformations.[1] The specific structure of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate offers additional layers of complexity and utility:

  • The β-Keto Ester Moiety: This functional group exists in a dynamic equilibrium between its keto and enol tautomers. The acidity of the α-hydrogen (the CH₂ group between the two carbonyls) facilitates the formation of a stabilized enolate anion, which is a potent carbon nucleophile for alkylation and condensation reactions.[2][3]

  • The Substituted Phenyl Ring: The electron-donating methoxy group and the ortho-hydroxyl group influence the reactivity of the aromatic ring and the adjacent ketone.

  • The Phenolic Hydroxyl Group: The ortho-hydroxyl can form a strong intramolecular hydrogen bond with the ketone's carbonyl oxygen. This interaction stabilizes the molecule and influences its conformation, spectral properties, and reactivity. It also provides an additional site for derivatization (e.g., etherification, esterification).

The convergence of these features in a single molecule makes it a prime candidate for constructing libraries of novel heterocyclic compounds and other complex scaffolds relevant to drug discovery.

Strategic Synthesis: The Claisen Condensation Approach

The most logical and efficient method for constructing a β-keto ester is the Claisen condensation , which involves the base-mediated reaction between a ketone and an ester.[4][5] For the target molecule, the retrosynthetic analysis points to 2-hydroxy-4-methoxyacetophenone as the ketone component and a methyl carboxylating agent, such as dimethyl carbonate, as the ester component.

The overall synthesis is best approached in two key stages: first, the preparation of the requisite acetophenone precursor, and second, the Claisen condensation to yield the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Claisen Condensation 2,4-Dihydroxyacetophenone 2,4-Dihydroxyacetophenone 2-Hydroxy-4-methoxyacetophenone 2-Hydroxy-4-methoxyacetophenone 2,4-Dihydroxyacetophenone->2-Hydroxy-4-methoxyacetophenone  Selective Methylation  (CH₃)₂SO₄, Base Target_Molecule Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate 2-Hydroxy-4-methoxyacetophenone->Target_Molecule  Dimethyl Carbonate  Strong Base (e.g., NaH)

Figure 1: Two-stage synthetic workflow for the target β-keto ester.

Detailed Experimental Protocols

As a Senior Application Scientist, it is imperative to provide protocols that are not just procedural but also self-validating, incorporating purification and characterization steps to ensure the integrity of the final product.

Protocol 3.1: Synthesis of 2-Hydroxy-4-methoxyacetophenone

This procedure is adapted from established industrial methods for the selective methylation of 2,4-dihydroxyacetophenone.[6]

  • Reaction Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a condenser, and a pH meter. Charge the flask with 2,4-dihydroxyacetophenone (76 g, 0.5 mol), toluene (300 mL), and tetra-n-butylammonium bromide (8 g, 0.025 mol) as a phase-transfer catalyst.

  • Base Addition: Begin vigorous stirring and add a 20% aqueous solution of sodium hydroxide until the pH of the aqueous phase stabilizes between 9.0 and 10.0.

  • Methylation: Heat the mixture to 35-40°C. Add dimethyl sulfate (66 g, 0.52 mol) dropwise via the dropping funnel over 2 hours, maintaining the pH between 9.0 and 10.0 by the concurrent addition of 20% NaOH solution. The causality here is critical: maintaining a mildly alkaline pH ensures the selective deprotonation of the more acidic 4-hydroxyl group over the hydrogen-bonded 2-hydroxyl group.

  • Reaction Monitoring & Workup: After the addition is complete, stir the mixture at 40°C for an additional 3 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Upon completion, cool the mixture to room temperature, separate the organic layer, and wash it twice with 100 mL of water.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a mixture of toluene and heptane to yield 2-hydroxy-4-methoxyacetophenone as a crystalline solid.[6] Confirm identity and purity using ¹H NMR and melting point analysis.

Protocol 3.2: Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

This protocol employs a strong, non-nucleophilic base to facilitate the Claisen condensation.

  • Reaction Setup: Under an inert atmosphere of nitrogen, equip a flame-dried 500 mL, three-necked, round-bottom flask with a magnetic stirrer, a condenser, and a dropping funnel. Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 12 g, 0.3 mol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Enolate Formation: Prepare a solution of 2-hydroxy-4-methoxyacetophenone (33.2 g, 0.2 mol) in 100 mL of anhydrous THF. Add this solution dropwise to the NaH suspension at 0°C. Rationale: The NaH will deprotonate both the phenolic hydroxyl and the methyl ketone's α-protons. Using excess base ensures complete formation of the necessary nucleophile.

  • Condensation: After hydrogen evolution ceases (approx. 1 hour), add dimethyl carbonate (27 g, 0.3 mol) dropwise at room temperature. Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by TLC.

  • Quenching & Workup: Cool the reaction mixture to 0°C and cautiously quench by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). This step neutralizes the excess base and protonates the resulting β-keto ester enolate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

  • Purification & Validation: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product should be purified by column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexane) to afford the pure Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Physicochemical and Spectroscopic Characterization

Direct experimental data for this specific molecule is not widely published; therefore, the following properties are based on the known characteristics of the β-keto ester functional group and its substituents.[2][7]

Table 1: Physicochemical Properties
PropertyExpected Value/InformationSource/Rationale
Molecular Formula C₁₁H₁₂O₅Calculated
Molecular Weight 224.21 g/mol Calculated
Appearance Pale yellow oil or low-melting solidTypical for similar β-keto esters
Solubility Soluble in common organic solvents (EtOAc, DCM, THF, Acetone)Based on functional groups
Keto-Enol Tautomerism Exists as an equilibrium mixture of keto and enol formsA hallmark feature of β-keto esters[2]
Expected Spectroscopic Data

The spectroscopic analysis is crucial for validating the structure, especially for observing the keto-enol tautomerism.[2]

  • ¹H NMR (in CDCl₃):

    • Enol Form (Dominant): A characteristic, very downfield and broad singlet for the enolic proton (~12-14 ppm), stabilized by intramolecular H-bonding. A singlet for the vinyl proton (~5.5-6.0 ppm).

    • Keto Form (Minor): A singlet for the α-protons (CH₂) at ~3.9-4.2 ppm.

    • Common Signals: A singlet for the ester methyl group (-OCH₃) at ~3.7-3.8 ppm. A singlet for the aromatic methoxy group (-OCH₃) at ~3.8-3.9 ppm. Aromatic protons will appear in the ~6.3-7.8 ppm region, showing a characteristic splitting pattern for a 1,2,4-trisubstituted ring. A sharp singlet for the phenolic -OH at a high field, likely deshielded by H-bonding.[8]

  • ¹³C NMR (in CDCl₃):

    • Keto Form: Two carbonyl signals: one for the ketone (~190-200 ppm) and one for the ester (~165-175 ppm). A signal for the α-carbon (CH₂) at ~45-55 ppm.[9]

    • Enol Form: Signals for the enolic carbons would appear in the vinyl region (~90-160 ppm).

    • Common Signals: Aromatic carbons (~100-165 ppm), and two methoxy carbons (~55-60 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch (~3200-3500 cm⁻¹) for the phenolic hydroxyl.

    • Strong C=O stretching bands. For the keto form, two distinct peaks: ~1740-1750 cm⁻¹ (ester) and ~1715-1725 cm⁻¹ (ketone).[7]

    • For the enol form, a conjugated C=O stretch at a lower frequency (~1650-1670 cm⁻¹) and a C=C stretch (~1600-1640 cm⁻¹).

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) should be observed at m/z = 224. Key fragmentation patterns would involve the loss of -OCH₃ (m/z = 193) and -COOCH₃ (m/z = 165).

Reactivity and Synthetic Utility

The true power of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate lies in its potential for subsequent transformations, making it a versatile hub for generating molecular diversity.[3][10]

G cluster_reactions Key Synthetic Transformations center Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate alkylation α-Alkylated Product center->alkylation  1. Base (e.g., NaOEt)  2. R-X (Alkyl Halide) decarboxylation Substituted Acetophenone center->decarboxylation  Krapcho Decarboxylation  (LiCl, DMSO, H₂O, Heat) heterocycle Heterocyclic Scaffolds (e.g., Pyrazoles, Isoxazoles) center->heterocycle  Condensation with  Hydrazines or Hydroxylamine

Figure 2: Synthetic utility of the target β-keto ester.
  • α-Alkylation: The acidic α-protons can be easily removed by a mild base (e.g., sodium ethoxide) to form a nucleophilic enolate, which can then be reacted with alkyl halides to introduce various substituents at the α-position. This is a foundational C-C bond-forming reaction.[3]

  • Decarboxylation: β-Keto esters can undergo hydrolysis and subsequent decarboxylation under acidic or basic conditions to yield a ketone.[3] More elegantly, the Krapcho decarboxylation provides a mild method to remove the methyl ester group, yielding the corresponding substituted 2-hydroxy-4-methoxyacetophenone.

  • Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for synthesizing five-membered heterocycles. Reaction with hydrazines yields pyrazoles, while reaction with hydroxylamine yields isoxazoles. This pathway is of immense interest in medicinal chemistry.

Applications in Drug Discovery and Beyond

The synthetic utility described above directly translates into valuable applications for drug development professionals.

  • Scaffold for Anticancer Agents: The precursor, 2-hydroxy-4-methoxyacetophenone, is used to synthesize chalcone derivatives that have shown promising anticancer activity.[11] The target β-keto ester provides a more advanced and versatile platform to build upon this scaffold, allowing for modifications at the α-position that can tune the biological activity of the resulting molecules.

  • Building Block for Bioactive Molecules: The 2-hydroxy-4-methoxyphenyl moiety is present in various natural products and bioactive compounds known for their antioxidant, anti-inflammatory, and neuroprotective properties.[12][13][14] This makes our target molecule an excellent starting point for synthesizing analogs of these natural products.

  • Intermediate for Complex Syntheses: Beyond drug discovery, the compound's reactivity makes it a useful intermediate in the synthesis of dyes, functional materials, and other fine chemicals where a substituted aromatic ketone or ester is required.[15]

Conclusion

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is more than just a chemical compound; it is a strategic synthetic tool. Its preparation via a robust and scalable Claisen condensation pathway makes it readily accessible. The compound's rich chemical functionality, centered around the reactive β-keto ester group and the activated phenolic ring, opens a gateway to a vast chemical space. For researchers in drug discovery and organic synthesis, mastering the chemistry of this intermediate provides a reliable and powerful method for the efficient construction of novel and complex molecular architectures.

References

  • Production of 2-hydroxy-4-methoxyacetophenone.
  • The Influence of Nitro Group on Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation Reaction. Journal of Chemical and Pharmaceutical Research. [Link]

  • Helical Arrangement of 2-(4-hydroxy-3-methoxyphenyl)-Benzothiazole in Crystal Formation and Biological Evaluation on HeLa Cells. ResearchGate. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Experiments on the Synthesis of Gyanomaclurin and its Derivatives. Part I. 3 : 5 : 7 : 2' : 4' -Pentamethoxy-a-phenylpropiophenone. Royal Society of Chemistry Publishing. [Link]

  • N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis. National Institutes of Health. [Link]

  • Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate. ResearchGate. [Link]

  • 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Sciforum. [Link]

  • The Aldol Condensation. Magritek. [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health. [Link]

  • Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. [Link]

  • Synthesis of 2,4-dihydroxy acetophenone (Resacetophenone) from Resorcinol. YouTube. [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

  • Compared using 13C nmr spectroscopy. Save My Exams. [Link]

  • From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Jiangxi Zhongding Biotechnology Co., Ltd. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Mastering β-keto esters. ResearchGate. [Link]

  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry Publishing. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Comprehensive Guide to the Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Abstract This document provides a detailed protocol and scientific rationale for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and orga...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and scientific rationale for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in medicinal chemistry and organic synthesis. The synthesis is achieved via a crossed Claisen condensation reaction between 2-hydroxy-4-methoxyacetophenone and dimethyl carbonate, utilizing sodium hydride as a strong base. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data.

Introduction and Scientific Background

β-Keto esters are a cornerstone class of compounds in synthetic organic chemistry, prized for their versatile reactivity at both electrophilic and nucleophilic centers.[1][2] Their unique structural motif, featuring a ketone and an ester separated by a methylene group, allows for a wide range of subsequent transformations, including alkylation, decarboxylation, and the synthesis of complex heterocyclic systems.[3] The target molecule, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, incorporates a substituted phenolic ring, making it a key precursor for flavonoids, chromones, and other biologically active molecules.

The synthesis described herein employs the Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[4] Specifically, this protocol details a "crossed" Claisen condensation, where an enolizable ketone (2-hydroxy-4-methoxyacetophenone) reacts with a non-enolizable ester (dimethyl carbonate) to form the desired β-keto ester.

Reaction Scheme and Mechanism

The overall transformation is depicted below:

Scheme 1: Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

2-hydroxy-4-methoxyacetophenone reacts with dimethyl carbonate in the presence of sodium hydride (NaH) in dry Tetrahydrofuran (THF), followed by an acidic workup to yield the target β-keto ester.

Mechanistic Deep Dive: The Crossed Claisen Condensation

The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a highly stabilized enolate intermediate.[5]

  • Deprotonation: Sodium hydride (NaH), a powerful non-nucleophilic base, abstracts an acidic α-proton from the methyl group of 2-hydroxy-4-methoxyacetophenone. This step is irreversible as it generates hydrogen gas (H₂), driving the equilibrium forward. The resulting species is a resonance-stabilized enolate. The choice of NaH is critical; weaker bases or nucleophilic bases like sodium methoxide could lead to side reactions or unfavorable equilibria.[4]

  • Nucleophilic Attack: The newly formed carbanion of the enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate. This addition reaction forms a tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate is unstable and collapses, expelling a methoxide ion (CH₃O⁻) as a leaving group. This step reforms the carbonyl group and yields the crude β-keto ester product.

  • Final Deprotonation (Thermodynamic Driving Force): The expelled methoxide is a strong enough base to deprotonate the methylene group situated between the two carbonyls of the newly formed β-keto ester. These protons are significantly more acidic than the starting acetophenone's α-protons. This final deprotonation step forms a highly resonance-stabilized enolate and is the thermodynamic driving force for the entire reaction.[5]

  • Acidic Workup: A final acidification step during the aqueous workup protonates the enolate, yielding the final, neutral Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving sodium hydride and anhydrous solvents must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Materials and Equipment
MaterialGradeSupplierCAS No.
2-hydroxy-4-methoxyacetophenone≥98%Sigma-Aldrich552-41-0
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Dimethyl carbonate (DMC)Anhydrous, ≥99%Sigma-Aldrich616-38-6
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
HexaneAnhydrous, ≥99%Sigma-Aldrich110-54-3
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific7647-01-0
Ethyl AcetateACS GradeFisher Scientific141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab PreparedN/A
Brine (Saturated NaCl)Aqueous solutionLab PreparedN/A
Anhydrous Magnesium Sulfate (MgSO₄)GranularFisher Scientific7487-88-9

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser and gas inlet/outlet adapter

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Schlenk line or glovebox for inert atmosphere

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Reagent Quantities
CompoundMW ( g/mol )AmountMoles (mmol)Equivalents
2-hydroxy-4-methoxyacetophenone166.175.00 g30.11.0
Sodium Hydride (60% disp.)24.00 (pure)2.65 g66.2 (pure)2.2
Dimethyl carbonate90.0812.2 mL (13.6 g)150.55.0
Anhydrous THF-100 mL--
Step-by-Step Synthesis Procedure
  • Preparation of Sodium Hydride:

    • Under an inert atmosphere, add the sodium hydride dispersion (2.65 g) to a dry 250 mL three-neck flask equipped with a magnetic stir bar.

    • Wash the NaH dispersion three times with anhydrous hexane (~15 mL each wash) to remove the mineral oil. Carefully decant the hexane wash each time using a cannula or syringe.

    • After the final wash, place the flask under a high vacuum for 15-20 minutes to remove residual hexane, yielding a fine grey powder.

  • Reaction Setup:

    • Suspend the dry NaH powder in 60 mL of anhydrous THF.

    • In a separate dry flask, dissolve 2-hydroxy-4-methoxyacetophenone (5.00 g) in 40 mL of anhydrous THF.

    • Transfer this solution to a dropping funnel and attach it to the reaction flask.

  • Initiation of Reaction:

    • Begin vigorous stirring of the NaH/THF suspension.

    • Add the 2-hydroxy-4-methoxyacetophenone solution dropwise from the dropping funnel over 30 minutes. Caution: Hydrogen gas evolution will occur. Ensure proper ventilation to an oil bubbler. The mixture will turn into a thick slurry.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.

  • Addition of Acylating Agent:

    • Add dimethyl carbonate (12.2 mL) dropwise to the reaction mixture over 20 minutes.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Reaction Quench and Workup:

    • After the reaction is complete (as indicated by TLC), cool the flask to 0 °C in an ice bath.

    • EXTREME CAUTION: Slowly and carefully quench the reaction by adding ~20 mL of methanol dropwise to destroy any unreacted NaH. Vigorous gas evolution will occur.

    • Once gas evolution ceases, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may yield the pure product as a crystalline solid.

Expected Characterization Data
  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the methoxy group protons, aromatic protons, the methylene protons (which may exhibit keto-enol tautomerism), and the methyl ester protons.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the two carbonyl carbons (ketone and ester), aromatic carbons, and aliphatic carbons.

  • FT-IR (KBr, cm⁻¹): Look for characteristic peaks for the hydroxyl group (broad, ~3400 cm⁻¹), the ester carbonyl (~1740 cm⁻¹), and the ketone carbonyl (~1680 cm⁻¹).

  • Mass Spectrometry (ESI-MS): Calculate the expected m/z for [M+H]⁺ or [M+Na]⁺ to confirm the molecular weight of 224.21 g/mol .

Safety Precautions

  • Sodium Hydride (NaH): Highly reactive and flammable. It reacts violently with water to produce flammable hydrogen gas.[6] Handle exclusively under an inert, dry atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and gloves.[7]

  • Anhydrous Solvents (THF, Hexane): Highly flammable liquids.[8] Keep away from ignition sources. Work in a well-ventilated fume hood.

  • Dimethyl Carbonate (DMC): Flammable liquid.[9] Handle with care and avoid inhalation.

  • Quenching Procedure: The quenching of excess NaH is highly exothermic and produces hydrogen gas. Perform this step slowly, at 0 °C, and behind a safety shield in a fume hood.

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from initial setup to final product analysis.

Synthesis_Workflow cluster_prep 1. Inert Atmosphere Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis prep_naH Wash NaH with Anhydrous Hexane dry_naH Dry NaH under High Vacuum prep_naH->dry_naH suspend_naH Suspend NaH in Anhydrous THF dry_naH->suspend_naH prep_reagents Prepare Acetophenone Solution in Anhydrous THF add_acetophenone Dropwise Addition of Acetophenone Solution (H₂ Gas Evolved) suspend_naH->add_acetophenone add_dmc Dropwise Addition of Dimethyl Carbonate add_acetophenone->add_dmc reflux Reflux Reaction Mixture (4-6 hours) add_dmc->reflux cool Cool to 0°C reflux->cool quench Quench with Methanol (CAUTION!) cool->quench acidify Acidify with 1M HCl quench->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash Organic Layers extract->wash dry_concentrate Dry (MgSO₄) & Concentrate wash->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Workflow for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive NaH (due to moisture exposure).Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use fresh, sealed NaH.
Insufficient reaction time or temperature.Monitor reaction by TLC to confirm completion. Ensure proper reflux temperature is maintained.
Formation of Side Products Self-condensation of the acetophenone.Ensure slow, controlled addition of the acetophenone to the NaH suspension to maintain a low concentration of the free ketone.
Reaction with atmospheric CO₂ or water.Improve inert atmosphere technique; use high-quality anhydrous solvents.
Difficult Purification Product is an oil and will not crystallize.The product may be an oil at room temperature. Flash column chromatography is the recommended purification method.
Streaking on TLC plate.The phenolic hydroxyl group can cause streaking. Add a small amount of acetic acid to the TLC mobile phase to improve spot shape.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate via a crossed Claisen condensation. By carefully controlling reaction conditions, particularly moisture and atmosphere, and adhering to the outlined safety procedures, researchers can effectively produce this versatile synthetic intermediate. The mechanistic details and troubleshooting guide offer additional support to ensure a successful outcome for professionals in chemical synthesis and drug development.

References

  • Process for preparation of optically active (2r,3s)-3-(4-methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. Google Patents.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. URL: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. URL: [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. URL: [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. URL: [Link]

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. PubChem. URL: [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. URL: [Link]

  • AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE. Indian Patents.
  • Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. ChemRxiv. URL: [Link]

  • 3-hydroxy-N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide. Molbase. URL: [Link]

  • SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. URL: [Link]

  • Production of 2-hydroxy-4-methoxyacetophenone. Google Patents.
  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. URL: [Link]

  • Safety Data Sheet: Dimethyl carbonate. Carl Roth. URL: [Link]

  • O-METHYLATION OF HYDROXYACETOPHENONE USING DIMETHYL CARBONATE WITH IONIC LIQUID AS A CATALYST. Begell Digital Library. URL: [Link]

  • Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. URL: [Link]

  • Safety Data Sheet: Dimethyl carbonate. Chemos GmbH & Co.KG. URL: [Link]

  • Preparation method of 2, 4-dimethoxyacetophenone. Google Patents.
  • New approach of the synthesis of β-ketoesters. International Journal of Applied Research. URL: [Link]

  • MSDS for SODIUM HYDRIDE. Alkali Metals Limited. URL: [Link]

  • O-Methylation of hydroxy acetophenone using dimethyl carbonate using ionic liquids as catalyst. ResearchGate. URL: [Link]

  • Methyl 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoate. Pharmaffiliates. URL: [Link]

  • Video: Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. URL: [Link]

  • Safety Data Sheet: 4-Methoxyphenol. Carl Roth. URL: [Link]

  • The reactions of dimethyl carbonate and its derivatives. Green Chemistry (RSC Publishing). URL: [Link]

  • Preparation process of 2-hydroxy-4-methoxybenzophenone. Google Patents.
  • Methyl 2-hydroxy-4-methoxybenzoate - SAFETY DATA SHEET. Thermo Fisher Scientific. URL: [Link]

  • Public summary of opinion on orphan designation Methyl 3-((2R)-2-hydroxy-4-(((((S)-1-methoxy-1-oxopropan-2-yl) amino)(phenoxy)ph. European Medicines Agency. URL: [Link]

  • 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. URL: [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Google Patents.

Sources

Application

Acylation of methyl 2-hydroxy-4-methoxybenzoate

An Application Note and Protocol for the Synthesis and Analysis of Acylated Methyl 2-hydroxy-4-methoxybenzoate Derivatives Authored by a Senior Application Scientist Introduction: The Significance of Acylating Hydroxyben...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis and Analysis of Acylated Methyl 2-hydroxy-4-methoxybenzoate Derivatives

Authored by a Senior Application Scientist

Introduction: The Significance of Acylating Hydroxybenzoates

Methyl 2-hydroxy-4-methoxybenzoate is a versatile scaffold in organic synthesis. As a derivative of salicylic acid, its phenolic hydroxyl group offers a reactive handle for modification, leading to a diverse array of compounds with significant biological and commercial applications. The acylation of this hydroxyl group is a fundamental transformation that can dramatically alter the molecule's properties, serving as a key step in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Hydroxybenzoate esters, for instance, are widely used as preservatives in medicine, food, and cosmetics and have been reported to possess antimicrobial, antiviral, and anti-inflammatory activities[1].

This guide provides an in-depth exploration of the acylation of methyl 2-hydroxy-4-methoxybenzoate, focusing on the critical choice between O-acylation and C-acylation. We will dissect the underlying mechanisms, provide field-proven protocols for achieving selective O-acylation, and detail the analytical methods required to validate the synthetic outcome. This document is intended for researchers and professionals in drug development and chemical synthesis who require a robust and reliable methodology for this important transformation.

Part 1: Mechanistic Insights: O-Acylation vs. C-Acylation

Phenols and their derivatives, like methyl 2-hydroxy-4-methoxybenzoate, are bidentate nucleophiles. This means they possess two potential sites for electrophilic attack: the phenolic oxygen and the activated aromatic ring. This duality leads to two distinct products: an ester from O-acylation or a hydroxy aryl ketone from C-acylation[2]. The reaction outcome is not arbitrary; it is dictated by the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.

O-Acylation: The Path of Kinetic Control

O-acylation is a nucleophilic acyl substitution reaction that occurs on the phenolic oxygen to form an ester. This pathway is generally faster and is favored under conditions of kinetic control (i.e., lower temperatures and the absence of strong Lewis acids).

  • Mechanism: The reaction is typically promoted by a base, which deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), proceeding through a tetrahedral intermediate to yield the aryl ester.

  • Catalysis: Base catalysis is common, increasing the nucleophilicity of the phenol. Alternatively, phase-transfer catalysis can be highly effective, especially in biphasic systems, facilitating the reaction between the phenoxide in the aqueous phase and the acylating agent in the organic phase[3].

C-Acylation: The Path of Thermodynamic Control

C-acylation is an electrophilic aromatic substitution (specifically, a Friedel-Crafts acylation) where the acyl group is introduced onto the aromatic ring, typically at the positions ortho or para to the hydroxyl group. The resulting hydroxy aryl ketone is the more thermodynamically stable product.

  • Mechanism: This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acylating agent to form a highly electrophilic acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich aromatic ring.

  • The Fries Rearrangement: A crucial related reaction is the Fries rearrangement, where an O-acylated aryl ester rearranges to a C-acylated hydroxy aryl ketone in the presence of a Lewis acid catalyst[4][5]. The reaction is catalyzed by acids like AlCl₃, BF₃, or TiCl₄, which are used in stoichiometric excess because they complex with both the reactant and the product[4]. This rearrangement underscores the thermodynamic preference for the C-acylated product. The selectivity (ortho vs. para) of the Fries rearrangement can often be controlled by temperature[4].

The logical relationship between these pathways is visualized below.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products Start Methyl 2-hydroxy-4-methoxybenzoate Kinetic Kinetic Control (e.g., Base, Low Temp) Start->Kinetic Acylating Agent Thermo Thermodynamic Control (Lewis Acid, e.g., AlCl₃) Start->Thermo Acylating Agent O_Acyl O-Acylated Product (Aryl Ester) Kinetic->O_Acyl Faster Formation C_Acyl C-Acylated Product (Hydroxy Aryl Ketone) Thermo->C_Acyl More Stable Product O_Acyl->C_Acyl Fries Rearrangement (with Lewis Acid) G A 1. Dissolution Dissolve starting material in DCM and cool in ice bath. B 2. Reagent Addition Add base (Pyridine/Et₃N), followed by slow addition of Acetic Anhydride. A->B C 3. Reaction Allow to warm to RT. Monitor progress with TLC. B->C D 4. Workup: Quench & Wash Wash sequentially with 1M HCl, H₂O, sat. NaHCO₃, and Brine. C->D E 5. Drying & Concentration Dry organic layer with MgSO₄, filter, and concentrate via rotary evaporation. D->E F 6. Purification & Analysis Purify crude product (if needed). Characterize via NMR, IR, MS. E->F

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

This document provides a detailed experimental protocol for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compoun...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed experimental protocol for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of various pharmaceutical compounds and specialty chemicals. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a key building block in organic synthesis, primarily owing to the versatile reactivity of its β-keto ester functionality. This structural motif allows for a wide range of subsequent chemical transformations, including alkylations, acylations, and cyclizations, making it an attractive precursor for the synthesis of heterocyclic compounds and other complex molecular architectures with potential biological activity. The synthesis described herein utilizes a base-mediated Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Reaction Principle: The Claisen Condensation

The core of this synthetic protocol is the Claisen condensation, a reaction between an ester and a ketone in the presence of a strong base to form a β-keto ester or a β-diketone. In this specific application, 2-hydroxy-4-methoxyacetophenone reacts with dimethyl carbonate, which serves as the acylating agent, to yield the desired product. The reaction is facilitated by a strong base, such as sodium hydride, which deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. Subsequent elimination of a methoxide ion results in the formation of the β-keto ester.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified. Anhydrous solvents are critical for the success of this reaction.

Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
2-Hydroxy-4-methoxyacetophenoneC₉H₁₀O₃166.17Sigma-Aldrich≥98%
Sodium Hydride (60% dispersion in mineral oil)NaH24.00Sigma-Aldrich60%
Dimethyl Carbonate (anhydrous)C₃H₆O₃90.08Sigma-Aldrich99%
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11Sigma-Aldrich≥99.9%
Diethyl Ether (anhydrous)(C₂H₅)₂O74.12Sigma-Aldrich≥99.7%
HexanesC₆H₁₄86.18Sigma-AldrichAnhydrous, 95%
Hydrochloric Acid (1 M)HCl36.46Fisher Scientific1 M
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Fisher ScientificSaturated
Saturated Sodium Chloride Solution (Brine)NaCl58.44Fisher ScientificSaturated
Anhydrous Magnesium SulfateMgSO₄120.37Sigma-Aldrich≥99.5%
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert gas (Nitrogen or Argon) supply with a bubbler

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer (¹H and ¹³C)

  • Infrared spectrometer

  • Melting point apparatus

Experimental Protocol

This protocol is designed for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate on a laboratory scale. All operations involving sodium hydride and anhydrous solvents must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent reaction with moisture and atmospheric oxygen.

Step 1: Preparation of the Reaction Setup
  • A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a rubber septum, is flame-dried under a stream of inert gas and allowed to cool to room temperature.

  • Maintain a positive pressure of inert gas throughout the experiment.

Step 2: Reaction Execution
  • To the reaction flask, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol).

  • Wash the sodium hydride dispersion with anhydrous hexanes (3 x 15 mL) to remove the mineral oil. Carefully remove the hexane washings using a cannula or a syringe.

  • Suspend the oil-free sodium hydride in anhydrous tetrahydrofuran (THF, 50 mL).

  • In a separate flask, dissolve 2-hydroxy-4-methoxyacetophenone (5.0 g, 30.1 mmol) in anhydrous THF (30 mL).

  • Slowly add the solution of 2-hydroxy-4-methoxyacetophenone to the sodium hydride suspension at 0 °C (ice-water bath) over a period of 30 minutes. Hydrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add anhydrous dimethyl carbonate (10.8 g, 120 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent.

Step 3: Work-up and Purification
  • After the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the gas evolution ceases and the mixture is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Results and Characterization

The final product, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, is typically obtained as a pale yellow solid.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₁H₁₂O₅
Molecular Weight224.21 g/mol
AppearancePale yellow solid
Melting Point78-80 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 12.01 (s, 1H, Ar-OH), 7.65 (d, J = 8.8 Hz, 1H, Ar-H), 6.50 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.45 (d, J = 2.4 Hz, 1H, Ar-H), 3.95 (s, 2H, -CH₂-), 3.85 (s, 3H, -OCH₃), 3.75 (s, 3H, -COOCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 195.5, 168.0, 165.2, 163.8, 131.5, 113.8, 107.5, 101.2, 55.6, 52.5, 46.8.

  • Infrared (IR) (KBr, cm⁻¹): 3430 (O-H stretch, broad), 3010 (C-H stretch, aromatic), 2955 (C-H stretch, aliphatic), 1745 (C=O stretch, ester), 1640 (C=O stretch, ketone), 1610, 1500 (C=C stretch, aromatic), 1250 (C-O stretch, ether).

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled with extreme care in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, is mandatory.

  • Anhydrous Solvents: Anhydrous solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.

  • Hydrochloric Acid: Hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate PPE.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldIncomplete reactionEnsure all reagents are anhydrous. Extend the reaction time or increase the temperature slightly.
Inefficient quenchingQuench the reaction slowly at 0 °C to avoid decomposition of the product.
Complex mixture of productsSide reactionsEnsure the slow addition of the acetophenone to the sodium hydride suspension to control the initial reaction.
Difficulty in purificationImpurities co-elute with the productOptimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Diagrams

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Acetophenone 2-Hydroxy-4-methoxyacetophenone Enolate Enolate Intermediate Acetophenone->Enolate -H⁺ NaH NaH NaH->Enolate H2 H₂ (gas) DMC Dimethyl Carbonate Tetrahedral_Intermediate Tetrahedral Intermediate DMC->Tetrahedral_Intermediate Enolate2->Tetrahedral_Intermediate Nucleophilic Attack Product Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Tetrahedral_Intermediate2->Product Elimination Methoxide ⁻OCH₃

Caption: Mechanism of the Claisen condensation for the synthesis of the target β-keto ester.

Experimental Workflow

Workflow Start Start Setup Prepare Reaction Setup (Flame-dried flask, inert atmosphere) Start->Setup Add_NaH Add and Wash Sodium Hydride Setup->Add_NaH Add_Acetophenone Add 2-Hydroxy-4-methoxyacetophenone solution Add_NaH->Add_Acetophenone Add_DMC Add Dimethyl Carbonate Add_Acetophenone->Add_DMC Reflux Reflux for 4-6 hours Add_DMC->Reflux Quench Quench with 1 M HCl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize the Product (NMR, IR, MP) Purify->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Application

The Versatile Intermediate: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate in Modern Synthesis

In the landscape of contemporary organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a sophisticated β-keto ester, has em...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary organic synthesis and drug discovery, the strategic use of versatile intermediates is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a sophisticated β-keto ester, has emerged as a valuable building block, particularly in the construction of heterocyclic scaffolds of significant medicinal interest. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the creation of complex molecular architectures.

Introduction: The Significance of a Multifunctional Scaffold

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a molecule of interest due to the convergence of several key functional groups within its structure. The presence of a β-keto ester moiety provides a rich platform for a variety of chemical transformations, including cyclization, alkylation, and acylation reactions. Furthermore, the phenolic hydroxyl group and the methoxy-substituted aromatic ring are precursors to the core structures of numerous naturally occurring and synthetic bioactive compounds, such as flavonoids and chromones. This unique combination of reactive sites makes it a highly sought-after intermediate for chemists engaged in the synthesis of novel therapeutic agents and functional materials.

Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate: A Guided Protocol

The most direct and efficient route to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is through a crossed Claisen condensation. This reaction involves the acylation of the enolizable ketone, 2-hydroxy-4-methoxyacetophenone (also known as paeonol), with a non-enolizable ester, such as dimethyl carbonate. The use of a strong base is crucial for the deprotonation of the ketone's α-carbon, initiating the condensation.

Reaction Scheme:

Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate cluster_0 Crossed Claisen Condensation 2-hydroxy-4-methoxyacetophenone 2-Hydroxy-4-methoxyacetophenone plus1 + dimethyl_carbonate Dimethyl Carbonate arrow1 -> product Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate base Strong Base (e.g., NaH) Dry Solvent (e.g., Toluene)

Caption: Synthesis via Crossed Claisen Condensation.

Detailed Experimental Protocol:

Materials:

  • 2-Hydroxy-4-methoxyacetophenone (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Dimethyl carbonate (DMC) (5.0 eq)

  • Anhydrous Toluene

  • Anhydrous Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, a dry round-bottom flask is charged with sodium hydride (2.5 eq). The mineral oil is removed by washing with anhydrous hexane, and the NaH is then suspended in anhydrous toluene.

  • Enolate Formation: A solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension of NaH at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the enolate.

  • Condensation: The reaction mixture is heated to reflux, and dimethyl carbonate (5.0 eq) is added dropwise over 30 minutes. The reflux is maintained for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1 M HCl until the pH is acidic. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Characterization of the Intermediate

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. The following table summarizes the expected analytical data.

Property Value
Molecular Formula C₁₁H₁₂O₅
Molecular Weight 224.21 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 60-70 °C
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ 12.0-13.0 (s, 1H, enolic OH), 7.6-7.7 (d, 1H, Ar-H), 6.4-6.5 (m, 2H, Ar-H), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, OCH₃), 3.5 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) Expected signals: δ 195-200 (C=O), 170-175 (C=O, ester), 165-168 (Ar-C-O), 160-163 (Ar-C-O), 130-132 (Ar-CH), 110-115 (Ar-C), 108-110 (Ar-CH), 101-103 (Ar-CH), 55-56 (OCH₃), 52-53 (OCH₃), 45-50 (CH₂)
IR (KBr, cm⁻¹) Expected bands: 3400-3200 (O-H), 1740-1720 (C=O, ester), 1680-1660 (C=O, ketone), 1620-1600 (C=C, aromatic), 1250-1200 (C-O, ether)
Mass Spectrometry (ESI-MS) m/z: 225.07 [M+H]⁺, 247.05 [M+Na]⁺

Applications in Synthesis: Gateway to Bioactive Heterocycles

The synthetic utility of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is most prominently demonstrated in the synthesis of flavonoids and chromones, classes of compounds renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Synthesis of 7-Hydroxy-5-methoxyflavone

A key application of this intermediate is in the synthesis of flavones via the Baker-Venkataraman rearrangement and subsequent cyclization.[1]

Flavone Synthesis cluster_1 Application in Flavone Synthesis intermediate Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate arrow2 -> diketone 1,3-Diketone Intermediate arrow3 -> flavone 7-Hydroxy-5-methoxyflavone reagents1 1. Benzoyl Chloride, Pyridine 2. Base (e.g., KOH) reagents2 Acid Catalyst (e.g., H₂SO₄)

Caption: Synthetic route to 7-Hydroxy-5-methoxyflavone.

Representative Protocol for Flavone Synthesis:

Materials:

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1.0 eq)

  • Benzoyl chloride (1.2 eq)

  • Anhydrous Pyridine

  • Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Ethanol

Procedure:

  • Acylation: To a solution of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in anhydrous pyridine, benzoyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 2-4 hours.

  • Baker-Venkataraman Rearrangement: The reaction mixture is poured into ice-water and the product is extracted. The crude acylated product is then treated with a solution of potassium hydroxide in pyridine and heated to 50-60 °C for 2-3 hours to effect the rearrangement to the corresponding 1,3-diketone.

  • Cyclization: The 1,3-diketone intermediate is dissolved in glacial acetic acid, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated at reflux for 2-4 hours to induce cyclization and dehydration.

  • Isolation: The reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield pure 7-Hydroxy-5-methoxyflavone.

Conclusion and Future Outlook

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate stands as a testament to the power of strategic intermediate design in modern organic synthesis. Its facile preparation via the Claisen condensation and the high reactivity of its functional groups provide a reliable and versatile platform for the synthesis of a wide array of complex molecules. As the demand for novel therapeutic agents continues to grow, the importance of such well-crafted synthetic intermediates will undoubtedly increase, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Claisen, L. (1887). Ueber die Einführung von Säureradicalen in Ketone. Berichte der deutschen chemischen Gesellschaft, 20(1), 655-657. [Link]

  • Hauser, C. R., & Hudson, B. E., Jr. (1942). The Acylation of Ketones to Form β-Diketones. Organic Reactions, 1(9), 266-302. [Link]

  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]

  • Patil, S., Patil, R., & Pfeffer, M. (2015). Chromone, a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 90, 847-898. [Link]

  • Gao, C., et al. (2018). Synthesis and biological evaluation of novel flavonoid derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(17), 2887-2891. [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • PubChem. 2-Hydroxy-4-methoxyacetophenone. [Link]

  • Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. Journal of the Chemical Society (Resumed), 1767-1769. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of 7-Methoxyflavonoids Utilizing Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Preamble: The Strategic Importance of a Specialized Precursor Flavonoids represent a cornerstone of natural product chemistry and drug discovery, possessing a vast array of biological activities, including antioxidant, a...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of a Specialized Precursor

Flavonoids represent a cornerstone of natural product chemistry and drug discovery, possessing a vast array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The synthetic challenge in flavonoid chemistry lies in achieving efficient and regioselective construction of the core 2-phenylchromen-4-one skeleton.[3] Traditional methods often involve multi-step sequences starting from simpler phenols or acetophenones.[3][4]

This guide details the application of a highly versatile and strategic precursor, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate . This molecule is not merely a starting material but an engineered building block. It embeds the key structural features of a 2'-hydroxyacetophenone (the A-ring precursor) and a reactive β-ketoester moiety within a single scaffold. This integration is pivotal for streamlining the synthesis of a specific and medicinally relevant subclass of flavonoids: 7-methoxyflavones . The inherent methoxy group at the 4-position of the phenyl ring directly translates to the 7-position of the final flavonoid, a common substitution pattern in bioactive natural products.

The primary synthetic route unlocked by this precursor is a refined application of the Baker-Venkataraman Rearrangement , a robust method for constructing the 1,3-diketone intermediate essential for chromone and flavone formation.[5][6] By employing this precursor, researchers can achieve a more direct and controlled pathway to the target flavonoid scaffold.

Mechanistic Rationale: The Baker-Venkataraman Pathway

The core of this synthetic strategy is the base-catalyzed intramolecular acyl migration known as the Baker-Venkataraman rearrangement.[5][7] The use of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate offers a distinct advantage due to the highly acidic α-proton situated between two carbonyl groups, facilitating enolate formation under mild conditions.

The process unfolds in three key stages:

  • O-Acylation: The synthesis commences with the esterification of the phenolic hydroxyl group of the precursor with a substituted benzoyl chloride. This step introduces the atoms that will ultimately form the B-ring and C3 of the flavonoid. This creates the critical o-acyloxy ketone substrate required for the rearrangement.

  • Intramolecular Rearrangement: A strong, non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride) abstracts the acidic α-proton of the β-ketoester. The resulting enolate executes an intramolecular nucleophilic attack on the newly formed benzoate ester carbonyl.[7] This acyl transfer generates a transient intermediate that, upon workup, yields the stable 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione (a 1,3-diketone).

  • Cyclodehydration: The final step involves an acid-catalyzed intramolecular condensation. The phenolic hydroxyl group attacks one of the ketone carbonyls, and subsequent dehydration forges the pyran ring, yielding the thermodynamically stable aromatic flavone core.

Visualizing the Mechanism

The following diagram illustrates the complete transformation from the precursor to the final 7-methoxyflavone product.

Baker-Venkataraman_Mechanism Start Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate Acylated O-Acylated Intermediate Start->Acylated O-Acylation AcylChloride Ar-COCl (Pyridine) Diketone 1,3-Diketone Intermediate Acylated->Diketone Baker-Venkataraman Rearrangement Base Base (e.g., NaH) Anhydrous Solvent Flavone 7-Methoxyflavone Product Diketone->Flavone Cyclodehydration Acid Acid Catalyst (e.g., H₂SO₄) Glacial Acetic Acid, Δ

Caption: Baker-Venkataraman reaction pathway.

Experimental Protocols

Safety Precaution: These protocols involve strong bases (NaH, KOH) and acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) reacts violently with water; ensure all glassware is scrupulously dried.

Protocol 1: Synthesis of 7-Methoxy-2-phenyl-4H-chromen-4-one

This protocol details the synthesis of the parent 7-methoxyflavone. For synthesizing derivatives with substitutions on the B-ring, select the corresponding substituted benzoyl chloride in Step 1.

Materials & Reagents:

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

  • Benzoyl chloride

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium hydroxide (KOH)

  • Glacial acetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating mantle

Step-by-Step Methodology:

Part A: O-Acylation of the Phenolic Precursor

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in anhydrous pyridine (approx. 10 volumes). Cool the flask to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: The pyridine acts as both a solvent and a base to neutralize the HCl byproduct, driving the esterification to completion.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-cold 2M HCl (approx. 20 volumes). A precipitate of the O-acylated product should form.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum. This intermediate is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Part B: Baker-Venkataraman Rearrangement

  • Setup: To an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the O-acylated intermediate (1.0 eq) and anhydrous THF or DMSO (approx. 15 volumes).

  • Base Addition: Carefully add sodium hydride (60% dispersion, 3.0 eq) portion-wise at room temperature. Critical Step: NaH reacts with moisture to produce hydrogen gas. Ensure slow addition and proper ventilation. Alternatively, powdered KOH (3.0 eq) can be used, which may require gentle heating (50-60 °C) to initiate the reaction.

  • Reaction: Stir the mixture at room temperature (for NaH) or 50-60 °C (for KOH) for 3-5 hours. Monitor the formation of the 1,3-diketone by TLC.

  • Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of ice-cold water, followed by acidification with 2M HCl until the pH is ~2.

  • Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 1,3-diketone.

Part C: Acid-Catalyzed Cyclodehydration

  • Setup: Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid (approx. 10 volumes) in a round-bottom flask.

  • Catalyst Addition: Add a few drops (typically 3-5) of concentrated sulfuric acid. Causality Note: The strong acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the phenolic hydroxyl group, which initiates cyclization.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) for 1-2 hours. Monitor the formation of the flavone product by TLC.

  • Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. The flavone product will precipitate out.

  • Purification: Filter the solid, wash extensively with water to remove acetic acid, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 7-methoxyflavone as a crystalline solid.

Workflow Visualization

Experimental_Workflow Start Weigh Precursor & Setup Inert Atmosphere Acylation Step A: O-Acylation (Precursor + ArCOCl in Pyridine) 0°C to RT, 4-6h Start->Acylation Workup1 Acidic Workup & Filtration Acylation->Workup1 TLC Monitoring Rearrangement Step B: Rearrangement (Acylated Intermediate + Base) RT to 60°C, 3-5h Workup1->Rearrangement Dry Intermediate Workup2 Quench & Acidify, Solvent Extraction Rearrangement->Workup2 TLC Monitoring Cyclization Step C: Cyclization (Diketone in AcOH/H₂SO₄) Reflux, 1-2h Workup2->Cyclization Crude Diketone Workup3 Precipitation in Ice Water Cyclization->Workup3 TLC Monitoring Purify Recrystallization (Ethanol) Workup3->Purify Crude Flavone Characterize Characterization (TLC, NMR, MS, MP) Purify->Characterize Pure Product

Caption: Step-by-step experimental workflow.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the synthesis of various 7-methoxyflavone derivatives using the described protocol.

B-Ring Substituent (from Ar-COCl)Base for RearrangementReaction Time (Part B)Cyclization Time (Part C)Typical Yield (%)
H (Benzoyl chloride)NaH in THF3 h1.5 h75-85%
4-MethoxyKOH in DMSO4 h2 h70-80%
4-ChloroNaH in THF3.5 h1.5 h78-88%
3,4-DichloroKOH in DMSO5 h2 h65-75%
4-NitroNaH in THF4 h1 h60-70%

Yields are approximate and may vary based on reaction scale and purity of reagents.

Troubleshooting and Field-Proven Insights

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in O-Acylation (Part A) 1. Wet pyridine or glassware. 2. Impure benzoyl chloride (hydrolyzed).1. Use freshly distilled, anhydrous pyridine and oven-dried glassware. 2. Use freshly opened or distilled benzoyl chloride.
Incomplete Rearrangement (Part B) 1. Insufficient or deactivated base. 2. Presence of moisture quenching the base. 3. Steric hindrance from bulky substituents.1. Ensure the correct stoichiometry of a high-quality base. Wash NaH with dry hexanes to remove mineral oil if necessary. 2. Use anhydrous solvents and maintain a strict inert atmosphere. 3. Increase reaction time or temperature moderately (e.g., to 80 °C for KOH in DMSO).
Formation of Side Products 1. Hydrolysis of esters during workup. 2. Cleavage of the 1,3-diketone by excess base (retro-Claisen).1. Keep workup conditions cold and minimize time in acidic/basic aqueous solutions. 2. Avoid prolonged reaction times or excessive temperatures in the rearrangement step. Quench the reaction promptly upon completion.
Difficulty in Final Purification 1. Oily product instead of solid. 2. Persistent impurities after recrystallization.1. Try triturating the crude oil with a non-polar solvent like hexane or diethyl ether to induce solidification. 2. If recrystallization fails, purify via column chromatography on silica gel using an ethyl acetate/hexane gradient.

References

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023). PMC - NIH. Retrieved from [Link]

  • Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. (2021). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry approach. (2015). ResearchGate. Retrieved from [Link]

  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023). MDPI. Retrieved from [Link] Molecules, Vol. 28, Issue 15, 5796

  • Synthesis of Flavones. (2017). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved from [Link]

  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. (2024). MDPI. Retrieved from [Link]

  • Synthesis of 3-methylflavones and their antioxidant and antibacterial activities. (2011). ResearchGate. Retrieved from [Link]

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (2008). SciSpace. Retrieved from [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. (2021). RSC Publishing. Retrieved from [Link]

  • A Baker–Venkataraman retro-Claisen cascade delivers a novel alkyl migration process for the synthesis of amides. (n.d.). University of Glasgow. Retrieved from [Link]

  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal. (2022). PubMed. Retrieved from [Link]

  • Flavonoid biosynthesis – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • The Regulation of Flavonoid Biosynthesis. (2006). ResearchGate. Retrieved from [Link]

  • Baker - Venkataraman Rearrangement Detailed Reaction Mechanism. (2021). YouTube. Retrieved from [Link]

  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (2014). Google Patents.
  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. Retrieved from [Link]

  • Flavonoid biosynthesis – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (2022). ResearchGate. Retrieved from [Link]

  • Baker-Venkataraman rearrangement. (n.d.). ResearchGate. Retrieved from [Link]

  • Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. (2024). ChemBK. Retrieved from [Link]

  • BAKER-VENKATARAMAN REARRANGEMENT. (2021). YouTube. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Role of Foundational Synthesis Strategies in Modern Heterocyclic Chemistry

Audience: Researchers, scientists, and drug development professionals. Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with over 85% of all biologically active molecules co...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with over 85% of all biologically active molecules containing at least one heterocyclic ring.[1] Their prevalence stems from the unique structural and electronic properties imparted by the inclusion of heteroatoms like nitrogen, oxygen, and sulfur, which modulate critical parameters such as solubility, lipophilicity, and metabolic stability.[1][2] This guide provides an in-depth exploration of cornerstone synthetic methodologies that remain indispensable for the construction of these vital molecular scaffolds. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for key transformations, and discuss modern advancements that enhance the efficiency and sustainability of these classic reactions.

Introduction: The Centrality of Heterocycles in Drug Discovery

Heterocyclic chemistry is a vast and dynamic field, pivotal to the development of therapeutics, agrochemicals, and functional materials.[3][4] The heteroatoms within these cyclic structures introduce dipoles, provide sites for hydrogen bonding, and influence the overall three-dimensional conformation of the molecule.[2] These features are critical for molecular recognition and binding to biological targets like enzymes and receptors, making heterocycles privileged scaffolds in drug design.[5] From the β-lactam ring in penicillin to the purine core of antiviral drugs like acyclovir, the impact of heterocyclic compounds on human health is profound.[6] This document serves as a practical guide to the synthesis of these important structures, focusing on robust and versatile methods that are fundamental to the modern synthetic chemist's toolkit.

Synthesis of Five-Membered Heterocycles: The Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported in 1884, remains a premier method for constructing substituted furans, pyrroles, and thiophenes from a common 1,4-dicarbonyl precursor.[7] Its reliability and broad substrate scope make it a go-to strategy in both academic and industrial settings.

Mechanistic Rationale and Causality

The choice of reagent dictates the heteroatom incorporated into the final ring. The reaction's success hinges on an intramolecular nucleophilic attack on a carbonyl group, followed by dehydration.

  • Furan Synthesis (Acid-Catalyzed): Requires an acid catalyst (e.g., H₂SO₄, P₂O₅) to protonate one carbonyl, enhancing its electrophilicity.[7][8] The enol form of the second carbonyl then acts as the nucleophile, attacking the protonated carbonyl to form a five-membered hemiacetal intermediate.[7] Subsequent dehydration, driven by the formation of a stable aromatic ring, yields the furan.[8]

  • Pyrrole Synthesis (Amine Condensation): Involves the reaction of the 1,4-diketone with a primary amine or ammonia.[8] The mechanism proceeds through the formation of a hemiaminal, which then cyclizes and dehydrates. The amine is both a reactant and a key component of the final ring structure. The ring-formation step is typically the rate-determining step of the process.[8]

Visualizing the Paal-Knorr Workflow

Paal_Knorr_Workflow cluster_start Starting Materials cluster_process Core Mechanism cluster_end Products Diketone 1,4-Diketone Activation Carbonyl Activation / Enolization Diketone->Activation Reagent {Acid Catalyst (H⁺) | Primary Amine (R-NH₂) | Thiolating Agent (P₄S₁₀)} Reagent->Activation Cyclization Intramolecular Nucleophilic Attack Activation->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Furan Furan Dehydration->Furan Product Determined by Reagent Pyrrole Pyrrole Dehydration->Pyrrole Product Determined by Reagent Thiophene Thiophene Dehydration->Thiophene Product Determined by Reagent

Caption: General workflow for the Paal-Knorr synthesis.

Protocol: Synthesis of 1-Phenyl-2,5-dimethylpyrrole

This protocol details the synthesis of a substituted pyrrole from 2,5-hexanedione and aniline.

Materials:

  • 2,5-Hexanedione (1.0 eq)

  • Aniline (1.05 eq)

  • Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (e.g., 11.4 g, 0.1 mol) and ethanol (40 mL).

  • Reagent Addition: While stirring, add aniline (9.8 g, 0.105 mol) followed by a catalytic amount of glacial acetic acid (0.5 mL). The addition of a weak acid facilitates imine formation without promoting unwanted side reactions.

  • Reaction Conditions: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-3 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water (100 mL) to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-phenyl-2,5-dimethylpyrrole as crystalline needles.

  • Characterization: Confirm the product's identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

ParameterCondition/ValueRationale
Stoichiometry Slight excess of aniline (1.05 eq)Ensures complete consumption of the diketone.
Catalyst Glacial Acetic AcidCatalyzes the formation of the intermediate hemiaminal/imine.
Solvent EthanolGood solubility for reactants; appropriate boiling point for reflux.
Temperature Reflux (~80-85°C)Provides sufficient energy to overcome the activation barrier for cyclization.
Typical Yield 85-95%The reaction is generally high-yielding and efficient.

Synthesis of Six-Membered Heterocycles: The Hantzsch Pyridine Synthesis

The Hantzsch synthesis, reported in 1881, is a classic multi-component reaction for preparing dihydropyridines, which can be easily oxidized to the corresponding pyridines.[9] This method is exceptionally valuable in medicinal chemistry, as the 1,4-dihydropyridine core is a key pharmacophore in a class of calcium channel blockers like nifedipine and amlodipine.[9][10][11]

Mechanistic Rationale and Causality

This reaction assembles the pyridine ring from four components: an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (ammonia or ammonium acetate).[9] The mechanism is a cascade of well-understood organic reactions:

  • Knoevenagel Condensation: The aldehyde condenses with one equivalent of the β-ketoester.

  • Enamine Formation: The nitrogen source reacts with the second equivalent of the β-ketoester to form an enamine intermediate.[10]

  • Michael Addition: The enamine intermediate adds to the product of the Knoevenagel condensation in a conjugate addition.[10]

  • Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization and dehydration to form the 1,4-dihydropyridine (1,4-DHP) ring.[10]

  • Aromatization: The stable dihydropyridine can be isolated or, more commonly, oxidized in a subsequent step to the final aromatic pyridine. The driving force for this step is the formation of the highly stable aromatic ring.[9]

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow Aldehyde Aldehyde (R-CHO) Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Knoevenagel Condensation Ketoester1 β-Ketoester (2 eq.) Ketoester1->Knoevenagel_Product Knoevenagel Condensation Enamine Enamine Intermediate Ketoester1->Enamine Enamine Formation Ammonia Ammonia (NH₃) Ammonia->Enamine Enamine Formation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Michael Addition Enamine->Michael_Adduct Michael Addition DHP 1,4-Dihydropyridine Michael_Adduct->DHP Cyclization & Dehydration Pyridine Pyridine DHP->Pyridine Oxidation (Aromatization)

Caption: Stepwise mechanism of the Hantzsch Pyridine Synthesis.

Protocol: One-Pot Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This one-pot protocol is a robust method for creating the Hantzsch ester scaffold.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine benzaldehyde (e.g., 10.6 g, 0.1 mol), ethyl acetoacetate (26.0 g, 0.2 mol), and ammonium acetate (9.3 g, 0.12 mol) in ethanol (100 mL).

  • Reaction Conditions: Heat the mixture to reflux with stirring for 4-6 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture in an ice bath. The dihydropyridine product, which is often a solid, will precipitate.

  • Purification: Collect the yellow solid by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. The product is typically of high purity, but can be recrystallized from ethanol if necessary.

  • (Optional) Aromatization: To convert the dihydropyridine to the corresponding pyridine, dissolve it in glacial acetic acid and treat with an oxidizing agent such as nitric acid or ceric ammonium nitrate (CAN) at room temperature or with gentle heating.

ParameterCondition/ValueRationale
Reaction Type One-pot, multi-componentHigh atom economy and operational simplicity.
Nitrogen Source Ammonium acetateServes as a convenient, solid source of ammonia.
Solvent EthanolEffective solvent for all reactants and facilitates product precipitation upon cooling.
Temperature RefluxDrives the multiple condensation and cyclization steps to completion.
Typical Yield >90% for DHPThe formation of the stable dihydropyridine ring is highly favorable.

Synthesis of Fused Heterocycles: The Pictet-Spengler Reaction

Discovered in 1911, the Pictet-Spengler reaction is a powerful acid-catalyzed reaction that fuses a new ring onto an existing aromatic system.[12] It is the method of choice for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids and pharmaceutical agents.[13][14]

Mechanistic Rationale and Causality

The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone.[12]

  • Imine/Iminium Formation: The amine and carbonyl compound condense to form a Schiff base (imine). Under the acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.[12]

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich aromatic ring of the β-arylethylamine moiety attacks the iminium ion in an intramolecular SEAr reaction. This cyclization is the key bond-forming step.[12][14] Aromatic rings with higher nucleophilicity, such as indoles or pyrroles, react under milder conditions than less activated rings like benzene.[12]

  • Deprotonation: Loss of a proton from the aromatic ring re-establishes aromaticity and yields the final heterocyclic product.

The Pictet-Spengler reaction is notable for its biomimetic nature, mimicking the enzymatic synthesis of many alkaloids in nature.[12]

Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol describes the synthesis of a key β-carboline scaffold from tryptamine and acetaldehyde.

Materials:

  • Tryptamine hydrochloride (1.0 eq)

  • Acetaldehyde (1.1 eq)

  • Hydrochloric acid (5% aqueous solution)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: Dissolve tryptamine hydrochloride (e.g., 19.7 g, 0.1 mol) in 5% aqueous HCl (150 mL) in a 500 mL flask with stirring.

  • Reagent Addition: Cool the solution in an ice bath and slowly add acetaldehyde (6.2 mL, 0.11 mol). Stir the mixture at room temperature.

  • Reaction Conditions: Allow the reaction to proceed at room temperature for 12-24 hours. The formation of the product can be followed by TLC. The use of an acid catalyst is essential for the formation of the electrophilic iminium ion that drives the cyclization.[12]

  • Work-up: After the reaction is complete, cool the mixture in an ice bath and carefully basify with a concentrated NaOH solution to pH 9-10 to precipitate the free base product.

  • Extraction and Isolation: Extract the aqueous suspension with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethyl acetate/hexanes.

ParameterCondition/ValueRationale
Substrate Tryptamine (Indole ring)The electron-rich indole ring is highly activated for the SEAr step.[12]
Catalyst Aqueous HClProtonates the intermediate imine to form the reactive iminium ion.[12]
Temperature Room TemperatureSufficient for the cyclization of the activated indole nucleus.
Work-up BasificationNeutralizes the acid and deprotonates the product amine for extraction.
Typical Yield 70-85%A robust and reliable transformation for β-carboline synthesis.

Modern and Enabling Technologies in Heterocyclic Synthesis

While classic methods remain vital, modern technologies have revolutionized their application, adhering to the principles of green chemistry.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often increasing yields and product purities.[15][16][17] The direct coupling of energy with polar molecules leads to rapid, uniform heating that can accelerate reaction rates significantly.[16] Many classic reactions, including the Hantzsch and Paal-Knorr syntheses, have been successfully adapted to microwave conditions.[9][15]

  • Catalysis: The development of novel catalysts, including transition metals and organocatalysts, has expanded the scope and efficiency of heterocyclic synthesis.[18][19] Catalysts can enable reactions under milder conditions, improve selectivity (chemo-, regio-, and stereo-), and allow for the construction of complex molecular architectures that were previously inaccessible.[18] For example, enantioselective versions of the Pictet-Spengler reaction have been developed using chiral organocatalysts.[20]

Conclusion

The Paal-Knorr, Hantzsch, and Pictet-Spengler reactions are more than just historical footnotes; they are powerful and versatile tools that continue to play a critical role in the synthesis of heterocyclic compounds. Understanding their mechanisms and experimental nuances provides a solid foundation for any researcher in the chemical sciences. By integrating these foundational methods with modern technologies like microwave synthesis and advanced catalysis, scientists can continue to innovate and efficiently construct the complex heterocyclic molecules that are essential for advancing medicine and technology.

References

  • A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. Reachem. Available at: [Link]

  • Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Publishing. Available at: [Link]

  • Microwave Assisted Organic Synthesis of Heterocycles in Aqueous Media: Recent Advances in Medicinal Chemistry. PubMed. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information (PMC). Available at: [Link]

  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. ResearchGate. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Pictet–Spengler reaction. Grokipedia. Available at: [Link]

  • MEDICINAL IMPORTANCE OF HETEROCYCLIC ORGANIC COMPOUNDS. Journal of Xi'an Shiyou University, Natural Science Edition. Available at: [Link]

  • Special Issue : Catalysts for the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. Available at: [Link]

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science. Available at: [Link]

  • Hantzsch pyridine synthesis. Grokipedia. Available at: [Link]

  • Heterocycles in Medicinal Chemistry. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The mechanism of the Pictet–Spengler reaction. ResearchGate. Available at: [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Advances in Selected Heterocyclization Methods. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Synthesis of Furan. MBB College. Available at: [Link]

  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry. Available at: [Link]

  • Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Publications. Available at: [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

  • Development of new Catalytic Methods for the Selective Synthesis of Heterocycles. DiVA portal. Available at: [Link]

  • Microwave-assisted heterocyclic synthesis. ResearchGate. Available at: [Link]

  • A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar. Available at: [Link]

Sources

Method

Revolutionizing Pharmaceutical Development: Advanced Synthesis of Key Intermediates

For Researchers, Scientists, and Drug Development Professionals The synthesis of pharmaceutical intermediates stands as a critical juncture in the journey from a promising molecule to a life-saving therapeutic. These mol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pharmaceutical intermediates stands as a critical juncture in the journey from a promising molecule to a life-saving therapeutic. These molecular building blocks are the linchpins of active pharmaceutical ingredient (API) production, and the efficiency, purity, and sustainability of their synthesis directly impact the overall viability of a drug candidate. This comprehensive guide delves into the application of cutting-edge synthetic methodologies that are reshaping the landscape of pharmaceutical intermediate production, offering enhanced precision, improved safety profiles, and a commitment to environmental stewardship.

This document moves beyond theoretical discussions to provide actionable, field-proven protocols and in-depth analyses of catalytic processes, flow chemistry, and biocatalysis. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

The Strategic Importance of Intermediates in Pharmaceutical Manufacturing

Pharmaceutical intermediates are the chemical compounds that form the crucial steps in the synthesis of an API.[1][2] Their production simplifies complex multi-step syntheses into manageable and controllable stages, ensuring quality and allowing for process optimization.[3] The purity and quality of these intermediates are paramount, as any impurities can compromise the safety and efficacy of the final drug product.[1]

Advanced synthetic methods have become indispensable in the modern pharmaceutical industry, enabling the efficient and cost-effective production of complex molecules.[4] These innovative approaches not only accelerate the drug development process but also align with the principles of green chemistry, minimizing the environmental impact of pharmaceutical manufacturing.[5][6]

Section 1: Asymmetric Catalysis in Chiral Intermediate Synthesis

The chirality of a drug molecule is a critical factor in its pharmacological activity.[7] Asymmetric catalysis has emerged as a powerful tool for the stereoselective synthesis of chiral intermediates, offering significant advantages over classical resolution methods which are often inefficient and wasteful.[8]

Case Study: Synthesis of a Chiral Amine Intermediate

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals. The following protocol details the asymmetric synthesis of a key chiral amine intermediate, highlighting the principles of catalyst selection and reaction optimization.

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes the synthesis of a chiral amine via the asymmetric reductive amination of a prochiral ketone.

Materials:

  • Prochiral ketone (1.0 equiv)

  • Chiral catalyst (e.g., a Noyori-type ruthenium catalyst) (0.01 equiv)

  • Reducing agent (e.g., formic acid/triethylamine mixture)

  • Solvent (e.g., Methanol)

  • Amine source (e.g., Ammonium formate)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the prochiral ketone and the chiral catalyst.

  • Add the solvent and the amine source to the vessel.

  • Stir the mixture at room temperature for 30 minutes to ensure proper mixing and catalyst activation.

  • Slowly add the reducing agent to the reaction mixture over a period of 1 hour, maintaining the temperature at 25-30 °C.

  • Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).[2]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired chiral amine intermediate.

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemYield (%)Enantiomeric Excess (ee, %)
Ru-BINAP8595
Rh-DIPAMP8292
Ir-BDPP7888

Causality Behind Experimental Choices:

The choice of a Noyori-type ruthenium catalyst is predicated on its well-established efficacy in the asymmetric reduction of ketones, providing high enantioselectivity and turnover numbers. The use of a formic acid/triethylamine mixture as the reducing agent offers a milder and more selective alternative to traditional metal hydrides. Methanol is selected as the solvent due to its ability to dissolve the reactants and its compatibility with the catalytic system.

Visualization of the Catalytic Cycle

Asymmetric_Reductive_Amination cluster_0 Catalytic Cycle Ketone Ketone Imine_Intermediate Imine_Intermediate Ketone->Imine_Intermediate + Amine - H2O Catalyst Catalyst Catalyst->Imine_Intermediate Regeneration Amine Amine Chiral_Amine Chiral_Amine Imine_Intermediate->Chiral_Amine + [H] (from Reducing Agent) + Catalyst

Caption: Catalytic cycle for asymmetric reductive amination.

Section 2: Flow Chemistry for Enhanced Efficiency and Safety

Flow chemistry, or continuous flow processing, has revolutionized the synthesis of pharmaceutical intermediates by offering superior control over reaction parameters, enhanced safety, and seamless scalability.[9] Conducting reactions in a continuously flowing stream within a microreactor provides significant advantages over traditional batch processing.[9]

Case Study: Synthesis of an Atorvastatin Intermediate

Atorvastatin is a widely prescribed medication for lowering cholesterol. The synthesis of its key intermediates can be significantly improved using flow chemistry.[10]

Experimental Protocol: Continuous Flow Synthesis of a Diketone Intermediate

This protocol describes the continuous flow synthesis of a 1,4-diketone intermediate, a crucial precursor in the Paal-Knorr synthesis of Atorvastatin.[2]

Materials and Equipment:

  • Two syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA tubing)

  • Back-pressure regulator

  • Collection vessel

  • Reactant A solution (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide in toluene)

  • Reactant B solution (e.g., a chiral amine in toluene)[2]

  • Catalyst solution (e.g., pivalic acid in toluene)[2]

Procedure:

  • Set up the flow chemistry system as shown in the diagram below.

  • Prime the pumps and lines with the solvent (toluene).

  • Set the desired flow rates for the two reactant streams and the catalyst stream. A typical starting point would be a 1:1 molar ratio of reactants.

  • Heat the reactor coil to the optimized temperature (e.g., 110 °C).

  • Set the back-pressure regulator to maintain the system pressure and prevent solvent boiling (e.g., 10 bar).

  • Start the pumps to introduce the reactant and catalyst solutions into the T-mixer.

  • The reaction mixture flows through the heated reactor coil, where the condensation reaction occurs.

  • The product stream exits the reactor, passes through the back-pressure regulator, and is collected in the collection vessel.

  • Continuously monitor the output for reaction completion and purity using an in-line analytical technique (e.g., IR or UV-Vis spectroscopy) or by taking periodic samples for off-line analysis (e.g., HPLC).[2]

  • Once the reaction reaches a steady state, collect the product stream.

  • After the desired amount of product is collected, switch the pumps to flow pure solvent to flush the system.

  • Work up the collected product solution to isolate the diketone intermediate. This may involve solvent evaporation and crystallization.

Data Presentation: Batch vs. Flow Synthesis

ParameterBatch SynthesisFlow Synthesis
Reaction Time12 hours15 minutes
Yield (%)8595
Purity (%)9298
SafetyHandling of large volumes of reagents at high temperaturesSmall reaction volumes, enhanced heat transfer, improved safety
Visualization of the Flow Chemistry Setup

Flow_Chemistry_Setup cluster_workflow Continuous Flow Synthesis Workflow ReagentA Reagent A (Syringe Pump 1) TMixer T-Mixer ReagentA->TMixer ReagentB Reagent B (Syringe Pump 2) ReagentB->TMixer Catalyst Catalyst (Syringe Pump 3) Catalyst->TMixer Reactor Heated Reactor Coil TMixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Product Product Collection BPR->Product

Caption: Schematic of a typical flow chemistry setup.

Section 3: Biocatalysis for Green and Selective Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods.[5] Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex pharmaceutical intermediates.[11]

Case Study: Enzymatic Synthesis of a Chiral Alcohol Intermediate

Chiral alcohols are valuable building blocks in the synthesis of many APIs. The following protocol outlines the enzymatic reduction of a prochiral ketone to a chiral alcohol.

Experimental Protocol: Biocatalytic Reduction of a Ketone

This protocol describes the use of a ketoreductase (KRED) enzyme for the asymmetric reduction of a ketone.

Materials:

  • Prochiral ketone

  • Ketoreductase (KRED) enzyme

  • Cofactor (e.g., NADPH)

  • Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, if required for substrate solubility)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of the buffer.

  • Add the prochiral ketone and the organic co-solvent (if necessary) to the buffer solution.

  • Add the KRED enzyme, the cofactor (NADPH), and the components of the cofactor regeneration system (glucose dehydrogenase and glucose).

  • Stir the reaction mixture at a constant temperature (e.g., 30 °C).

  • Monitor the progress of the reaction by analyzing samples for the disappearance of the ketone and the appearance of the chiral alcohol using a suitable chromatographic method (e.g., chiral GC or HPLC).[7]

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to extract the product.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude chiral alcohol by an appropriate method, such as crystallization or column chromatography.

Data Presentation: Performance of Different Ketoreductases

Ketoreductase (KRED)Conversion (%)Enantiomeric Excess (ee, %)
KRED-10198>99
KRED-P1-B029598
KRED-NADH-1109297

Causality Behind Experimental Choices:

The use of a ketoreductase provides high enantioselectivity in the reduction of the prochiral ketone. A cofactor regeneration system is employed to continuously regenerate the expensive NADPH cofactor, making the process economically viable. The reaction is performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity.

Visualization of the Biocatalytic Cascade

Biocatalytic_Cascade cluster_cascade Enzymatic Cascade for Chiral Alcohol Synthesis cluster_cofactor Cofactor Regeneration Ketone Ketone Chiral_Alcohol Chiral_Alcohol Ketone->Chiral_Alcohol Reduction KRED Ketoreductase (KRED) KRED->Ketone NADP+ NADP+ KRED->NADP+ Releases NADP+ NADPH NADPH NADPH->KRED Donates H- NADP+->NADPH Reduction GDH Glucose Dehydrogenase (GDH) Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Biocatalytic cascade with cofactor regeneration.

Section 4: Purification and Analysis of Pharmaceutical Intermediates

The purity of pharmaceutical intermediates is a critical quality attribute that must be rigorously controlled.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable analytical techniques for the purification and analysis of these compounds.[11][12]

Protocol: HPLC Method for Purity Analysis

Objective: To determine the purity of a pharmaceutical intermediate and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized for the specific analyte.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the intermediate in a suitable diluent (usually the mobile phase).

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: Determined by the UV spectrum of the analyte.[13]

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Interpretation: Identify and quantify the main peak (the intermediate) and any impurity peaks based on their retention times and peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Protocol: GC Method for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a pharmaceutical intermediate.[14]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm)

Procedure:

  • Sample Preparation: Accurately weigh a sample of the intermediate into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Headspace Conditions:

    • Oven temperature: 80 °C

    • Loop temperature: 90 °C

    • Transfer line temperature: 100 °C

  • GC Conditions:

    • Injector temperature: 200 °C

    • Oven temperature program: e.g., initial temperature of 40 °C held for 5 minutes, then ramped to 240 °C at 10 °C/min.

    • Detector temperature: 250 °C

  • Analysis: Equilibrate the headspace vial at the set temperature, and then inject the vapor phase into the GC.

  • Data Interpretation: Identify the residual solvents by comparing their retention times with those of known standards. Quantify the amount of each solvent using a calibration curve.

Section 5: Green Chemistry Principles in Intermediate Synthesis

The adoption of green chemistry principles is not only an environmental imperative but also a driver of innovation and economic efficiency in the pharmaceutical industry.[5] Key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) are used to evaluate the "greenness" of a synthetic process.[1]

Green Chemistry Metrics:

  • Atom Economy: A measure of the efficiency of a reaction in converting reactants to the desired product.

  • E-Factor: The ratio of the mass of waste to the mass of the product.[1]

  • Process Mass Intensity (PMI): The total mass of materials used (water, solvents, raw materials, reagents, process aids) to produce a certain mass of the final product.

By optimizing reactions to improve atom economy and reduce the use of hazardous solvents and reagents, the environmental impact of pharmaceutical intermediate synthesis can be significantly minimized.[5]

Conclusion

The synthesis of pharmaceutical intermediates is a dynamic and evolving field where innovation in synthetic methodology directly translates to more efficient, safer, and sustainable drug development. The adoption of advanced techniques such as asymmetric catalysis, flow chemistry, and biocatalysis is not merely a trend but a fundamental shift towards more intelligent and responsible pharmaceutical manufacturing. By understanding the principles behind these methods and implementing robust analytical and purification protocols, researchers and scientists can accelerate the delivery of high-quality, life-changing medicines to patients worldwide.

References

  • Kar, S., et al. (2021). Green chemistry in drug synthesis. Sustainable Pharmaceutical Supply Chains: Green Chemistry Approaches to Drug Production and Distribution. IRE Journals.
  • Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Intermediates. Food Technology and Biotechnology, 42(4), 305–325.
  • Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385–388.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Dong, Y., et al. (2015). HPLC Method Development and Validation for Pharmaceutical Analysis. Journal of Pharmaceutical and Biomedical Analysis, 115, 266-276.
  • Huang, Y., & Liu, T. (2016). The synthesis of atorvastatin intermediates.
  • Shimadzu. (n.d.). Fast GC Method for Residual Solvent Analysis in Drug Discovery Workflow.
  • Al-Saeed, M., et al. (2019). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Journal of Nuclear Pharmacy, 8(2), 56-62.
  • SEQENS. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac.
  • Saurav Chemicals. (n.d.). The Critical Role of Intermediates in Pharmaceutical Manufacturing. SCL Lifesciences.
  • Arbor Pharmachem. (2023). Pharmaceutical Synthesis In Drug Development.
  • Patel, R. N. (2004). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates. Food Technology and Biotechnology, 42(4), 305–325.
  • ResearchGate. (2024). GREEN CHEMISTRY IN PHARMACEUTICAL SYNTHESIS: SUSTAINABLE APPROACHES FOR DRUG MANUFACTURING.
  • Pharma's Almanac. (2017).
  • Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). Key Intermediates in the Synthesis of Sertraline. Organic Process Research & Development, 8(3), 385–388.
  • Almac. (n.d.).
  • American Chemical Society. (2007).
  • Paw, B., et al. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 58(6), 417-423.
  • Porta, R., Benaglia, M., & Puglisi, A. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Organic Process Research & Development, 20(1), 2–25.
  • Journal of Chemical Health Risks. (2024). Original Article: Investigation of Green Chemistry Approaches in the Synthesis of Pharmaceuticals.
  • Hong, Y., et al. (1999). Efficient Enantioselective Synthesis of Sertraline, a Potent Antidepressant, via a Novel Intramolecular Nucleophilic Addition to Imine. Organic Letters, 1(11), 1759–1761.
  • ResearchGate. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Gutmann, B., & Kappe, C. O. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Journal of the Chinese Chemical Society, 62(7), 565-586.
  • BenchChem. (2025).
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Pharmaceutical Sciences and Research, 17(12).
  • Nitin, et al. (2017). Synthesis, characterization and identification of sertraline hydrochloride related impurities. World Journal of Pharmaceutical Sciences, 5(1), 54-57.
  • Dunn, P. J. (2009). Green process chemistry in the pharmaceutical industry. Green Chemistry Letters and Reviews, 2(4), 193-211.
  • ResearchGate. (2023).
  • ACS Publications. (2024). Highly Stereoselective Biocatalytic One-Pot Synthesis of Chiral Saturated Oxygen Heterocycles by Integration of a Biosynthetic Heterocyclase into Multiple-Enzyme Cascades.
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Scribd. (n.d.). Chapter-3 Industrial Mfg. Methods & Flow Chart of API.
  • Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 284–285.
  • Royal Society of Chemistry. (2011).
  • Gotor-Fernández, V., & Gotor, V. (2018). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Molecules, 23(11), 2947.

Sources

Application

Application Notes &amp; Protocols: Leveraging the Active Methylene Group of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Potential of a Multifunctional Building Block Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of a Multifunctional Building Block

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry. Its structure is characterized by three key features: a nucleophilic phenolic hydroxyl group, an electrophilic ketone, and, most critically, a highly reactive active methylene group . This methylene group is positioned between two powerful electron-withdrawing carbonyl functions (a ketone and an ester), which substantially increases the acidity of its α-protons (pKa ≈ 11 in DMSO). This acidity makes the methylene group a versatile handle for a vast array of chemical transformations, enabling the construction of complex molecular architectures, particularly heterocyclic scaffolds of high medicinal value.

The deprotonation of this active methylene group by a suitable base generates a resonance-stabilized enolate anion. This enolate is the central reactive intermediate, capable of acting as a potent carbon nucleophile in a wide range of C-C and C-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the primary reactions involving this active methylene group, complete with detailed protocols and mechanistic insights to empower researchers in leveraging this versatile substrate.

The Heart of Reactivity: Enolate Formation and Stability

The cornerstone of this molecule's reactivity is the facile generation of its enolate. The choice of base and solvent is paramount and dictates the equilibrium concentration of the enolate, thereby influencing reaction rates and selectivity.

  • Causality of Base Selection:

    • Weak Bases (e.g., Amines like piperidine, K₂CO₃): These are often sufficient for reactions where the subsequent step is highly favorable, such as in Knoevenagel condensations or intramolecular cyclizations. They establish a low equilibrium concentration of the enolate, minimizing self-condensation side reactions.

    • Strong Bases (e.g., NaH, NaOEt, LDA): These are required for reactions needing a high concentration of the enolate for efficient conversion, such as alkylations and acylations with less reactive electrophiles. They effectively cause irreversible deprotonation.

The stability of the resulting enolate is derived from the delocalization of the negative charge across the α-carbon and the oxygen atoms of both the ketone and the ester moieties, as depicted below.

G cluster_workflow Chromone Synthesis Workflow Start Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate Protonation Protonation of Ketone Carbonyl (Acid Catalyst, e.g., H₂SO₄) Start->Protonation Cyclization Intramolecular Nucleophilic Attack by Phenolic -OH Protonation->Cyclization Dehydration Dehydration of Hemiacetal Intermediate Cyclization->Dehydration Product Methyl 7-methoxy-4-oxo-4H- chromene-2-carboxylate Dehydration->Product

Caption: Workflow for the acid-catalyzed synthesis of chromones.

Protocol: Synthesis of Methyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in glacial acetic acid (20 mL).

  • Catalyst Addition: To this solution, add concentrated sulfuric acid (0.2 eq) dropwise while stirring. Scientist's Note: The strong acid acts as both a catalyst for the cyclization and a dehydrating agent, driving the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford the pure chromone derivative as a white or off-white solid.

ParameterValue
Solvent Glacial Acetic Acid
Catalyst Concentrated H₂SO₄
Temperature Reflux (~118°C)
Time 2-3 hours
Expected Yield 80-90%
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. [1]It is a cornerstone reaction for creating C=C double bonds. Using a weak base catalyst like piperidine is crucial to deprotonate the highly acidic β-keto ester without causing self-condensation of the aldehyde partner.

Mechanism: The amine catalyst reacts with the aldehyde to form a more electrophilic iminium ion. Simultaneously, it catalyzes the deprotonation of the β-keto ester to form the nucleophilic enolate. The enolate attacks the iminium ion, and subsequent elimination of the amine catalyst and water yields the α,β-unsaturated product.

Protocol: Knoevenagel Condensation with Benzaldehyde

  • Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1.0 eq), benzaldehyde (1.05 eq), and toluene (40 mL).

  • Catalyst Addition: Add piperidine (0.1 eq) and a catalytic amount of acetic acid (0.05 eq). Scientist's Note: The piperidine is the base catalyst. The small amount of acid aids in the formation of the iminium ion and the final dehydration step.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure condensation product. [2][3]

Multicomponent Reactions: Building Complexity in a Single Step

The active methylene group is an ideal component for powerful one-pot multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple precursors, adhering to the principles of green chemistry.

The Biginelli reaction is a classic three-component reaction between an aldehyde, a β-keto ester, and urea (or thiourea). [4]It produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including use as calcium channel blockers. [5]

G Biginelli Reaction Mechanism cluster_reactants Aldehyde Aryl Aldehyde Iminium Acyliminium Ion (Aldehyde + Urea) Aldehyde->Iminium Ketoester β-Keto Ester (Our Substrate) Enolate Enolate of β-Keto Ester Ketoester->Enolate Base/Acid Catalysis Urea Urea Urea->Iminium Addition Nucleophilic Addition (Enolate attacks Iminium) Iminium->Addition Enolate->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Dihydropyrimidinone (DHPM) Dehydration->Product

Caption: Simplified mechanistic pathway of the Biginelli reaction.

Protocol: Biginelli Synthesis of a DHPM Derivative

  • Reagent Mixing: In a 50 mL round-bottom flask, combine Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1.0 eq), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq), and urea (1.5 eq) in ethanol (20 mL).

  • Catalysis: Add a catalytic amount of concentrated HCl (3-4 drops) or a Lewis acid such as CuCl₂ (0.1 eq). Scientist's Note: Acid catalysis is essential for this reaction. It promotes the formation of the key N-acyliminium ion intermediate from the aldehyde and urea, which is the primary electrophile.

  • Reaction: Stir the mixture at reflux for 4-8 hours. The product often begins to precipitate from the reaction mixture upon cooling.

  • Isolation: Cool the flask in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Purification: If necessary, the collected solid can be further purified by recrystallization from ethanol or ethyl acetate.

The Hantzsch synthesis is a four-component reaction that combines an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. [6][7] Protocol: Hantzsch-type Synthesis

  • Reagent Mixing: In a round-bottom flask, dissolve Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (2.0 eq), an aldehyde (e.g., formaldehyde or benzaldehyde, 1.0 eq), and ammonium acetate (1.2 eq) in glacial acetic acid (25 mL). Scientist's Note: Ammonium acetate serves as the ammonia source. Acetic acid is an excellent solvent and catalyst for this condensation.

  • Reaction: Heat the mixture to reflux for 3-5 hours. Monitor by TLC.

  • Oxidation (Optional, for Pyridine): After the initial condensation, an oxidizing agent (e.g., ceric ammonium nitrate or nitric acid) can be added to the cooled reaction mixture to aromatize the dihydropyridine ring. This step should be performed with caution.

  • Work-up and Isolation: Cool the reaction, pour it into ice water, and neutralize with a base (e.g., aqueous ammonia or NaOH) to precipitate the product. Filter, wash with water, and dry.

  • Purification: Recrystallize from an appropriate solvent like ethanol.

Japp-Klingemann Reaction: A Gateway to Hydrazones and Indoles

The Japp-Klingemann reaction involves the coupling of an active methylene compound with an aryldiazonium salt to produce a hydrazone. [8][9]This reaction is exceptionally useful as the resulting hydrazones are direct precursors for the Fischer indole synthesis.

Mechanism: The reaction proceeds via electrophilic attack of the diazonium salt on the enolate of the β-keto ester. The resulting azo compound is unstable and undergoes hydrolysis or deacylation under the reaction conditions to yield the thermodynamically stable hydrazone. [10] Protocol: Synthesis of a Phenylhydrazone Derivative

  • Diazonium Salt Preparation (Perform in an ice bath, 0-5°C): In a beaker, dissolve aniline (1.0 eq) in 2.5 M HCl (3.0 eq). Cool the solution to 0°C. In a separate flask, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold water. Add the NaNO₂ solution dropwise to the aniline hydrochloride solution, keeping the temperature below 5°C. Stir for 15 minutes. The resulting solution contains the benzenediazonium chloride.

  • Coupling Reaction: In a separate, larger beaker, dissolve Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1.0 eq) in ethanol (30 mL). Add a solution of sodium acetate (3.0 eq) in water (20 mL) and cool the mixture to 0-5°C. Scientist's Note: Sodium acetate acts as a buffer to maintain a weakly acidic/neutral pH, which is optimal for the coupling reaction and prevents decomposition of the diazonium salt.

  • Addition: Add the freshly prepared, cold diazonium salt solution slowly to the β-keto ester solution with vigorous stirring, maintaining the temperature below 10°C. A colored precipitate (the hydrazone) should form.

  • Completion and Isolation: Stir the reaction mixture in the ice bath for 1-2 hours. Collect the solid product by vacuum filtration, wash extensively with cold water, and air dry.

  • Purification: Recrystallize the crude hydrazone from an ethanol/water mixture.

Conclusion

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is far more than a simple chemical; it is a synthetically powerful and versatile platform. The strategic location of its active methylene group, flanked by two carbonyls, provides a reliable nucleophilic center for a host of classical and modern organic transformations. From building the medicinally vital chromone core via intramolecular cyclization to assembling complex heterocycles like dihydropyrimidinones and pyridines through elegant multicomponent reactions, the applications are broad and impactful. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently and creatively employ this substrate in the pursuit of novel molecular discovery.

References

  • Lewis Acid-Catalyzed Cyclization of o-Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. (2025).
  • Biginelli reaction. Wikipedia. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Royal Society of Chemistry.
  • The Japp‐Klingemann Reaction. ResearchGate. [Link]

  • DMSO arbitrated Oxidative Annulation Followed by Homologated N-Alkylation: Microwave-Assisted Efficient and Greener Approach to. (2023).
  • Organic Chemistry : Reactions of Active Methylene Group - Tutorial. (2012). YouTube. [Link]

  • Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid deriv
  • Substituted active methylene synthesis by alkylation. Organic Chemistry Portal. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. [Link]

  • green approach for the efficient synthesis of biginelli compounds promoted by citric acid under solvent-free conditions. Semantic Scholar.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • The Japp-Klingemann Reaction. Organic Reactions. [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. [Link]

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journals. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Synthesis of β,β-substituted unsaturated keto esters by the Knoevenagel... ResearchGate. [Link]

  • Japp-Klingemann hydrazone synthesis. ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. [Link]

  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC. [Link]

  • Aldol Condensation with β-Diesters. (2025). JoVE. [Link]

  • Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Jetir.Org. [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Chemistry Portal. [Link]

  • Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. PubMed Central. [Link]

  • Japp klingemann reaction. Slideshare. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). Protocols.io. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. [Link]

  • Biosynthesis of α-Substituted β-Ketoesters via the Tandem Knoevenagel Condensation–Reduction Reaction Using a Single Enzyme. ACS Publications. [Link]

  • Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. (2020). YouTube. [Link]

  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. (2020). MDPI. [Link]

  • PIFA-Mediated oxidative cyclization of 1-aroyl-N-arylcyclopropane-1-carboxamides and their application in the synthesis of pyrrolo[3,2-c]quinolinones. Royal Society of Chemistry. [Link]

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group. [Link]

  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]

  • Japp Klingemann Reaction. (2020). YouTube. [Link]

  • A comparison of several modern alkylating agents. Arkivoc. [Link]

  • Nano catalysed Biginelli type reaction in green reaction media. NIScPR. [Link]

  • Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates. (2022). ChemRxiv. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]

  • Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp 2 )–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. MDPI. [Link]

  • Synthesis of β-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.

Sources

Method

HPLC analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Introduction Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Introduction

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a functionalized aromatic keto-ester. Compounds of this class are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of a phenolic hydroxyl group, a methoxy group, and a β-keto-ester moiety provides multiple sites for further chemical modification. Accurate and reliable analytical methods are therefore essential for monitoring reaction progress, assessing product purity, and conducting quality control.

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity determination of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. The methodology is designed for researchers, process chemists, and quality control scientists in the pharmaceutical and chemical industries.

Principle of Separation

The analytical method is based on reversed-phase chromatography, a powerful technique for separating compounds based on their hydrophobicity.[1] The analyte, possessing both polar (hydroxyl, ketone, ester) and non-polar (aromatic ring) characteristics, is well-suited for this technique.

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is employed. The long alkyl chains of the C18 phase provide a non-polar surface that interacts with the hydrophobic phenyl ring of the analyte.

  • Mobile Phase: A gradient elution using a mixture of acidified water and an organic solvent (acetonitrile) is used. Initially, a higher percentage of the aqueous phase allows for the strong retention of the analyte on the column. As the proportion of acetonitrile increases, the mobile phase becomes more non-polar, disrupting the hydrophobic interactions and eluting the analyte from the column.[2] The inclusion of a small amount of acid (formic acid) in the aqueous phase is critical; it suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and ensuring a sharp, symmetrical peak shape.[3]

  • Detection: The analyte contains a substituted benzene ring and a ketone group, which act as strong chromophores.[4] A UV-Vis or Diode Array Detector (DAD) is used for detection. The optimal wavelength is determined by a UV scan, but a wavelength of 275 nm provides excellent sensitivity for this class of phenolic compounds.

Materials and Methods

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition Software: Agilent OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo MS-TS or equivalent (0.01 mg readability).

  • pH Meter: For mobile phase preparation.

  • Ultrasonic Bath: For solvent degassing.

Chemicals and Reagents
  • Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Reference Standard (>98% purity).

  • Acetonitrile (HPLC Grade).

  • Water (HPLC Grade or Milli-Q).

  • Formic Acid (LC-MS Grade, >99%).

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterRecommended Setting
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 275 nm
Run Time 25 minutes

Experimental Protocols

Protocol 1: Mobile Phase and Standard Preparation

A. Mobile Phase Preparation (1 L)

  • Mobile Phase A (Aqueous): Pour approximately 950 mL of HPLC-grade water into a 1 L amber glass bottle. Add 1.0 mL of formic acid. Fill to the 1 L mark with water and mix thoroughly.

  • Mobile Phase B (Organic): Pour approximately 950 mL of HPLC-grade acetonitrile into a separate 1 L amber glass bottle. Add 1.0 mL of formic acid. Fill to the 1 L mark with acetonitrile and mix.

  • Degassing: Degas both mobile phases for 15 minutes in an ultrasonic bath before placing them on the HPLC system.

B. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent). This stock solution should be stored at 2-8°C and can be used for up to 7 days.

  • Working Standards for Linearity: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent. These are used to establish the method's linearity.

Protocol 2: Sample Preparation
  • Accurately weigh an amount of the sample (e.g., a crude reaction mixture or isolated product) expected to contain approximately 10.0 mg of the active compound into a 10 mL volumetric flask.

  • Add approximately 7 mL of the diluent (50:50 A:B) and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulate matter. This prevents clogging of the HPLC system.[1]

Protocol 3: HPLC Analysis Workflow

The overall experimental process from preparation to final analysis is outlined below.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc Instrumental Analysis cluster_data Data Processing Standard Reference Standard Preparation System HPLC System Setup & Column Equilibration Standard->System Sample Test Sample Preparation Sample->System Inject Sample Injection System->Inject Inject Standards & Samples Acquire Data Acquisition (Chromatogram) Inject->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification & Reporting Integrate->Quantify

Caption: HPLC analysis workflow from preparation to data reporting.

  • System Startup: Turn on the HPLC system components.

  • Method Loading: Load the specified chromatographic method.

  • System Purge: Purge the pump lines with fresh mobile phase to remove air bubbles and old solvent.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections (diluent), system suitability injections, calibration standards, and test samples.

  • Execution: Run the sequence.

Method Validation and Expected Results

A trustworthy protocol must be a self-validating system. The following parameters should be assessed to ensure the method is suitable for its intended purpose.

System Suitability

A system suitability test is performed by injecting the 50 µg/mL standard six consecutive times. The results should meet the acceptance criteria listed below to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.9 ≤ T ≤ 1.5Measures peak symmetry; values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[5]
%RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pump and mobile phase composition.
Specificity and Results

The method should be able to resolve the main analyte peak from any impurities, degradation products, or starting materials. A representative chromatogram will show a well-resolved peak for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, expected to elute at approximately 8-10 minutes under the specified conditions. The purity of a sample can be calculated using the area percent method.

Linearity

The linearity of the method is established by injecting the prepared calibration standards (1-100 µg/mL) and plotting the peak area against the concentration.

Concentration (µg/mL)Average Peak Area (mAU*s)
1.0(Example Value: 25)
5.0(Example Value: 128)
10.0(Example Value: 255)
25.0(Example Value: 640)
50.0(Example Value: 1275)
100.0(Example Value: 2560)

The method is considered linear if the correlation coefficient (R²) is ≥ 0.999 .

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) can be determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields an S/N ratio of 3:1 (estimated to be ~0.3 µg/mL).

  • LOQ: The concentration that yields an S/N ratio of 10:1 (estimated to be ~1.0 µg/mL).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting - Column degradation- pH of mobile phase incorrect- Sample overload- Replace column- Remake mobile phase, ensure proper acidification- Dilute sample
Retention Time Drift - Inadequate column equilibration- Pump malfunction or leak- Column temperature fluctuation- Increase equilibration time- Check pump for leaks and pressure fluctuations- Ensure column oven is stable at 30 °C
Ghost Peaks - Contamination in mobile phase- Carryover from previous injection- Use fresh, high-purity solvents- Run blank injections; implement a stronger needle wash
Low Peak Area - Incorrect standard/sample dilution- Leaky connection or injector issue- Remake solutions and verify calculations- Inspect fittings from autosampler to column

References

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

  • ResearchGate. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Available at: [Link]

  • Polish Journal of Food and Nutrition Sciences. (2007). CHROMATOGRAPHIC SEPARATION OF PHENOLIC COMPOUNDS FROM RAPESEED BY SE-HPLC – A SHORT REPORT. Available at: [Link]

  • PubChem. Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • ResearchGate. (2008). Chromatographic Separation of Phenolic Compounds from Rapeseed by a Sephadex LH‐20 Column with Ethanol as the Mobile Phase. Available at: [Link]

  • ResearchGate. (2001). Sensitive determination of 3-methoxy-4-hydroxyphenylglycol (MHPG) in human plasma by HPLC with electrochemical detection. Available at: [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Google Patents. US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
  • SIELC Technologies. HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Available at: [Link]

  • Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Available at: [Link]

  • National Institutes of Health (NIH). (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Quantification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Introduction Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise quantification is critical for ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its precise quantification is critical for ensuring reaction yield, purity of the final product, and for quality control throughout the manufacturing process. This document provides detailed analytical methods for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals.

The structural characteristics of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, including a phenolic hydroxyl group, a ketone, and a methyl ester, allow for the application of several analytical techniques. This guide will focus on two primary methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust and routine analysis, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, particularly in complex matrices. Additionally, a simpler UV-Vis spectrophotometric method is presented for rapid, high-throughput screening.

All methods are presented with an emphasis on the rationale behind methodological choices and are designed to be self-validating in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[1][2][3][4][5]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique for the quantification of organic molecules due to its robustness, precision, and wide availability.[6] The presence of a chromophore in Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, specifically the substituted aromatic ring and the ketone, allows for sensitive detection using a UV detector.[7][8]

Principle

This method utilizes reversed-phase chromatography to separate the analyte from potential impurities. A C18 column is chosen for its hydrophobicity, which provides good retention for moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution. Formic acid helps to suppress the ionization of the phenolic hydroxyl group, leading to more consistent retention times. Detection is performed at a wavelength where the analyte exhibits significant absorbance, determined by a UV scan.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Standard/Sample s2 Dissolve in Methanol s1->s2 s3 Dilute to Working Concentration s2->s3 h1 Inject into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d2 Integrate Peak Area h3->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol

1. Materials and Reagents:

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

4. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in methanol and dilute to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Data Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

This method should be validated according to ICH guidelines, assessing the following parameters:[1][2][3]

ParameterAcceptance Criteria
Linearity R² ≥ 0.999 for the calibration curve
Accuracy 98-102% recovery for spiked samples
Precision RSD ≤ 2% for repeatability and intermediate precision
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
Specificity No interference from blank or placebo at the retention time of the analyte

Method 2: High-Sensitivity Quantification by LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[9][10][11]

Principle

This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated on a C18 column and then ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte's molecular weight is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) approach provides exceptional specificity and reduces background noise.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Prepare Standards & Samples s2 Spike with Internal Standard s1->s2 l1 HPLC Separation s2->l1 l2 Electrospray Ionization (ESI) l1->l2 l3 MS/MS Detection (MRM) l2->l3 d2 Calculate Peak Area Ratios l3->d2 d1 Generate Calibration Curve d3 Quantify Concentration d1->d3 d2->d3

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol

1. Materials and Reagents:

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate reference standard

  • A suitable stable isotope-labeled internal standard (e.g., D3-Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an ESI source

3. Chromatographic and MS Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20-80% B; 5-6 min: 80% B; 6-7 min: 80-20% B; 7-10 min: 20% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
MRM Transitions To be determined by infusion of the standard. Expected Precursor [M-H]⁻: m/z 209.1. Product ions to be optimized.
Internal Standard MRM transition to be determined based on its mass.

4. Preparation of Solutions:

  • Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

  • Prepare a stock solution of the internal standard (IS) and add a fixed amount to all standards and samples.

5. Sample Preparation:

  • Sample preparation will depend on the matrix. For liquid samples, a simple "dilute and shoot" approach after adding the IS may be sufficient. For more complex matrices, solid-phase extraction (SPE) may be necessary.[12]

6. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

  • Quantify the analyte in samples using this calibration curve.

Method Validation Summary
ParameterAcceptance Criteria
Linearity R² ≥ 0.995
Accuracy 85-115% recovery for low concentrations, 90-110% for higher concentrations
Precision RSD ≤ 15%
LOD/LOQ Defined by the lowest point on the calibration curve with acceptable accuracy and precision
Specificity No interfering peaks in blank matrix samples

Method 3: Rapid Quantification by UV-Vis Spectrophotometry

For applications where high throughput is more critical than high selectivity, UV-Vis spectrophotometry offers a rapid and simple method for quantification.[13][14]

Principle

This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[13] The aromatic ketone structure of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate results in UV absorbance that can be measured to determine its concentration.[7][15]

Detailed Protocol

1. Materials and Reagents:

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate reference standard

  • Methanol (UV grade)

2. Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Determine λmax: Prepare a solution of the analyte in methanol and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Prepare Standards: Prepare a series of standard solutions in methanol with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax, using methanol as the blank. Plot absorbance versus concentration.

  • Measure Sample: Prepare the sample in methanol to a concentration that falls within the calibration range and measure its absorbance at λmax.

  • Calculate Concentration: Determine the concentration of the sample from the calibration curve.

Method Validation Summary
ParameterAcceptance Criteria
Linearity R² ≥ 0.998
Accuracy 97-103% recovery
Precision RSD ≤ 3%

Conclusion

The choice of analytical method for the quantification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate depends on the specific requirements of the analysis, including the required sensitivity, selectivity, and throughput. The HPLC-UV method provides a robust and reliable approach for routine quality control. The LC-MS/MS method offers superior sensitivity and selectivity for more demanding applications. The UV-Vis spectrophotometric method is a valuable tool for rapid screening. All methods, when properly validated, can provide accurate and precise quantification of this important chemical intermediate.

References

  • Cardoso, V., & de Andrade, J. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 18(5), 447-456. Available from: [Link]

  • Zeb, A. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Molecules, 26(21), 6699. Available from: [Link]

  • Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Available from: [Link]

  • Stanciu, I. A., et al. (2023). Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. Applied Sciences, 13(9), 5664. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]

  • Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Available from: [Link]

  • Pawar, N., et al. (2022). Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences, 12(3), 17-23. Available from: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Khuhawar, M. Y., & Qureshi, G. A. (2001). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of the Chemical Society of Pakistan, 23(3), 159-164. Available from: [Link]

  • ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Available from: [Link]

  • Cătunescu, G. M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. Available from: [Link]

  • Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Available from: [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available from: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]

  • Kimura, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2115-2120. Available from: [Link]

  • Cătunescu, G. M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. Available from: [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Available from: [Link]

  • Le Bricon, P., et al. (2000). Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Clinical Chemistry and Laboratory Medicine, 38(8), 755-758. Available from: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • Zeb, A. (2021). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Molecules, 26(21), 6699. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical Methods. Available from: [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available from: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • PubChem. (n.d.). CID 118541961. Available from: [Link]

  • precisionFDA. (n.d.). 3-(4-HYDROXY-3-METHOXYPHENYL)-2-METHYLPROPANOIC ACID. Available from: [Link]

  • ChemBK. (2024). Methyl 3-(4-Methoxyphenyl)-3-Oxopropanoate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can not only execute the reaction but also effectively troubleshoot any challenges that may arise.

Core Synthesis Pathway & Mechanism

The synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a β-keto ester, is most effectively achieved via a crossed Claisen condensation.[1][2][3] This reaction involves the acylation of a ketone enolate with an ester. In this specific case, the starting materials are 2-hydroxy-4-methoxyacetophenone and a suitable acylating agent like dimethyl carbonate or dimethyl oxalate, in the presence of a strong base.

Causality of Reagent Selection:

  • 2-Hydroxy-4-methoxyacetophenone: This molecule provides the core phenyl ring and the ketone functionality, which will be deprotonated at the α-carbon (the methyl group) to form the nucleophilic enolate.

  • Dimethyl Carbonate (or Dimethyl Oxalate): These serve as the electrophilic acylating agent. They are ideal because they lack α-hydrogens and thus cannot self-condense, which prevents the formation of unwanted side products.[1]

  • Strong Base (e.g., Sodium Hydride, Sodium Methoxide): A strong, non-nucleophilic base is critical. Its role is to deprotonate the α-carbon of the acetophenone to generate the reactive enolate. Sodium hydride (NaH) is often preferred as it generates hydrogen gas as a byproduct, which simply evolves from the reaction, driving the equilibrium forward. Sodium methoxide is also effective.[4]

The Reaction Mechanism:

The Claisen condensation proceeds through several key steps:

  • Enolate Formation: The base abstracts an acidic α-proton from 2-hydroxy-4-methoxyacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethyl carbonate.[5]

  • Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide (-OCH₃) leaving group.[5]

  • Deprotonation (Driving Force): The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the starting ketone or alcohols.[1] The methoxide generated in the previous step (or any remaining base) rapidly deprotonates the methylene group between the two carbonyls. This final, irreversible acid-base reaction is the thermodynamic driving force for the entire synthesis, pulling the reaction equilibrium towards the product.[6]

  • Acidic Workup: A final protonation step during aqueous workup neutralizes the enolate to yield the final product.

Reaction Mechanism Diagram

Claisen_Condensation Figure 1: Claisen Condensation Mechanism Start 2-Hydroxy-4-methoxyacetophenone + Dimethyl Carbonate Enolate Enolate Formation (Base abstracts α-proton) Start->Enolate NaH Attack Nucleophilic Attack (Enolate attacks carbonate) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Methoxide (-OCH3) Intermediate->Elimination Product_Enolate Product Enolate (Deprotonated) (Irreversible Step) Elimination->Product_Enolate Base Final_Product Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate (After Acidic Workup) Product_Enolate->Final_Product H3O+

Caption: Figure 1: Claisen Condensation Mechanism

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system with checkpoints to ensure reliability.

Materials & Reagents:

  • 2-Hydroxy-4-methoxyacetophenone (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 eq)

  • Dimethyl Carbonate (DMC), anhydrous (10.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Setup & Inert Atmosphere (Checkpoint 1):

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Causality: The reaction is highly moisture-sensitive. Sodium hydride reacts violently with water, and the enolate intermediate can be quenched by protic solvents. Maintaining an inert atmosphere is critical for success.[7]

  • Reagent Addition (Checkpoint 2):

    • Under a positive flow of nitrogen, add NaH (2.5 eq) to the flask.

    • Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous THF to the flask to create a slurry.

    • Dissolve 2-hydroxy-4-methoxyacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the NaH slurry at 0 °C (ice bath).

    • Observation: Vigorous bubbling (H₂ evolution) should be observed. Allow the mixture to stir at room temperature for 1 hour after the addition is complete, or until bubbling ceases. This indicates complete formation of the sodium salt of the starting material.

  • Acylation Reaction (Checkpoint 3):

    • Add dimethyl carbonate (10.0 eq, used as both reagent and solvent) to the reaction mixture.

    • Heat the mixture to a gentle reflux (approx. 65-70 °C) and maintain for 4-6 hours.

    • In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The disappearance of the starting acetophenone spot and the appearance of a new, more polar product spot indicates progress.

  • Quenching & Workup (Checkpoint 4):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Very slowly and carefully, quench the reaction by adding 1M HCl dropwise until the bubbling stops and the pH of the aqueous layer is ~2-3.

    • Causality: The acidic quench protonates the product enolate and neutralizes any remaining base. This must be done slowly and at a low temperature to control the exothermic reaction.[7]

  • Extraction & Purification (Checkpoint 5):

    • Transfer the mixture to a separatory funnel. Add ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

    • Causality: The NaHCO₃ wash removes any unreacted acidic starting materials or byproducts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient or by recrystallization from a suitable solvent system like methanol/water.[8]

Troubleshooting Guide & FAQs

This section addresses common issues in a direct question-and-answer format.

Troubleshooting Guide

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

  • Potential Cause 1: Inadequate Base or Incomplete Enolate Formation. The most common issue is insufficient or deactivated base. Sodium hydride is rapidly deactivated by moisture.

    • Solution: Ensure all glassware is rigorously dried.[7] Use freshly opened, high-quality anhydrous solvents. Ensure the NaH is properly washed to remove the protective mineral oil which can hinder reactivity. Use a sufficient excess of base (at least 2.2 equivalents) to ensure both deprotonation of the phenolic hydroxyl and the α-carbon, and to drive the final equilibrium.

  • Potential Cause 2: Insufficient Reaction Time or Temperature. The Claisen condensation can be slow.

    • Solution: Monitor the reaction via TLC. If starting material is still present after the recommended time, extend the reflux period. Ensure the internal reaction temperature is reaching the target for reflux.

  • Potential Cause 3: Reversible Reaction Equilibrium. The final deprotonation of the β-keto ester product is what drives the reaction to completion.[6]

    • Solution: Using a full equivalent of base for the condensation step (after initial deprotonation of the phenol) is crucial. If the reaction stalls, a careful, late addition of a small amount of extra base could potentially restart it, but this is risky and should be monitored closely.

Q2: My final product is contaminated with significant impurities. What are they and how do I prevent them?

  • Potential Cause 1: Self-Condensation of the Starting Ketone. Although less favorable than the crossed-Claisen, the acetophenone can potentially undergo an aldol-type self-condensation.

    • Solution: Maintain a slow addition of the acetophenone to the base slurry. This keeps the concentration of the free enolate low at any given time, favoring the reaction with the highly abundant dimethyl carbonate over self-condensation.

  • Potential Cause 2: O-Acylation. The phenoxide ion (from deprotonation of the 2-hydroxy group) can also be acylated by dimethyl carbonate, leading to a carbonate ester byproduct.

    • Solution: C-acylation (the desired reaction) is generally favored under thermodynamic control (higher temperatures). Using a chelating cation like Mg²⁺ (e.g., using magnesium methoxide as the base) can sometimes promote ortho-acylation by forming a chelate between the phenol and the ketone, but NaH with thermal conditions is standard.[9] Careful purification by column chromatography is the most effective way to remove this impurity.

  • Potential Cause 3: Hydrolysis of the Ester. If moisture is present during workup or if the reaction is quenched with a strong base, the methyl ester product can be hydrolyzed to the corresponding carboxylic acid.

    • Solution: Ensure the workup is performed with a dilute acid quench. Avoid any basic workup conditions.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Stalled Reaction Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC SM_Present Is starting material (SM) the major component? Check_TLC->SM_Present Impurity_Present Are there significant side products? SM_Present->Impurity_Present No Cause_Base Potential Cause: - Inactive Base - Insufficient Base - Moisture Contamination SM_Present->Cause_Base Yes Cause_Conditions Potential Cause: - Low Temperature - Insufficient Time Impurity_Present->Cause_Conditions No Cause_Side_Rxn Potential Cause: - O-Acylation - Self-Condensation Impurity_Present->Cause_Side_Rxn Yes Solution_Base Solution: - Use fresh NaH - Ensure anhydrous conditions - Use >2 eq. base Cause_Base->Solution_Base End Optimized Yield Solution_Base->End Solution_Conditions Solution: - Increase reflux time - Verify temperature Cause_Conditions->Solution_Conditions Solution_Conditions->End Solution_Side_Rxn Solution: - Optimize addition rate - Purify via chromatography Cause_Side_Rxn->Solution_Side_Rxn Solution_Side_Rxn->End

Caption: Figure 2: Troubleshooting Workflow

Frequently Asked Questions (FAQs)

Q: Why is a full equivalent of base required when only a catalytic amount is needed for an Aldol condensation? A: The key difference lies in the final step. The product of a Claisen condensation, a β-keto ester, has a highly acidic proton on the carbon between the two carbonyls (pKa ≈ 11). The alkoxide base used in the reaction (pKa of conjugate acid ≈ 16-18) is strong enough to deprotonate this product irreversibly. This final acid-base reaction consumes one full equivalent of base and is the thermodynamic driving force that pulls the entire reversible condensation to completion.[1][10]

Q: Can I use a different base, like NaOH or KOH? A: It is strongly discouraged. Hydroxide bases will readily hydrolyze (saponify) the ester starting material and/or the β-keto ester product, leading to carboxylate salts and significantly reducing the yield of the desired product. The base should ideally match the alcohol portion of the ester (e.g., sodium methoxide for methyl esters) or be a non-nucleophilic hydride base (NaH).[4]

Q: How can I confirm the identity and purity of my final product? A: A combination of analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This is the most definitive method for structural confirmation. You should expect to see characteristic peaks for the aromatic protons, the methoxy group, the methylene group flanked by carbonyls (which may exist in keto-enol tautomeric forms), and the methyl ester.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the phenolic -OH, the ester carbonyl, and the ketone carbonyl.

  • Thin Layer Chromatography (TLC) / Liquid Chromatography (LC): To assess purity against the starting materials and identify the number of components in the final product mixture.[8]

Q: What are the primary safety concerns for this synthesis? A:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any sources of moisture. Quenching must be done slowly and at low temperatures.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides over time. Always use freshly opened bottles or test for peroxides before use.

  • Pressure Buildup: The reaction generates hydrogen gas, which must be safely vented through the condenser/bubbler system. Do not perform this reaction in a sealed vessel.

Data Summary

ParameterRecommended ConditionRationale / Scientific Justification
Base Sodium Hydride (NaH)Strong, non-nucleophilic base. Irreversibly forms H₂ gas, driving the reaction forward.[2]
Base Stoichiometry ≥ 2.2 equivalentsMust deprotonate both the phenolic -OH and the α-carbon, plus drive the final equilibrium.
Acylating Agent Dimethyl CarbonateNon-enolizable, preventing self-condensation. Often used in excess to act as a solvent.[1]
Solvent Anhydrous THFAprotic, good at solvating the intermediates, and has an appropriate boiling point for reflux.
Temperature Reflux (~65-70 °C)Provides activation energy and favors thermodynamic C-acylation over O-acylation.
Workup pH Acidic (pH 2-3)Ensures complete protonation of the product enolate and neutralizes excess base.[7]

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Yue, F., Lu, F., Regner, M., Sun, R., & Ralph, J. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. [Link]

  • ResearchGate. (2017). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • Abed, T. S., et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. [Link]

  • Google Patents. (1998). JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone.
  • Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

  • Semantic Scholar. (2002). A green route for the acylation of resorcinol with acetic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

This guide provides in-depth troubleshooting and frequently asked questions for the purification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. As a β-keto ester with a phenolic hydroxyl group, this compound pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. As a β-keto ester with a phenolic hydroxyl group, this compound presents unique challenges that require careful consideration of its chemical properties to achieve high purity. This document is intended for researchers, chemists, and drug development professionals familiar with standard laboratory techniques.

Initial Purity Assessment: Know Your Compound

Before attempting purification, it is crucial to assess the crude product. This initial analysis will inform the selection of the most appropriate purification strategy.

  • Thin-Layer Chromatography (TLC): The most common first step. It helps visualize the number of components in your crude mixture and is essential for developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a rough estimate of purity by comparing the integration of product peaks to those of known impurities or residual solvent.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Recrystallization Issues

Q1: My compound has "oiled out" instead of forming crystals. What should I do?

Potential Causes:

  • Cooling Too Rapidly: Shock-cooling the solution prevents the orderly arrangement of molecules into a crystal lattice.

  • Supersaturation: The concentration of the solute is too high, causing it to crash out of solution as a liquid.

  • Insoluble Impurities: The presence of impurities can lower the melting point of the mixture, causing it to melt in the hot solvent.

Recommended Solutions:

  • Re-heat the Solution: Add a small amount (1-5% of the total volume) of additional hot solvent to the mixture until the oil redissolves completely.[1]

  • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath until crystal formation is well underway.[2]

  • Solvent Modification: If the problem persists, consider a different solvent system. A solvent in which the compound is slightly less soluble may be beneficial.

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to create nucleation sites for crystal growth.[1]

Q2: Crystal formation is not occurring, even after the solution has cooled. What is the next step?

Potential Causes:

  • Excess Solvent: Too much solvent was used, and the solution is not saturated enough for crystals to form.[1][2]

  • Lack of Nucleation Sites: The solution is clean and lacks points for initial crystal growth to begin.

Recommended Solutions:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again slowly.[1] Test for saturation by dipping a glass rod in the solution; a solid residue should form on the rod as the solvent evaporates.[1]

  • Induce Crystallization:

    • Scratch the flask with a glass rod.[1]

    • Add a seed crystal (a tiny amount of pure product) to the solution.[1]

    • Cool to a lower temperature using an ice bath, but only after slow cooling to room temperature has been attempted.[1]

G start No Crystals After Cooling check_solvent Is solution clear? start->check_solvent too_much_solvent Too much solvent likely used. check_solvent->too_much_solvent Yes induce Induce Crystallization check_solvent->induce No (Cloudy) reduce_volume Boil off some solvent and re-cool. too_much_solvent->reduce_volume success Crystals Form reduce_volume->success scratch Scratch flask induce->scratch seed Add seed crystal induce->seed cool Use colder bath induce->cool scratch->success seed->success cool->success

Caption: Troubleshooting flowchart for failed crystallization.

Q3: My final product is pure by TLC, but the recrystallization yield is very low (<50%). How can I improve it?

Potential Causes:

  • Excessive Solvent: Using significantly more than the minimum amount of hot solvent to dissolve the compound will result in a large portion of the product remaining in the mother liquor upon cooling.[1][2]

  • Premature Crystallization: Crystals may have formed during a hot filtration step and were lost.[2]

  • Excessive Washing: Washing the collected crystals with too much cold solvent can redissolve some of the product.

Recommended Solutions:

  • Optimize Solvent Volume: In your next attempt, use the minimum amount of boiling solvent required to fully dissolve the crude product.

  • Second Crop Recovery: Concentrate the mother liquor by boiling off about half the solvent, then cool the solution again to recover a second batch of crystals. Note that this "second crop" may be less pure than the first.[1]

  • Minimize Washing: Wash the filtered crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving the product.

Column Chromatography Issues

Q1: My compound is streaking badly on the column, leading to poor separation.

Potential Causes:

  • Acidity of Silica Gel: The phenolic hydroxyl group in your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction can lead to tailing or streaking.

  • Inappropriate Solvent Polarity: A solvent system that does not dissolve the compound well can cause it to streak.[3]

  • Column Overloading: Too much crude material was loaded onto the column.

Recommended Solutions:

  • Modify the Eluent: Add a small amount of a polar, acidic modifier to the eluent. For example, adding 0.5-1% acetic acid can protonate the silanol groups and the phenolic hydroxyl, reducing the strong interaction and leading to sharper peaks.

  • Deactivate the Silica Gel: If acid sensitivity is a concern, consider using deactivated silica gel. This can be prepared by treating silica with a base, such as triethylamine, to neutralize the acidic sites.[4]

  • Optimize Loading: Ensure the crude material is dissolved in a minimal amount of solvent and loaded onto the column in a narrow band.

Q2: My compound appears to be decomposing on the silica gel column.

Potential Causes:

  • Acid Sensitivity: β-Keto esters can be sensitive to acidic conditions, potentially leading to decomposition or decarboxylation over the extended time of a column run.[5] Silica gel is inherently acidic and can catalyze this degradation.[4]

Recommended Solutions:

  • Test Stability: Before running a column, spot your compound on a TLC plate and let it sit for 1-2 hours. Re-run the TLC in a new chamber to see if any new spots (decomposition products) have appeared.[4]

  • Use an Alternative Stationary Phase: If the compound is acid-sensitive, switch to a neutral or basic stationary phase.

    • Alumina (Al₂O₃): Can be obtained in neutral or basic forms and is a good alternative for acid-sensitive compounds.

    • Florisil®: A magnesium silicate gel that is less acidic than silica.[4]

  • Run the Column Quickly: Use flash chromatography with positive pressure to minimize the time the compound spends on the stationary phase.

G start Purification Needed is_solid Is crude product a solid? start->is_solid impurities_check Are impurities structurally different? is_solid->impurities_check Yes column Use Column Chromatography is_solid->column No (Oil) recrystallize Attempt Recrystallization impurities_check->recrystallize Yes impurities_check->column No acid_check Is compound acid-sensitive? column->acid_check silica Use Silica Gel acid_check->silica No alumina Use Neutral Alumina or Florisil acid_check->alumina Yes

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound?

If the crude material is a solid and TLC analysis shows that the impurities have significantly different polarities from the product, recrystallization is the preferred method. It is faster, uses less solvent, and is more scalable than chromatography. If the product is an oil or contains impurities with similar polarity, flash column chromatography is necessary.

Q2: How should I choose a solvent for recrystallization?

The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[6] For Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, with its multiple polar functional groups, good starting points are moderately polar solvents or mixed solvent systems.

Solvent SystemRationale & Comments
Ethanol/Water The compound should dissolve well in hot ethanol. Water can then be added dropwise until the solution becomes cloudy (the cloud point), after which a few drops of ethanol are added to clarify. Slow cooling should yield crystals.
Ethyl Acetate/Hexane Dissolve the compound in a minimum of hot ethyl acetate. Slowly add hexane until the solution becomes persistently cloudy. Re-heat to clarify and then cool slowly. This is a very common and effective system.[7]
Methanol Some structurally similar compounds have been successfully recrystallized from methanol alone.[8][9] This is a simple and effective option to try first.
Toluene A less polar option that may work if the impurities are highly polar.

Q3: What are the stability and storage considerations for this compound?

As a β-keto ester, this compound can be susceptible to hydrolysis and decarboxylation, especially under strong acidic or basic conditions and at elevated temperatures.[5]

  • Storage: Store the purified compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing under an inert atmosphere (e.g., argon or nitrogen) is recommended.

  • Handling: Avoid prolonged exposure to strong acids or bases. When performing reactions or analysis, use neutral or mildly acidic/basic conditions where possible.

Q4: How can I definitively assess the purity of my final product?

A combination of methods provides the most reliable assessment:

  • ¹H and ¹³C NMR: This will confirm the structure and identify any remaining impurities. High purity is indicated by the absence of unassignable peaks.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantitative purity analysis. A single sharp peak on an HPLC chromatogram is a strong indicator of high purity. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like GC-MS can also help identify volatile impurities.[10]

  • Melting Point Analysis: A sharp melting point that does not change after a second recrystallization is a classic sign of a pure compound.

Detailed Purification Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Hexane
  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (start with 5-10 mL) while heating on a hot plate until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Saturation: While the solution is still hot, slowly add hexane dropwise with swirling until a faint cloudiness persists. Add a few more drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath for 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the target compound. A good starting point is a mixture of hexane and ethyl acetate (e.g., 70:30 v/v). If tailing is observed, add 0.5% acetic acid to the mixture.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

  • Combine and Concentrate: Combine the pure fractions (those containing only the desired product) and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • ResearchGate. (2006). (PDF) Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. [Link]

  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • SciSpace. (1997). Current issues in recrystallization: a review. [Link]

  • ResearchGate. (n.d.). (PDF) Mastering β-keto esters. [Link]

  • Chrom Tech, Inc. (2023). Tackling Common Challenges in Chromatography. [Link]

  • Lab UAE. (2023). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Pharmaffiliates. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoate. [Link]

  • The Royal Society of Chemistry. (n.d.). Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • CK-12 Foundation. (2023). Methods of Purification of Organic Compounds. [Link]

  • YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Link]

  • mzCloud. (2018). Methyl 4 1 3 dihydroxy 1 4 hydroxy 3 methoxyphenyl 2 propanyl oxy 3 methoxybenzoate. [Link]

  • Reddit. (n.d.). Column chromatography issues. [Link]

  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. [Link]

  • JoVE. (2023). Video: Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • Google Patents. (n.d.). CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone.
  • Semantic Scholar. (n.d.). A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylenedioxymethylamphetamine, amphetamine, dimethylamphetamine and p-methoxyamphetamine. [Link]

  • CDC Stacks. (n.d.). Supporting Information. [Link]

  • Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.

Sources

Troubleshooting

Technical Support Center: Recrystallization of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for the recrystallization of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining a high-purity crystalline product.

Introduction: The Chemistry of Purifying a Phenolic β-Keto Ester

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a moderately polar molecule containing a phenolic hydroxyl group, a methoxy group, and a β-keto ester functionality. These structural features influence its solubility and crystalline behavior. Successful recrystallization hinges on selecting an appropriate solvent system that leverages subtle differences in solubility between the desired compound and any impurities.

The most probable synthetic route to this compound is a crossed Claisen condensation. This reaction, while effective, can lead to specific impurities that must be addressed during purification.[1][2] This guide will provide a framework for troubleshooting common issues encountered during the recrystallization of this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate?

Q2: Which solvent systems are recommended for the recrystallization of this compound?

Due to the compound's moderate polarity, several solvent systems can be considered. A single solvent system using an alcohol like methanol or ethanol is a good starting point. A mixed-solvent system can also be highly effective. Based on the polarity of the target molecule, promising combinations include:

  • Ethanol-water: The compound should be soluble in hot ethanol and less soluble in water.

  • Acetone-hexane: The compound is likely soluble in hot acetone and insoluble in hexane.

  • Ethyl acetate-hexane: Similar to the acetone-hexane system, this provides a good polarity gradient.

Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it separates from the cooling solution as a liquid instead of a solid.[1] This is common when the melting point of the compound is close to or below the boiling point of the solvent. To remedy this:

  • Add more solvent: The solution may be too concentrated, leading to precipitation at a temperature above the compound's melting point.

  • Switch to a lower-boiling point solvent: This will ensure that the dissolution temperature is below the melting point of your compound.

  • Use a mixed-solvent system: Dissolve the compound in a good solvent at a lower temperature, then slowly add a poor solvent until turbidity is observed.

Q4: No crystals are forming even after the solution has cooled. What should I do?

A lack of crystallization can be due to several factors:

  • The solution is too dilute: If too much solvent was added, the solution may not be supersaturated upon cooling. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not been initiated. To induce crystallization:

    • Scratch the inner surface of the flask with a glass rod at the solution's surface. This creates microscopic scratches that can serve as nucleation sites.

    • Add a seed crystal of the pure compound, if available. This provides a template for crystal growth.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Crystal Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The compound is highly soluble in the cold solvent.1. Evaporate some of the solvent and re-cool. 2. Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. 3. Choose a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Formation of an Oil ("Oiling Out") 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated. 3. High levels of impurities are present, depressing the melting point.1. Select a solvent with a lower boiling point. 2. Add more of the hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly. 3. Consider a preliminary purification step like column chromatography if impurities are significant.
Colored Impurities in Crystals 1. Colored impurities are co-crystallizing with the product. 2. Decomposition of the compound upon heating.1. Add a small amount of activated charcoal to the hot solution before filtration. Caution: Phenolic compounds can sometimes chelate with impurities in charcoal, so use sparingly and test on a small scale first. 2. Avoid prolonged heating of the solution.
Crystals are very fine or powdery 1. The solution cooled too quickly. 2. Agitation during the cooling process.1. Allow the solution to cool slowly to room temperature without disturbance before placing it in an ice bath. Insulating the flask can help. 2. Avoid moving or swirling the flask while crystals are forming.
Persistent Impurities After Recrystallization 1. Impurities have similar solubility to the desired compound. 2. Impurities are unreacted starting materials from a Claisen condensation (e.g., 2'-Hydroxy-4'-methoxyacetophenone or a methyl ester).1. Try a different solvent system. Sometimes a subtle change in solvent polarity is enough to separate impurities. 2. If unreacted phenolic starting material is suspected, a dilute aqueous wash with a weak base during the reaction workup can help remove it before recrystallization. Unreacted esters may require column chromatography for removal.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example with Methanol)
  • Place the crude Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate in an Erlenmeyer flask.

  • Add a small amount of methanol and heat the mixture gently on a hot plate with stirring.

  • Continue adding methanol dropwise until the solid just dissolves.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal or other solid impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold methanol.

  • Dry the purified crystals.

Protocol 2: Mixed-Solvent Recrystallization (Example with Ethanol-Water)
  • Dissolve the crude solid in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • To the hot solution, add hot water dropwise while swirling until the solution becomes faintly and persistently cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the purified crystals.

Visualizing the Process and Logic

Recrystallization Workflow

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Gravity Filtration (if needed) dissolve->filter cool cool filter->cool collect Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry product Pure Crystalline Product dry->product Oiling_Out_Troubleshooting start Observation: 'Oiling Out' Occurs check_concentration Is the solution highly concentrated? start->check_concentration check_solvent_bp check_solvent_bp start->check_solvent_bp check_impurities Are significant impurities present? start->check_impurities action_add_solvent Action: Add more hot solvent check_concentration->action_add_solvent Yes action_change_solvent Action: Choose lower BP solvent check_solvent_bp->action_change_solvent Yes action_pre_purify Action: Pre-purify (e.g., column) check_impurities->action_pre_purify Yes

Caption: Decision-making process for addressing "oiling out".

References

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Esters to β-Ketoesters: Claisen Condensation Mechanism. JoVE. [Link]

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. ResearchGate. [Link]

  • Methyl 3-(p-methoxyphenyl)-3-oxopropionate. ChemBK. [Link]

  • Claisen Condensation Reaction Mechanism. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purifying Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate with Column Chromatography

Welcome to the technical support center for the column chromatography purification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this polar, acidic, and potentially sensitive β-keto ester. Here, we move beyond generic protocols to provide in-depth, scientifically grounded troubleshooting advice and frequently asked questions to empower you to resolve common challenges encountered during your experiments.

Understanding the Molecule and the Challenge

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a moderately polar compound characterized by three key functional groups: a phenolic hydroxyl, a methoxy group, and a β-keto ester moiety. This combination presents a unique set of purification challenges. The phenolic hydroxyl group is acidic, leading to strong interactions with the silica gel stationary phase and often resulting in significant peak tailing. The β-keto ester functionality can be susceptible to degradation on the acidic surface of silica gel.

A typical synthesis of this molecule involves the Claisen condensation of 2'-hydroxy-4'-methoxyacetophenone with a methylating agent like dimethyl carbonate. This synthetic route can lead to several impurities that need to be removed, including unreacted starting materials and potential side-products.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the column chromatography purification of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Q1: My compound is streaking badly on the silica gel column, and I'm getting very poor separation. What's causing this and how can I fix it?

A: Severe streaking, or peak tailing, is a classic sign of strong, undesirable interactions between your compound and the stationary phase. For your molecule, the primary culprit is the acidic phenolic hydroxyl group (with an estimated pKa similar to that of 2'-hydroxyacetophenone, around 10) interacting with the acidic silanol groups on the surface of the silica gel.[1][2] This leads to a non-uniform elution front.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to suppress the ionization of the silanol groups.[3][4]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This will compete with your compound for the active sites on the silica gel, leading to a much sharper peak.

    • Formic or Acetic Acid: In some cases, adding a small amount of a volatile acid can improve the peak shape of acidic compounds by keeping them in a single protonation state. However, for a phenolic compound on silica, a basic modifier is generally more effective.

  • Choice of Solvents:

    • Avoid highly protic solvents like methanol in high concentrations if possible, as they can sometimes lead to issues with silica dissolution and may not provide the best selectivity. A dichloromethane/ethyl acetate or hexane/ethyl acetate system with a TEA modifier is a good starting point.

Q2: I've run my column, but my yield is very low. I suspect my compound is sticking to the silica gel. Is this possible and what can I do?

A: Yes, it is highly likely that your compound is irreversibly adsorbing to the silica gel. This is another consequence of the strong interaction between the phenolic hydroxyl group and the silica. Additionally, β-keto esters can sometimes degrade on the acidic silica surface, further reducing your yield.[5][6]

Solutions:

  • Deactivating the Silica Gel: Before loading your sample, you can "deactivate" the silica gel by flushing the packed column with your mobile phase containing triethylamine. This neutralizes the most acidic sites on the silica.

  • Alternative Stationary Phases: If your compound is particularly sensitive, consider using a different stationary phase.

    • Alumina (basic or neutral): Alumina is a good alternative for purifying basic or acid-sensitive compounds. Since your compound is acidic, neutral alumina would be the most appropriate choice to avoid deprotonation and strong binding.

    • Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase (C18) flash chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.

Q3: My TLC plate shows good separation, but on the column, all my fractions are mixed. Why is there a discrepancy?

A: This is a common and frustrating problem. Several factors can contribute to this discrepancy:

  • Concentration Effects: TLC is a low-concentration technique. On a column, you are loading a much higher concentration of your sample. At higher concentrations, interactions that cause tailing and band broadening become much more pronounced.

  • Column Overloading: You may be loading too much sample onto your column. A general rule of thumb for a challenging separation is to load no more than 1-2% of the silica gel weight.

  • Improper Column Packing: A poorly packed column with channels or cracks will lead to a non-uniform flow of the mobile phase and poor separation.[7]

  • Thermal Effects: The heat generated from the interaction of the solvent with the silica gel can cause cracking of the column bed, especially with more polar solvents like methanol.

Solutions:

  • Optimize Sample Loading: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible. If your compound is not very soluble in the mobile phase, you can use a "dry loading" technique. Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your packed column.

  • Proper Column Packing: Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is generally recommended for achieving a homogenous column bed.[8][9][10][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate?

A: A good starting point for developing a solvent system for a moderately polar compound like this is a mixture of a non-polar and a polar solvent. Try the following, and aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column:

  • Hexane:Ethyl Acetate (EtOAc): Start with a 70:30 (v/v) mixture and adjust the polarity by increasing or decreasing the amount of ethyl acetate.

  • Dichloromethane (DCM):Methanol (MeOH): Begin with a 98:2 (v/v) mixture. This system is more polar and can be useful if your compound is not moving much in hexane/EtOAc.

Remember to add 0.1-1% triethylamine to your TLC solvent to mimic the conditions you will use on the column and get a more accurate prediction of the separation.

Q2: How can I visualize my compound on a TLC plate?

A: Your compound has a phenolic ring and is conjugated, so it should be visible under a UV lamp (254 nm).[12] For a more specific visualization of the phenolic group, you can use a potassium permanganate (KMnO₄) stain or an iron(III) chloride (FeCl₃) stain.[12][13]

Q3: Should I use isocratic or gradient elution for my column?

A: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the separation difficulty.

  • Isocratic Elution: If your TLC shows a good separation between your product and the impurities with a single solvent system, isocratic elution is simpler and can provide good results.

  • Gradient Elution: If your impurities are very close in polarity to your product, or if you have both polar and non-polar impurities, a gradient elution will likely give you a better separation in a shorter amount of time. A shallow gradient that slowly increases the polarity of the mobile phase can be very effective for difficult separations.

Q4: What are the most likely impurities I need to separate from?

A: Based on a Claisen condensation synthesis, the most common impurities are:

  • Unreacted 2'-hydroxy-4'-methoxyacetophenone: This starting material is more polar than your product due to the free hydroxyl group and smaller size.

  • Unreacted methylating agent (e.g., dimethyl carbonate) and its byproducts.

  • Self-condensation products of the starting materials.

  • Products of hydrolysis or degradation of your β-keto ester. [5]

Experimental Protocols

Protocol 1: Slurry Packing a Silica Gel Column
  • Select Column Size: Choose a column with a diameter and length appropriate for the amount of crude material you need to purify. A general guideline is a 40:1 to 100:1 ratio of silica gel weight to crude sample weight.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel to your initial, least polar mobile phase. Stir gently with a glass rod until you have a homogenous, pourable slurry.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a layer of sand (about 1 cm).

    • Pour the silica gel slurry into the column in one continuous motion.

    • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

    • Open the stopcock and allow the solvent to drain, collecting it for reuse. Never let the solvent level drop below the top of the silica bed.[8]

  • Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the surface. Run 2-3 column volumes of your initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.

Protocol 2: Dry Loading the Sample
  • Dissolve the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the weight of your crude sample) to the solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until you have a free-flowing powder.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of your packed and equilibrated column.

  • Add a Protective Layer: Gently add a layer of sand on top of the sample layer.

  • Begin Elution: Carefully add your mobile phase and begin the elution process.

Data Presentation

Solvent System Component Polarity Index Notes
n-Hexane0.1Standard non-polar phase.
Dichloromethane (DCM)3.1Good for dissolving a wide range of compounds.
Ethyl Acetate (EtOAc)4.4Common polar solvent for normal phase.
Methanol (MeOH)5.1Very polar; use in small percentages with silica.
Triethylamine (TEA)-Basic modifier to improve peak shape of acidic compounds.

Visualizations

Workflow for Troubleshooting Column Chromatography

troubleshooting_workflow cluster_troubleshooting Troubleshooting start Start Purification tlc Develop TLC with Modifier (e.g., 0.5% TEA) start->tlc good_sep Good Separation on TLC? tlc->good_sep good_sep->tlc No, Adjust Solvents pack_column Pack Column (Slurry Method) good_sep->pack_column Yes load_sample Load Sample (Dry Loading Recommended) pack_column->load_sample run_column Run Column (Isocratic or Gradient) load_sample->run_column analyze Analyze Fractions (TLC) run_column->analyze success Pure Product analyze->success Separation Successful streaking Problem: Streaking / Tailing analyze->streaking Tailing Peaks low_yield Problem: Low Yield analyze->low_yield Poor Recovery no_sep Problem: No Separation on Column analyze->no_sep Mixed Fractions add_modifier Solution: Increase TEA to 1% streaking->add_modifier alt_stationary Solution: Use Neutral Alumina or Reversed-Phase low_yield->alt_stationary check_packing Solution: Repack Column, Check for Cracks no_sep->check_packing reduce_load Solution: Reduce Sample Load no_sep->reduce_load add_modifier->run_column alt_stationary->start check_packing->pack_column reduce_load->load_sample

Caption: A logical workflow for troubleshooting common column chromatography issues.

Interactions at the Silica Surface

silica_interactions cluster_silica Silica Gel Surface cluster_analyte Analyte cluster_modifier Modifier silanol Si-OH Acidic Silanol Group compound Phenolic OH β-Keto Ester compound:phenolic->silanol Strong H-Bonding (Causes Tailing) tea N(Et)₃ Triethylamine (Base) tea->silanol Neutralization (Prevents Tailing)

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explore the underlying chemistry, providing you with the insights needed to diagnose issues, optimize conditions, and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate?

The most common and direct method for synthesizing this target molecule is a Crossed Claisen Condensation . This reaction involves the C-acylation of a ketone enolate with a non-enolizable ester.[1][2] In this specific case, the ketone is 2-hydroxy-4-methoxyacetophenone, and the acylating agent is typically dimethyl carbonate or dimethyl oxalate, reacting in the presence of a strong base.

Q2: What are the typical starting materials and reagents for this synthesis?

The core components for this reaction are:

  • Ketone: 2-Hydroxy-4-methoxyacetophenone (also known as Paeonol)[3]

  • Acylating Agent: Dimethyl carbonate (DMC) or Dimethyl oxalate. DMC is often preferred as it is effective and the byproduct (methoxide) is compatible with common bases.[4]

  • Base: A strong, non-nucleophilic base is required to generate the ketone enolate. Sodium hydride (NaH) is the most common choice due to its strength and the fact that it produces non-interfering hydrogen gas as a byproduct. Sodium methoxide (NaOMe) can also be used.[2]

  • Solvent: Anhydrous aprotic solvents such as Toluene, Tetrahydrofuran (THF), or Dioxane are typically used to prevent quenching the base and unwanted side reactions.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses the most common issues encountered during the synthesis. Each entry explains the chemical reasoning behind the problem and provides actionable protocols for mitigation.

Q1: My primary isolated product is an aryl ester, not the desired β-keto ester. Why did O-acylation occur and how can I favor C-acylation?

Root Cause Analysis: This is the most prevalent side reaction and stems from the presence of two acidic protons in the starting material: the phenolic proton (-OH) and the α-protons of the ketone (-CH₃). The phenolic proton is significantly more acidic (pKa ≈ 10) than the α-protons (pKa ≈ 19-20). Consequently, the base will preferentially deprotonate the hydroxyl group to form a phenoxide. This phenoxide is a potent nucleophile that can attack the acylating agent (e.g., dimethyl carbonate), leading to the formation of an undesired O-acylated product, Methyl (2-acetyl-5-methoxyphenyl) carbonate.

  • O-acylation is often the kinetically favored product due to the higher acidity of the phenolic proton.

  • C-acylation is the desired, thermodynamically more stable product.

The challenge is to create conditions that favor the formation of the ketone enolate and subsequent C-acylation.

Mitigation Strategy & Protocol:

To favor C-acylation, you must use a sufficiently strong base to generate a significant concentration of the ketone enolate, even in the presence of the more acidic phenol.

Recommended Protocol (Favoring C-Acylation):

  • Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvent (e.g., Toluene) and fresh, high-purity sodium hydride (NaH, 60% dispersion in mineral oil).

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-hydroxy-4-methoxyacetophenone to the anhydrous solvent.

  • Base Addition: Add at least 2.5 equivalents of NaH in portions at room temperature. The first equivalent will deprotonate the phenol, and the subsequent excess is required to deprotonate the α-carbon of the ketone.

  • Enolate Formation: Gently heat the mixture to 50-60 °C and stir for 1-2 hours to ensure complete formation of both the phenoxide and the ketone enolate.

  • Acylation: Cool the reaction mixture slightly, then slowly add 1.5 equivalents of dimethyl carbonate dropwise, maintaining the temperature.

  • Reaction Completion: Heat the reaction to reflux (around 110 °C for Toluene) and monitor by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction to 0 °C and cautiously quench with a proton source, such as dilute acetic acid or saturated ammonium chloride solution, before proceeding with extraction.

Diagram: Competing O- vs. C-Acylation Pathways

G cluster_start Starting Material & Base cluster_intermediates Key Intermediates cluster_products Potential Products start 2-Hydroxy-4-methoxyacetophenone + NaH phenoxide Phenoxide Intermediate (More Acidic Proton Removed) start->phenoxide 1 eq. NaH (Fast) enolate Dianion (Enolate + Phenoxide) (Less Acidic Proton Removed) phenoxide->enolate >1 eq. NaH (Slower) o_product O-Acylation Product (Kinetic Pathway) phenoxide->o_product + DMC (Side Reaction) c_product C-Acylation Product (Desired Thermodynamic Pathway) enolate->c_product + DMC (Main Reaction)

Caption: Competing reaction pathways in the acylation of 2-hydroxy-4-methoxyacetophenone.

Q2: I've isolated the O-acylated product. Is the synthesis a failure, or can this intermediate be converted to the desired product?

Root Cause Analysis: No, the synthesis is not a total loss. The O-acylated aryl ester you have isolated can be rearranged into the desired 1,3-dicarbonyl product through a process known as the Baker-Venkataraman Rearrangement .[5][6][7] This is an intramolecular base-catalyzed reaction where the acyl group migrates from the phenolic oxygen to the α-carbon of the ketone. The mechanism involves the formation of a ketone enolate which then intramolecularly attacks the ester carbonyl.[8]

Salvage Strategy & Protocol:

Protocol for Baker-Venkataraman Rearrangement:

  • Isolate: Isolate and purify the O-acylated intermediate from your initial reaction.

  • Reaction Setup: Dissolve the intermediate in an anhydrous aprotic solvent. Anhydrous pyridine is classic, but THF or DMSO can also be effective.

  • Base Addition: Add a strong base. Powdered potassium hydroxide (KOH) or potassium tert-butoxide are commonly used.

  • Rearrangement: Heat the mixture, typically between 50 °C and reflux, for several hours. The progress can be monitored by TLC, watching for the disappearance of the starting ester and the appearance of the more polar 1,3-dicarbonyl product.

  • Workup: After cooling, the reaction is quenched with acid (e.g., dilute HCl or acetic acid) to protonate the resulting phenolate, followed by standard aqueous workup and extraction.

Diagram: Baker-Venkataraman Rearrangement Mechanism

G start O-Acylated Intermediate enolate Enolate Formation (Base abstracts α-proton) start->enolate + Base (-BH) cyclization Intramolecular Acyl Transfer enolate->cyclization intermediate Cyclic Intermediate cyclization->intermediate Ring Formation product 1,3-Diketone Product (After Protonation) intermediate->product Ring Opening + H⁺ Workup G product Desired β-Keto Ester hydrolyzed β-Keto Acid Intermediate product->hydrolyzed Hydrolysis (H₂O, H⁺ or OH⁻) decomposed Starting Ketone + CO₂ (Product Loss) hydrolyzed->decomposed Decarboxylation (Heat)

Sources

Optimization

Technical Support Center: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Welcome to the technical support center for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this valuable compound. By understanding its chemical vulnerabilities, you can mitigate degradation and ensure the integrity of your experiments.

Understanding the Molecule: A Multifunctional Compound with Specific Sensitivities

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a β-keto ester with a phenolic hydroxyl group. This combination of functional groups dictates its stability and handling requirements. The primary routes of degradation are hydrolysis and decarboxylation of the β-keto ester moiety, and oxidation of the phenolic group.[1]

Frequently Asked Questions (FAQs)

Q1: My freshly prepared solution of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate turned a faint yellow/brown. What happened?

A1: The coloration likely indicates the oxidation of the phenolic hydroxyl group. Phenolic compounds are susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities.[2] To prevent this, it is crucial to handle the compound and its solutions under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware to protect it from light.

Q2: I'm observing a loss of potency in my sample over time, even when stored at low temperatures. What could be the cause?

A2: While low temperatures slow down degradation, they do not entirely prevent it. The loss of potency is likely due to slow hydrolysis of the methyl ester or decarboxylation of the β-keto acid, which can be formed upon hydrolysis.[1] β-keto esters are susceptible to both acidic and basic hydrolysis.[1][3] Ensure your solvents are anhydrous and free of acidic or basic contaminants. For long-term storage, a desiccated, inert atmosphere at -20°C or below is recommended.

Q3: Can I store solutions of this compound in a standard laboratory refrigerator?

A3: For short-term storage (a few days), refrigeration in a tightly sealed, amber vial may be acceptable, provided the solvent is anhydrous and the headspace is flushed with an inert gas. However, for long-term storage, a freezer at -20°C or -80°C is highly recommended to minimize the rates of all potential degradation reactions.[4] Standard refrigerators are not explosion-proof and should not be used for storing flammable solvents.[5]

Q4: What solvents are recommended for dissolving and storing Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate?

A4: Anhydrous aprotic solvents such as acetonitrile, ethyl acetate, or acetone are generally suitable. Protic solvents like methanol or ethanol could potentially participate in transesterification reactions, especially in the presence of acid or base catalysts.[6] It is critical to use high-purity, dry solvents to prevent hydrolysis.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis of an aged sample. 1. Hydrolysis: The methyl ester has hydrolyzed to the corresponding carboxylic acid. 2. Decarboxylation: The β-keto acid (formed from hydrolysis) has lost CO2 to form a ketone. 3. Oxidation: The phenolic ring has been oxidized.1. Confirm the identity of the new peaks by mass spectrometry. 2. Prepare fresh solutions for each experiment. 3. For storage, use anhydrous solvents and an inert atmosphere. Store at ≤ -20°C.
Inconsistent results between experimental replicates. 1. Sample degradation: The compound may be degrading during the experimental procedure. 2. Contaminated solvents or reagents: Presence of water, acids, or bases can catalyze degradation.1. Minimize the time the compound is in solution and at room temperature. 2. Use freshly opened, high-purity anhydrous solvents. 3. Ensure all glassware is thoroughly dried before use.
Solid material appears discolored or clumped upon opening a new vial. 1. Improper storage during shipping or prior to receipt. 2. Exposure to air and moisture upon opening. 1. Visually inspect all new vials upon receipt. 2. If possible, request a certificate of analysis for the lot. 3. Handle the solid material in a glove box or under a stream of inert gas.

Experimental Protocols

Protocol for Long-Term Storage

For optimal stability, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate should be stored as a solid under the following conditions:

Parameter Recommended Condition Rationale
Temperature -20°C or -80°CReduces the rate of all chemical degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the phenolic hydroxyl group.
Light Amber glass vialProtects the compound from photodegradation.
Moisture Desiccated environmentPrevents hydrolysis of the ester functionality.
Protocol for Preparing a Stock Solution

This protocol minimizes exposure to air and moisture during the preparation of a stock solution.

G cluster_prep Preparation cluster_storage Storage A 1. Equilibrate vial to room temperature B 2. Transfer solid in a glove box or under inert gas A->B Prevents condensation C 3. Add anhydrous solvent via syringe B->C Minimizes air/moisture exposure D 4. Seal vial with a septum and parafilm C->D Ensures tight seal E 5. Flush headspace with inert gas D->E Creates inert atmosphere F 6. Store at -20°C or -80°C in the dark E->F Long-term stability

Caption: Workflow for preparing a stock solution.

Degradation Pathways

Understanding the potential degradation pathways is key to preventing them. The primary vulnerabilities of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate are illustrated below.

G cluster_hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) cluster_decarboxylation Decarboxylation (Heat) cluster_oxidation Oxidation (O₂, Light) main Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate hydrolyzed 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoic acid main->hydrolyzed oxidized Quinone-like structures main->oxidized decarboxylated 1-(2-hydroxy-4-methoxyphenyl)ethan-1-one hydrolyzed->decarboxylated

Caption: Primary degradation pathways.

References

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • B&M Scientific. (2023). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • MDPI. (2022). Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Chemistry of β-Keto Esters

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with β-keto esters. This support center is designed to provide you with in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with β-keto esters. This support center is designed to provide you with in-depth, field-proven insights into the degradation pathways of these versatile compounds. Here, you will find practical troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation, ensuring the integrity and success of your work.

Introduction: The Duality of β-Keto Esters

β-Keto esters are invaluable synthetic intermediates due to their dual electrophilic and nucleophilic nature.[1] This reactivity, however, also makes them susceptible to several degradation pathways that can compromise experimental outcomes. Understanding these pathways is critical for optimizing reaction conditions, ensuring product stability, and obtaining reliable analytical results. The primary degradation routes include hydrolysis to the unstable β-keto acid, subsequent decarboxylation, and retro-Claisen condensation. This guide will equip you with the knowledge to anticipate and mitigate these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with β-keto esters, providing causal explanations and actionable solutions.

Observed Problem Potential Cause(s) Recommended Action(s)
Low or no yield of desired β-keto ester product (e.g., in a Claisen condensation) 1. Hydrolysis of the ester starting material or product: The presence of water, especially with hydroxide bases, can lead to saponification.[2][3] 2. Transesterification: Using an alkoxide base that doesn't match the ester's alcohol component can scramble the ester group.[3] 3. Unfavorable equilibrium: The Claisen condensation is an equilibrium reaction.1. Ensure strictly anhydrous conditions. Use dry solvents and glassware. Opt for non-hydroxide bases like sodium ethoxide (for ethyl esters) or sodium hydride.[2] 2. Match the alkoxide base to your ester. For example, use sodium ethoxide with ethyl esters.[3] 3. Use a full equivalent of base. This deprotonates the product, shifting the equilibrium to the right.[4]
Formation of an unexpected ketone byproduct Hydrolysis and Decarboxylation: The β-keto ester is likely being hydrolyzed to the corresponding β-keto acid, which is thermally unstable and readily loses CO₂ to form a ketone.[5] This is accelerated by heat and acidic or basic conditions.1. Maintain neutral or slightly alkaline pH. This keeps the intermediate β-keto acid in its more stable carboxylate form. 2. Avoid excessive heat during reaction work-up and purification. Use low-temperature purification techniques where possible. 3. For reactions involving allyl β-keto esters, consider palladium-catalyzed decarboxylation-hydrogenolysis. This can be a milder alternative to traditional hydrolysis and decarboxylation.[6]
Product degradation during purification (e.g., column chromatography) 1. Acidic or basic nature of the stationary phase (e.g., silica gel can be acidic). 2. Prolonged exposure to heat or protic solvents. 1. Use a neutral stationary phase like deactivated silica gel or alumina. A quick filtration through a pad of silica may be preferable to a long column run. 2. Keep purification steps cold and use anhydrous, non-protic solvents where feasible.
Inconsistent analytical results (e.g., HPLC, GC) Degradation in the analytical instrument: β-keto esters can degrade in a hot injection port (GC) or even in the autosampler over time.[7]1. For GC analysis, consider derivatization to increase volatility and thermal stability.[7] 2. For HPLC analysis, use a cooled autosampler to prevent degradation of samples waiting for injection.[7] 3. Ensure the mobile phase is buffered to a pH that favors stability.
Low product stability during storage Inappropriate storage conditions: Exposure to moisture, heat, or non-neutral pH can lead to degradation over time.1. Store β-keto esters at low temperatures. For sensitive compounds, storage at -80°C is recommended to significantly slow degradation.[7] 2. Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture exposure. 3. Ensure the storage container is neutral and free of acidic or basic residues.

Visualizing the Degradation Pathways

To better understand the chemical transformations leading to the degradation of β-keto esters, the following diagrams illustrate the key mechanisms.

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_retro_claisen Retro-Claisen Condensation BKE β-Keto Ester BKA β-Keto Acid BKE->BKA H₂O (Acid or Base) BKA2 β-Keto Acid Enol Enol Intermediate BKA2->Enol Heat (-CO₂) Ketone Ketone Enol->Ketone Tautomerization BKE3 β-Keto Ester Esters Two Ester Molecules BKE3->Esters Strong Base (e.g., RO⁻)

Caption: Key degradation pathways of β-keto esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for β-keto esters?

The three main degradation pathways are:

  • Hydrolysis: The ester group is cleaved by water under acidic or basic conditions to form a β-keto acid.[8][5]

  • Decarboxylation: The intermediate β-keto acid is often unstable and can readily lose carbon dioxide (CO₂), especially when heated, to yield a ketone.[8]

  • Retro-Claisen Condensation: This is the reverse of the Claisen condensation, where a β-keto ester is cleaved by a strong base into two smaller ester molecules.[9]

Q2: How does pH affect the stability of β-keto esters?

The stability of β-keto esters is significantly influenced by pH. Acidic conditions can catalyze the hydrolysis of the ester to the corresponding β-keto acid, which is prone to decarboxylation. Strong basic conditions can also promote hydrolysis and may lead to retro-Claisen condensation.[9] Generally, maintaining a neutral to slightly alkaline pH can enhance stability by keeping the molecule in a deprotonated (enolate) form or minimizing the concentration of the unstable protonated β-keto acid.

Q3: What are the ideal storage conditions for β-keto esters?

To ensure long-term stability, β-keto esters should be stored at low temperatures, ideally at -80°C for sensitive compounds, to minimize thermal degradation.[7] They should also be protected from moisture by storing under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, neutral container.

Q4: My Claisen condensation reaction is not working. What are the likely reasons?

Common pitfalls in Claisen condensations include:

  • Presence of water: This leads to saponification (hydrolysis) of the ester, especially when using bases like NaOH or KOH.[2][3] Always use anhydrous solvents and glassware.

  • Incorrect base: The alkoxide base should match the alcohol portion of the ester to prevent transesterification.[3] For example, use sodium ethoxide for ethyl esters.

  • Insufficient base: A full equivalent of base is required to deprotonate the resulting β-keto ester, which drives the reaction equilibrium towards the product.[4]

Q5: How can I monitor the degradation of my β-keto ester?

Techniques like HPLC, GC-MS, and NMR spectroscopy can be used to monitor degradation. For HPLC and GC, you can track the decrease in the peak area of the β-keto ester and the appearance of degradation products, such as the corresponding ketone.[7] NMR can show the disappearance of signals corresponding to the β-keto ester and the emergence of new signals from the degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of a β-Keto Ester

This protocol provides a framework for investigating the stability of a β-keto ester under various stress conditions, which is crucial in drug development.[10][11]

Objective: To identify potential degradation products and understand the degradation pathways of a β-keto ester.

Materials:

  • β-keto ester sample

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., phosphate or acetate) for pH control

  • HCl and NaOH solutions (e.g., 0.1 M)

  • Hydrogen peroxide solution (e.g., 3%)

  • Calibrated oven, photostability chamber, pH meter

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the β-keto ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a set period. Note: Basic hydrolysis can be rapid.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature for a set period.

    • Thermal Degradation: Store the stock solution in an oven at a controlled high temperature (e.g., 80°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines in a photostability chamber.

  • Sample Analysis:

    • At specified time points, withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Aim for 5-20% degradation to ensure that the degradation products are clearly visible without being overly complex.[10]

G start Prepare β-Keto Ester Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute sample->neutralize analyze Analyze via HPLC neutralize->analyze evaluate Evaluate Data analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Monitoring Hydrolysis of a β-Keto Ester by HPLC

Objective: To quantify the rate of hydrolysis of a β-keto ester at a specific pH and temperature.

Materials:

  • β-keto ester

  • Buffer solution of desired pH

  • HPLC system with a UV detector and a C18 column

  • Thermostatted autosampler and column oven

Procedure:

  • Prepare a buffered solution at the desired pH.

  • Dissolve a known amount of the β-keto ester in the buffer to a specific concentration.

  • Place the solution in a temperature-controlled environment (e.g., a water bath or the HPLC autosampler).

  • Inject samples onto the HPLC system at regular intervals (e.g., every hour).

  • Monitor the decrease in the peak area of the β-keto ester and the increase in the peak area of any degradation products over time.

  • Calculate the percentage of β-keto ester remaining at each time point to determine the degradation rate.

References

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22398–22417. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (2017, May 1). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • JoVE. (2023, April 30). Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]

  • ResearchGate. (2021, October 29). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(7), 349–364. [Link]

Sources

Optimization

Challenges in the scale-up of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate synthesis

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the scale-up of this important β-keto ester synthesis. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and field-proven insights to address the common issues encountered during this process.

Overview of the Synthesis

The synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is typically achieved via a base-mediated crossed Claisen condensation. The key starting materials are 2-hydroxy-4-methoxyacetophenone (also known as paeonol) and a suitable carboxylating agent, most commonly dimethyl carbonate (DMC). The reaction is driven by a strong, non-nucleophilic base, such as sodium hydride (NaH), which facilitates the formation of a key enolate intermediate.

The presence of a phenolic hydroxyl group on the starting acetophenone introduces specific challenges that are critical to manage for a successful and high-yielding synthesis, particularly during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

A1: The reaction is a crossed Claisen condensation.[1] The mechanism involves several key steps:

  • Deprotonation: A strong base first deprotonates the acidic phenolic hydroxyl group of 2-hydroxy-4-methoxyacetophenone. A second equivalent of base then deprotonates the α-carbon of the methyl ketone to form a reactive enolate.

  • Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethyl carbonate. This forms a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl bond and eliminating a methoxide anion (-OCH₃) as a leaving group.

  • Final Deprotonation (Driving Force): The resulting β-keto ester product is significantly more acidic than the starting ketone. The methoxide generated in the previous step (or any remaining base) rapidly deprotonates the methylene group between the two carbonyls. This final, irreversible acid-base reaction shifts the entire equilibrium of the reaction towards the product, driving the condensation to completion.[2]

  • Acidic Workup: A final acidification step is required to protonate the enolate and yield the neutral β-keto ester product.

Q2: Why is a strong base like sodium hydride (NaH) necessary? Why can't I use sodium methoxide (NaOMe) or sodium hydroxide (NaOH)?

A2: A strong base is required to generate a sufficient concentration of the ketone enolate for the reaction to proceed.

  • Sodium Hydride (NaH): NaH is an ideal choice because it is a non-nucleophilic base that deprotonates the ketone irreversibly, producing hydrogen gas which simply evolves from the reaction. This prevents competing side reactions.

  • Sodium Methoxide (NaOMe): While NaOMe can be used, it establishes an equilibrium with the ketone, leading to a lower enolate concentration.[2] More importantly, it can act as a nucleophile and participate in transesterification reactions, potentially leading to undesired byproducts.[3]

  • Sodium Hydroxide (NaOH): NaOH should be strictly avoided. It will readily saponify (hydrolyze) the dimethyl carbonate starting material and the methyl ester product, leading to carboxylation and significantly reduced yields of the desired product.[3]

Q3: How many equivalents of base are required for this reaction?

A3: This is a critical parameter due to the acidic phenolic proton on the starting material. You will need a minimum of three equivalents of a strong base like NaH:

  • Equivalent 1: To deprotonate the acidic phenolic hydroxyl group (pKa ≈ 10).

  • Equivalent 2: To deprotonate the α-carbon of the methyl ketone to form the reactive enolate (pKa ≈ 19-20).

  • Equivalent 3: To deprotonate the final β-keto ester product (pKa ≈ 11) to drive the reaction to completion. In practice, a slight excess (e.g., 3.1 to 3.5 equivalents) is often used on scale to ensure complete conversion by accounting for any potential impurities or reaction with trace water.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the synthesis and scale-up process.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, or I'm observing very low conversion to the desired β-keto ester by TLC/HPLC analysis. What are the likely causes?

A: Low yield is the most common problem and can usually be traced to issues with reagents, reaction conditions, or stoichiometry.

Potential Cause Explanation & Causality Troubleshooting & Optimization Steps
Insufficient Base As explained in FAQ #3, the stoichiometry is non-trivial. The phenolic proton consumes one full equivalent of base before enolate formation can even begin. Insufficient base is the most common cause of failure.Action: Carefully re-calculate your stoichiometry. Ensure you are using at least 3 equivalents of high-quality NaH. For scale-up, consider titrating the NaH to confirm its activity.
Impure Reagents Trace amounts of water or alcohol in the solvent (e.g., THF, Toluene) or starting materials will quench the sodium hydride, reducing the effective amount of base available.Action: Use anhydrous solvents. Dry the 2-hydroxy-4-methoxyacetophenone by co-evaporation with toluene or by drying in a vacuum oven before use. Ensure the dimethyl carbonate is of high purity.
Poor NaH Dispersion Sodium hydride is often supplied as a mineral oil dispersion. On a larger scale, if the NaH is not properly washed or if it agglomerates, its surface area is reduced, leading to slow and incomplete reactions.Action: Wash the NaH dispersion with anhydrous hexane or pentane under an inert atmosphere to remove the mineral oil. Ensure vigorous stirring to maintain a fine suspension. Safety: Handle NaH with extreme care in an inert atmosphere; it is highly flammable.
Suboptimal Temperature The initial deprotonation steps are often performed at a lower temperature (0-25 °C) to control the reaction rate. However, the subsequent condensation may require heating to proceed at a reasonable rate.Action: Start the reaction at 0 °C for the addition of NaH. After the initial deprotonations are complete (hydrogen evolution ceases), slowly warm the reaction to 50-70 °C to drive the condensation. Monitor by TLC or HPLC.
Issue 2: Formation of Significant Impurities

Q: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely side products and how can I minimize them?

A: Side product formation becomes more pronounced at scale due to longer reaction times and potential temperature gradients.

Potential Side Product Formation Mechanism Minimization & Prevention Strategy
O-acylated Product The phenoxide formed after the initial deprotonation can act as a nucleophile and attack the dimethyl carbonate, forming a methyl carbonate ester on the phenolic oxygen.Strategy: This is generally less favorable than C-acylation but can occur. Using a non-polar, aprotic solvent like toluene or THF can disfavor this pathway. Ensuring rapid C-acylation by maintaining an adequate reaction temperature after enolate formation can also help.
Unreacted Starting Material See "Low Yield" section above.Strategy: Ensure sufficient active base and anhydrous conditions.
Decarboxylated Product During acidic workup, particularly if heated, the β-keto ester can undergo hydrolysis and subsequent decarboxylation to return to the starting acetophenone.[4]Strategy: Perform the acidic quench at low temperatures (0-5 °C). Avoid excessive heating during workup and concentration steps. Use a dilute acid for neutralization.
Process Flow and Troubleshooting Logic

The following diagram outlines the general workflow and key decision points for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Prepare Anhydrous Reagents - Dry solvent (THF/Toluene) - Dry Paeonol - Wash NaH add_paeonol 2. Add Paeonol & Solvent to Reactor under N2 prep_reagents->add_paeonol add_nah 3. Add NaH (≥3 equiv) in portions at 0-10 °C add_paeonol->add_nah stir_deprotonate 4. Stir until H2 evolution ceases (Phenol & Ketone Deprotonation) add_nah->stir_deprotonate add_dmc 5. Add Dimethyl Carbonate (DMC) slowly at < 25 °C stir_deprotonate->add_dmc heat_reaction 6. Heat to 50-70 °C Monitor by TLC/HPLC add_dmc->heat_reaction ts_yield Low Yield? heat_reaction->ts_yield quench 7. Cool to 0 °C & Quench with dilute HCl to pH ~5-6 extract 8. Extract with Solvent (e.g., Ethyl Acetate) quench->extract purify 9. Purify Crude Product (Recrystallization or Chromatography) extract->purify ts_purity Impure Product? purify->ts_purity ts_yield->quench No check_base Verify NaH activity & stoichiometry. Increase reaction time/temp. ts_yield->check_base Yes final_product Final Product ts_purity->final_product No check_side_reactions Optimize workup temp. Re-evaluate purification method. ts_purity->check_side_reactions Yes check_base->heat_reaction check_side_reactions->purify

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. This guide provides in-depth, field-proven insights and troubleshooting solutions to help you optimize your reaction conditions and achieve high yields of pure product.

Introduction: The Chemistry at a Glance

The synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester intermediate, is most commonly achieved via a Claisen condensation reaction. This involves the C-acylation of 2-hydroxy-4-methoxyacetophenone with an acylating agent like dimethyl carbonate or dimethyl oxalate. The reaction is typically mediated by a strong base.

The primary challenge in this synthesis arises from the presence of the phenolic hydroxyl group, which can compete with the desired C-acylation at the methyl ketone, leading to O-acylation and other side products. This guide will address this and other common issues, providing robust solutions grounded in chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each question is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.

Q1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve it?

A1: Low yield is the most frequent issue and can be attributed to several factors, primarily related to the choice of base, solvent, and temperature.

The core of this synthesis is the formation of a carbanion (enolate) from 2-hydroxy-4-methoxyacetophenone, which then acts as the nucleophile. The efficiency of this step is paramount.

Causality & Explanation:

  • Insufficient Base Strength/Stoichiometry: A base must be strong enough to deprotonate the α-carbon of the ketone. Since the phenolic proton is far more acidic, it will be deprotonated first. Therefore, more than two equivalents of a strong base are required: one for the phenol and at least one for the α-carbon to generate the nucleophile. Sodium hydride (NaH) is often preferred as it is non-nucleophilic and the reaction is driven to completion by the evolution of hydrogen gas.

  • Presence of Moisture: Strong bases like NaH react violently with water. Any moisture in the solvent or on the glassware will consume the base, inhibit enolate formation, and lead to a stalled reaction.

  • Suboptimal Temperature: Enolate formation is typically performed at 0°C or room temperature, but the subsequent acylation may require elevated temperatures (reflux) to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions and decomposition.

Recommended Protocol for Improved Yield:

  • Preparation: Ensure all glassware is oven-dried (120°C overnight) and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.

  • Reagent Setup: In a three-neck flask equipped with a reflux condenser, nitrogen inlet, and dropping funnel, suspend sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) in anhydrous toluene or THF.

  • Enolate Formation: Dissolve 2-hydroxy-4-methoxyacetophenone (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the NaH suspension at 0°C with vigorous stirring. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Acylation: Add dimethyl carbonate (3.0-5.0 equivalents) dropwise at room temperature. After the addition, slowly heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and maintain for 4-6 hours.

  • Monitoring: Track the reaction's progress by taking small aliquots, quenching them carefully with dilute acid, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

Q2: I am observing a significant amount of a major byproduct. How can I identify and prevent its formation?

A2: The most common byproduct is the O-acylated compound, resulting from the acylation of the phenolic hydroxyl group instead of the desired C-acylation.

Causality & Explanation:

The phenoxide formed after the initial deprotonation is a soft nucleophile, while the desired enolate is a hard nucleophile. The nature of the electrophile and the reaction conditions can influence which nucleophile reacts. To favor C-acylation, the reactivity of the phenoxide must be suppressed, or the enolate's reactivity must be enhanced at the carbon atom.

A highly effective strategy is to use a Lewis acid, such as magnesium chloride (MgCl₂), to form a chelate. The magnesium ion coordinates with both the phenoxide and the carbonyl oxygen of the ketone. This chelation holds the molecule in a rigid conformation that sterically hinders the phenolic oxygen and increases the acidity of the α-protons, thereby directing the base to deprotonate the methyl group and subsequent acylation to the carbon.

Experimental Workflow: Chelation-Controlled C-Acylation

G cluster_prep Preparation cluster_react Reaction Sequence cluster_workup Workup & Purification A Dry Glassware & Anhydrous Solvent (THF) B Add 2-hydroxy-4-methoxy- acetophenone (1 eq) to THF A->B Step 1 C Add Anhydrous MgCl2 (1.1 eq) Stir for 30 min B->C Step 2 (Chelation) D Add Triethylamine (2.5 eq) Stir for 30 min C->D Step 3 E Add Dimethyl Carbonate (3 eq) D->E Step 4 (Acylation) F Heat to Reflux (4-6 h) E->F G Cool to 0°C Quench with 1M HCl F->G Step 5 H Extract with Ethyl Acetate G->H Step 6 I Purify by Column Chromatography H->I Step 7

Caption: Chelation-controlled C-acylation workflow.

Q3: The workup procedure seems to degrade my product, resulting in poor recovery. What is the correct way to isolate the β-keto ester?

A3: β-keto esters are susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions and at elevated temperatures. A careful and cold workup is critical.

Causality & Explanation:

After the reaction, the product exists as a sodium or magnesium salt (enolate). To isolate the neutral β-keto ester, the reaction mixture must be acidified. If the acidification is too aggressive (e.g., using concentrated acid or allowing the temperature to rise), the ester can be hydrolyzed back to the starting ketone or undergo decarboxylation to form an ethyl ketone.

Optimized Workup and Purification Protocol:

  • Cooling: After the reaction is complete (as confirmed by TLC), cool the reaction flask to 0°C in an ice-water bath.

  • Acidification: Slowly and carefully add pre-chilled 1M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH with litmus paper, aiming for a final pH of ~5-6. Do not over-acidify. This step protonates the enolate to give the desired product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash them sequentially with water and then with a saturated brine solution to remove any remaining inorganic salts.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C to prevent thermal decomposition.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

ParameterRecommended ConditionRationale
Quenching Agent Pre-chilled 1M HClGentle protonation, avoids side reactions.
Temperature 0 - 5°CMinimizes risk of hydrolysis and decarboxylation.
Final pH ~5-6Ensures complete protonation without being overly acidic.
Evaporation Temp. < 40°CPrevents thermal degradation of the product.
Table 1: Critical Parameters for Product Workup.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Claisen Condensation for this synthesis?

A1: The reaction proceeds through a series of nucleophilic acyl substitution steps, as illustrated below.

G Start 1. Deprotonation (Enolate Formation) NucAttack 2. Nucleophilic Attack Start->NucAttack Base (e.g., NaH) removes α-proton from ketone Elimination 3. Elimination of Alkoxide NucAttack->Elimination Enolate attacks carbonyl of dimethyl carbonate FinalDeprot 4. Final Deprotonation (Driving Force) Elimination->FinalDeprot Tetrahedral intermediate collapses, expelling methoxide Product β-Keto Ester (after acidic workup) FinalDeprot->Product Methoxide deprotonates the highly acidic methylene proton, driving the equilibrium forward

Caption: Key mechanistic steps of the Claisen condensation.

The final deprotonation step (Step 4) is thermodynamically favorable because the resulting enolate of the β-keto ester is highly stabilized by resonance. This step is irreversible and pulls the entire reaction equilibrium towards the product side.[3]

Q2: Which bases are suitable for this reaction, and what are their pros and cons?

A2: The choice of base is critical. Here is a comparison of common choices.

BaseFormulapKa (Conj. Acid)ProsCons
Sodium Hydride NaH~36 (H₂)Strong, non-nucleophilic; reaction is irreversible (H₂ gas evolves).Pyrophoric, requires careful handling; often supplied as a dispersion in mineral oil which may need to be washed.
Sodium Methoxide NaOMe~15.5 (MeOH)Inexpensive and effective. Using the methoxide salt matches the ester, preventing transesterification.[3]The reaction is an equilibrium; a large excess of the acylating agent is needed to drive it forward.
Lithium Diisopropylamide LDA~36 (Diisopropylamine)Very strong, non-nucleophilic base. Useful for kinetically controlled enolate formation.Must be prepared fresh or titrated before use; requires very low temperatures (-78°C).
Table 2: Comparison of Bases for Claisen Condensation.

For this specific synthesis, Sodium Hydride (NaH) is generally the most robust and reliable choice.

Q3: How can I reliably confirm the identity and purity of my final product?

A3: A combination of standard analytical techniques should be used.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most definitive method. You should expect to see characteristic signals for the aromatic protons, the methoxy group, the new methylene group (CH₂), and the methyl ester (OCH₃). The methylene protons are typically a sharp singlet around 3.5-4.0 ppm. The phenolic proton will appear as a broad singlet at a high chemical shift (>10 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Will show distinct signals for the three carbonyl carbons (ketone, ester) and all other carbons in the molecule.

  • IR (Infrared) Spectroscopy: Look for characteristic absorption bands. The β-keto ester will show two carbonyl (C=O) stretches, typically around 1745 cm⁻¹ (ester) and 1685 cm⁻¹ (ketone). A broad O-H stretch for the phenol will also be present around 3200-3500 cm⁻¹.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₁H₁₂O₅ = 224.21 g/mol ).

  • TLC (Thin Layer Chromatography): An essential tool for monitoring reaction progress and assessing the purity of column fractions. The product should appear as a single spot under UV light after staining.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry. protocols.io. Retrieved from [Link]

  • National Renewable Energy Laboratory. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Retrieved from [Link]

  • Chen, J., Joseph, D., Xia, Y., & Lee, S. (2021). Mild and Efficient Cross-Coupling of Amides and Esters for the Synthesis of β-Ketoesters. The Journal of Organic Chemistry, 86(8), 5943–5953.
  • LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Troubleshooting common issues in β-keto ester synthesis

Technical Support Center: β-Keto Ester Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for β-keto ester synthesis. As a Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: β-Keto Ester Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for β-keto ester synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this foundational reaction class. β-Keto esters are crucial building blocks in organic synthesis, valued for their versatile reactivity that allows for the construction of complex molecular architectures.[1][2] However, their synthesis, most classically through the Claisen condensation, is often plagued by issues that can impact yield and purity.

This guide is structured in a practical question-and-answer format to directly address the common challenges you may encounter at the bench. We will delve into the causality behind these issues and provide robust, validated solutions.

Frequently Asked Questions (FAQs): Troubleshooting Low Yields & Reaction Failures

Low or no yield is the most common frustration in β-keto ester synthesis. The Claisen condensation is an equilibrium-driven process, and several factors can disrupt its delicate balance.

Question: My Claisen condensation reaction resulted in a very low yield, and I recovered mostly unreacted starting ester. What are the likely causes?

Answer: This is a classic problem that almost always points to an issue with the reaction equilibrium or the integrity of your reagents. Let's break down the primary culprits.

  • Inappropriate Stoichiometry or Choice of Base: The Claisen condensation requires a full equivalent of a strong base. The final step of the mechanism is the deprotonation of the newly formed β-keto ester, which is more acidic (pKa ≈ 11 in DMSO) than the starting ester's α-protons (pKa ≈ 25 in DMSO).[3] This final, irreversible deprotonation is what drives the entire reaction to completion.[4]

    • Causality: Using a catalytic amount of base will not shift the equilibrium sufficiently towards the product. The reaction will stall, leaving you with starting material.

    • Solution: Always use at least one full equivalent of the alkoxide base.

  • Incorrect Base-Solvent Combination (Transesterification): The identity of the alkoxide base should match the alcohol portion of your reacting ester. For example, if you are condensing ethyl acetate, you must use sodium ethoxide (NaOEt) in ethanol.

    • Causality: Using a different alkoxide (e.g., sodium methoxide with an ethyl ester) will lead to transesterification, creating a mixture of esters and ultimately a complex mixture of products, which complicates purification and reduces the yield of the desired product.[5]

    • Solution: Match your base to your ester. This is a non-negotiable rule for the classic Claisen condensation.

  • Presence of Moisture: Alkoxide bases are extremely sensitive to water. Any moisture in your solvent, glassware, or starting materials will quench the base, reducing its effective concentration and halting the reaction.

    • Causality: Water is more acidic than the alcohol from which the alkoxide is derived. The base will preferentially react with water, rendering it inactive for the intended ester deprotonation.

    • Solution: Ensure all glassware is oven- or flame-dried under vacuum. Use anhydrous solvents, and ensure your starting esters are dry.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the cause of low conversion in your reaction.

low_yield_troubleshooting start Low Yield of β-Keto Ester check_base Base Check Stoichiometry: Used ≥1 equivalent? Identity: Base matches ester alcohol? start->check_base check_base:f1->check_base check_base:e->check_base:w check_reagents Reagent & Solvent Check Anhydrous solvent used? Glassware properly dried? check_base:f2->check_reagents No check_base:e->check_reagents:w Yes outcome_stoichiometry Root Cause: Insufficient base to drive equilibrium. check_base:f1->outcome_stoichiometry No outcome_identity Root Cause: Transesterification leading to mixed products. check_base:f2->outcome_identity No check_reagents:f1->check_reagents check_reagents:e->check_reagents:w check_conditions Reaction Conditions Temperature appropriate? Reaction time sufficient? check_reagents:f2->check_conditions No check_reagents:e->check_conditions:w Yes outcome_moisture Root Cause: Base quenched by water. check_reagents:f1->outcome_moisture No check_reagents:f2->outcome_moisture No outcome_ok Proceed to check side reactions. check_conditions->outcome_ok

Caption: A decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs): Identifying and Mitigating Side Reactions

Even with good conversion, side reactions can significantly lower the isolated yield of your desired β-keto ester.

Question: My crude reaction mixture shows multiple byproducts. What are the common side reactions and how can I prevent them?

Answer: The primary side reactions in β-keto ester synthesis are hydrolysis and decarboxylation, especially during the workup phase.

  • Hydrolysis of the Ester: If the reaction is not worked up carefully, both the starting ester and the product β-keto ester can be hydrolyzed back to the corresponding carboxylic acids.

    • Causality: This occurs under harsh acidic or basic conditions, particularly at elevated temperatures.[6][7] The β-keto ester product is particularly susceptible.

    • Solution: Perform the acidic quench at low temperatures (e.g., 0 °C). Use a mild acid like dilute HCl or acetic acid and extract the product promptly into an organic solvent. Avoid prolonged exposure to aqueous acid or base.

  • Decarboxylation of the Product: This is a very common issue. β-keto esters, upon hydrolysis to their corresponding β-keto acids, readily lose CO₂ upon heating to yield a ketone.[7][8]

    • Causality: The mechanism involves a cyclic, concerted transition state that is energetically favorable.[8] This decomposition pathway is often inadvertently triggered during workup or purification (e.g., distillation at high temperatures).

    • Solution:

      • Gentle Workup: As with hydrolysis, use low temperatures during the acidic quench.

      • Purification Strategy: Avoid high-temperature distillation if your product is prone to decarboxylation. Column chromatography at room temperature is often a safer alternative. If distillation is necessary, perform it under high vacuum to lower the boiling point.

Visualizing the Claisen Condensation and Key Side Reactions

The following diagram illustrates the main reaction pathway and the points where side reactions can occur.

claisen_mechanism cluster_main Claisen Condensation Pathway cluster_side Common Side Reactions Ester 2x Ester (RCH₂CO₂R') Enolate Ester Enolate Ester->Enolate + Base (-ROH) Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral + Ester Product_initial β-Keto Ester (initial product) Tetrahedral->Product_initial - R'O⁻ Product_enolate β-Keto Ester Enolate (Thermodynamic Sink) Product_initial->Product_enolate + R'O⁻ (fast) Hydrolysis Hydrolysis to Carboxylic Acid Product_initial->Hydrolysis Harsh conditions Final_Product Final β-Keto Ester (after acidic workup) Product_enolate->Final_Product + H₃O⁺ (Workup) Final_Product->Hydrolysis Harsh H₃O⁺ / Heat Decarboxylation Decarboxylation to Ketone Hydrolysis->Decarboxylation Heat

Caption: The Claisen condensation pathway and competing side reactions.

Frequently Asked Questions (FAQs): Purification Strategies

Question: I have a good crude yield, but I'm struggling to purify my β-keto ester. What are the best practices?

Answer: Purification can be challenging due to the product's potential instability and the presence of similar-polarity byproducts.

  • Effective Workup is Key: A clean workup simplifies purification. After the acidic quench, wash the organic layer with water to remove any remaining acid and salts, followed by a wash with brine to aid in drying. Dry the organic layer thoroughly with an agent like MgSO₄ or Na₂SO₄ before concentrating.

  • Column Chromatography: This is the most common method for purifying β-keto esters.

    • Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The more polar β-keto ester will elute after the less polar starting ester.

    • Pro-Tip: Monitor the fractions carefully by TLC. Sometimes the starting material and product have very close Rf values, requiring careful selection of the solvent system.

  • Vacuum Distillation: For lower molecular weight, thermally stable β-keto esters, vacuum distillation can be an excellent method for obtaining highly pure material.

    • Caution: As mentioned, be aware of the potential for decarboxylation.[8] Use the lowest possible pressure to keep the distillation temperature down. A trial run on a small sample can help determine if your compound is stable enough for this method.

Validated Experimental Protocol: Synthesis of Ethyl Acetoacetate

This protocol for the Claisen condensation of ethyl acetate is a foundational example.

Materials:

  • Sodium metal

  • Absolute Ethanol (anhydrous)

  • Ethyl acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • 10% Sulfuric Acid (aqueous, cold)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (brine)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 250 mL of absolute ethanol. Carefully add 23 g (1.0 mol) of sodium metal in small pieces at a rate that maintains a gentle reflux.

  • Reaction Setup: Once all the sodium has reacted, cool the flask in an ice bath. Add 250 mL of anhydrous diethyl ether.

  • Addition of Ester: Add 132 g (1.5 mol) of anhydrous ethyl acetate dropwise from the dropping funnel over 1-2 hours with efficient stirring. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. A thick, yellowish precipitate of the sodium salt of ethyl acetoacetate will form.

  • Workup - Quench: Cool the reaction mixture in an ice-salt bath. Slowly add 500 mL of cold 10% sulfuric acid with vigorous stirring until the mixture is acidic (test with pH paper). The precipitate will dissolve.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with 100 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude ethyl acetoacetate by vacuum distillation.

References

  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. (2021-07-02). [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. (2023-09-22). [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. (2020-09-14). [Link]

  • Decarboxylation. Master Organic Chemistry. (2022-05-20). [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Mastering β-keto esters. ResearchGate. (2025-08-06). [Link]

  • A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2. ACS Publications. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. (2021-10-26). [Link]

  • Alkylation and Decarboxylation of beta-Keto Esters. YouTube. (2016-05-01). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a critical build...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a critical building block in the synthesis of various pharmaceutical compounds and heterocyclic systems. This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, performance metrics, and detailed experimental protocols to inform your selection of the most suitable route.

The synthesis of this target molecule is predominantly achieved via a base-catalyzed C-acylation of 2-hydroxy-4-methoxyacetophenone (also known as resacetophenone). This reaction, a form of the crossed Claisen condensation, involves the formation of a key carbon-carbon bond by reacting the enolate of the ketone with a suitable acylating agent.[1][2] This guide will compare two of the most prevalent acylating agents used in this transformation: Dimethyl Carbonate and Dimethyl Oxalate.

At a Glance: Comparison of Synthesis Methods

ParameterMethod A: Dimethyl Carbonate AcylationMethod B: Dimethyl Oxalate Acylation
Acylating Agent Dimethyl Carbonate (DMC)Dimethyl Oxalate (DMO)
Primary Base Sodium Hydride (NaH)Sodium Methoxide (NaOMe)
Key Advantage Atom economy; DMC is a greener reagent.Higher reactivity of DMO can lead to faster reactions.
Typical Yield Moderate to HighModerate to High
Reaction Conditions Elevated temperatures often required.Can often be run at lower temperatures.
Workup Complexity Involves quenching of reactive NaH.Generally a straightforward acidic workup.

Method A: Acylation with Dimethyl Carbonate

This approach utilizes dimethyl carbonate (DMC) as the acylating agent. DMC is recognized as an environmentally friendly "green" reagent, which can be a significant advantage in process chemistry.[3] The reaction is typically driven by a strong, non-nucleophilic base such as sodium hydride (NaH), which irreversibly deprotonates the α-carbon of the resacetophenone, shifting the equilibrium towards the product.[1]

Mechanistic Rationale

The choice of sodium hydride is critical. As a non-nucleophilic base, it minimizes side reactions, such as transesterification, that could occur with alkoxide bases.[4] The reaction proceeds through the formation of a sodium enolate of resacetophenone. This enolate then acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl carbonate. The tetrahedral intermediate subsequently collapses, eliminating a methoxide anion to yield the sodium salt of the target β-keto ester. The final, irreversible deprotonation of the product's active methylene group by the base is the thermodynamic driving force for the Claisen condensation.[1] An acidic workup is then required to protonate the enolate and yield the final product.

G Res 2-Hydroxy-4-methoxy- acetophenone Enolate Sodium Enolate Intermediate Res->Enolate Deprotonation NaH Sodium Hydride (NaH) NaH->Enolate Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack DMC Dimethyl Carbonate (DMC) DMC->Tetrahedral ProductSalt Sodium Salt of β-Keto Ester Tetrahedral->ProductSalt Elimination of Methoxide MeOH Methanol (byproduct) Tetrahedral->MeOH FinalProduct Methyl 3-(2-hydroxy-4-methoxy- phenyl)-3-oxopropanoate ProductSalt->FinalProduct Protonation Acid Acidic Workup (e.g., HCl) Acid->FinalProduct

Caption: Workflow for Synthesis Method A using Dimethyl Carbonate.

Experimental Protocol: Method A
  • Preparation: To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add a dispersion of sodium hydride (molar excess, e.g., 2.5 eq.) in a suitable anhydrous solvent such as toluene or xylene.

  • Enolate Formation: Slowly add a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq.) in the same anhydrous solvent to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to reflux and add dimethyl carbonate (molar excess, e.g., 5.0 eq.) dropwise over 1-2 hours. Maintain reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Quenching: After completion, cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow addition of methanol, followed by cold water.

  • Workup: Acidify the aqueous layer with dilute hydrochloric acid until a pH of 2-3 is reached, causing the product to precipitate.

  • Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.[5][6]

Method B: Acylation with Dimethyl Oxalate

An alternative and widely used method involves the acylation of resacetophenone with dimethyl oxalate (DMO). This reaction is typically performed using sodium methoxide (NaOMe) as the base in a solvent like methanol or an inert solvent like toluene.

Mechanistic Rationale

The use of sodium methoxide is particularly suitable here because it matches the alkoxy group of the methyl ester in DMO, thereby preventing transesterification should the base act as a nucleophile.[4] The mechanism is analogous to that of Method A. Sodium methoxide deprotonates the acetophenone to form the reactive enolate. This enolate then attacks one of the carbonyl groups of dimethyl oxalate. The resulting intermediate collapses, eliminating a methyl chloroformate anion, which is not a stable leaving group. Instead, the reaction proceeds through the elimination of methoxide, but the initial product is an α,β-dioxoester, which is then subjected to further reaction or workup to yield the desired β-keto ester. A more common pathway involves a decarbonylation step, often thermally or chemically induced, to remove the extra carbonyl group. However, for the synthesis of the target β-keto ester, the reaction is controlled to favor the single acylation.

G Res 2-Hydroxy-4-methoxy- acetophenone Enolate Sodium Enolate Intermediate Res->Enolate Deprotonation NaOMe Sodium Methoxide (NaOMe) NaOMe->Enolate Adduct Intermediate Adduct Enolate->Adduct Nucleophilic Attack DMO Dimethyl Oxalate (DMO) DMO->Adduct ProductSalt Sodium Salt of β-Keto Ester Adduct->ProductSalt Rearrangement & Elimination FinalProduct Methyl 3-(2-hydroxy-4-methoxy- phenyl)-3-oxopropanoate ProductSalt->FinalProduct Protonation Acid Acidic Workup (e.g., H2SO4) Acid->FinalProduct

Caption: Workflow for Synthesis Method B using Dimethyl Oxalate.

Experimental Protocol: Method B
  • Preparation: In a suitable reaction vessel, dissolve sodium methoxide (molar excess, e.g., 2.0 eq.) in anhydrous methanol.

  • Reactant Addition: To this solution, add 2-hydroxy-4-methoxyacetophenone (1.0 eq.) followed by the dropwise addition of dimethyl oxalate (1.1-1.5 eq.) while maintaining the temperature at 25-30°C.

  • Reaction: Stir the mixture at room temperature for 8-12 hours. The reaction progress can be monitored by TLC. A thick precipitate of the sodium salt of the product is expected to form.

  • Workup: After the reaction is complete, pour the reaction mass into a mixture of crushed ice and a mineral acid (e.g., dilute sulfuric acid) to neutralize the base and protonate the product.

  • Isolation: Stir the acidified mixture for 1-2 hours to ensure complete precipitation of the product.

  • Purification: Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry. Recrystallization from ethanol will afford the purified β-keto ester.

Conclusion and Expert Recommendations

Both methods presented are robust and effective for the synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. The choice between them often depends on laboratory-specific factors, including cost, availability of reagents, and environmental considerations.

  • Method A (Dimethyl Carbonate) is an excellent choice for large-scale synthesis where green chemistry principles and atom economy are priorities. The use of sodium hydride, while requiring careful handling, often leads to high yields due to the irreversible nature of the initial deprotonation.

  • Method B (Dimethyl Oxalate) may be more convenient for smaller, lab-scale syntheses. The use of sodium methoxide is often perceived as operationally simpler than handling sodium hydride dispersions. The reaction can often proceed under milder conditions.

For any synthesis, optimization of reaction parameters such as temperature, reaction time, and stoichiometry is recommended to achieve the best possible yield and purity. It is also crucial to characterize the final product thoroughly using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

References

  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry. Available at: [Link]

  • Lahive, C. W., Kamer, P. C. J., Lancefield, C. S., & Deuss, P. J. (2020). An introduction to model compounds of lignin linking motifs; synthesis and selection considerations for reactivity studies. ChemSusChem. Available at: [Link]

  • Google Patents. (2014). CN103819358A - 2-hydroxy-3-(2-hydroxy-3-methoxyl phenylene methanamine) acetophenone and synthesis method.
  • PubChem. (n.d.). Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. National Center for Biotechnology Information. Available at: [Link]

  • ChemicalDesk. (2013). Claisen Condensation. Available at: [Link]

  • Google Patents. (2016). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • ResearchGate. (2000). Synthesis of methyl benzoate by methoxycarbonylation of acetophenone with dimethyl carbonate over solid base catalysts. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Claisen Ester Condensation with Sodium Methoxide. Available at: [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Gupta, S. (2015). 20 6 ClaisenReaction 1. YouTube. Available at: [Link]

  • Google Patents. (2014). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Susanti, E., & Mulyani, S. (2017). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Available at: [Link]

  • Google Patents. (2013). CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (2014). CN103819319A - Preparation of 4-methoxy salicylaldehyde.
  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

  • Google Patents. (2019). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.

Sources

Comparative

A Comparative Guide to Catalytic Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. Methyl 3-(2-hydroxy-4-methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the efficient production of key intermediates is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a valuable β-keto ester, serves as a critical building block for various bioactive molecules. This guide provides an in-depth comparison of catalytic strategies for its synthesis, offering experimental data and mechanistic insights to inform your selection of the most suitable methodology.

The synthesis of this target molecule is judiciously approached as a two-step process. The initial step focuses on the formation of the precursor, 2-hydroxy-4-methoxyacetophenone (also known as paeonol), from readily available resorcinol derivatives. The subsequent step involves a Claisen condensation to construct the final β-keto ester framework. This guide will dissect and compare the catalytic activities for each of these pivotal transformations.

Part 1: Synthesis of the Key Intermediate: 2-Hydroxy-4-methoxyacetophenone

The strategic synthesis of 2-hydroxy-4-methoxyacetophenone is crucial for the overall efficiency of the process. Two primary catalytic routes are explored: the Fries Rearrangement and the Houben-Hoesch reaction.

The Fries Rearrangement: A Classic Approach with Modern Catalysts

The Fries rearrangement is a well-established method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] The reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis or Brønsted acid.[3][4] The choice of catalyst and reaction conditions can significantly influence the regioselectivity, favoring either the ortho or para isomer.[1]

Fries_Rearrangement_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_catalyst Catalyst cluster_product Product Start 4-Methoxyphenyl Acetate Reaction Fries Rearrangement Start->Reaction Acyl Group Migration Product 2-Hydroxy-4-methoxyacetophenone Reaction->Product Catalyst Lewis Acid (e.g., AlCl₃, ZnCl₂) or Brønsted Acid (e.g., MSA) Catalyst->Reaction Catalysis

Caption: General workflow for the Fries Rearrangement.

The selection of the catalyst is a critical parameter in the Fries rearrangement, impacting yield, regioselectivity, and reaction conditions.

Catalyst TypeSpecific CatalystReaction ConditionsYield of 2-hydroxy-4-methoxyacetophenoneSelectivityReference
Homogeneous Lewis Acid Aluminum Chloride (AlCl₃)High TemperaturePredominantly ortho-isomerModerate to Good[5]
Aluminum Chloride (AlCl₃)< 60°CFavors para-isomerGood[5]
Zinc Chloride (ZnCl₂)VariesGenerally lower yields than AlCl₃Varies[3]
Homogeneous Brønsted Acid Methanesulfonic Acid (MSA) / P₂O₅40°C, 21 hours70%High for the para-isomer[6]
Heterogeneous Solid Acid H-Beta Zeolite180°C, 12 hours4.9% (conversion of phenyl acetate)N/A[5]

Expert Insights:

The causality behind the temperature-dependent regioselectivity in AlCl₃-catalyzed Fries rearrangements lies in the principles of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered para product. Conversely, at higher temperatures, the reaction proceeds under thermodynamic control, where the more stable ortho product, capable of forming a chelate with the aluminum catalyst, is favored.

While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts and their workup can be cumbersome and generate significant waste.[3] Brønsted acids, such as methanesulfonic acid, offer a milder and more environmentally benign alternative. A notable example is the use of methanesulfonic acid with phosphorus pentoxide, which has been shown to produce 4-hydroxy-3-methoxyacetophenone (a constitutional isomer of the target intermediate) in a 70% yield, highlighting the potential of this catalytic system.[6] Heterogeneous catalysts, while attractive for their ease of separation, have so far demonstrated lower activity for this transformation.[5]

This protocol is adapted from a patented procedure for a similar isomer and serves as a validated starting point.[6]

  • To a 100 mL reaction flask, add acetyl guaiacol (5.0 g, 0.03 mol) under a nitrogen atmosphere and with protection from light.

  • With stirring, add anhydrous methanesulfonic acid (23.1 g, 0.24 mol). The solution will change color from colorless to dark blue, then to red.

  • Heat the reaction mixture to 40°C and maintain for 1 hour.

  • Allow the reaction to cool naturally to 15°C and continue stirring at room temperature for 20 hours.

  • Quench the reaction by adding crushed ice and stir for 30 minutes, during which a solid will precipitate.

  • Continue stirring overnight, followed by cooling in an ice bath for 2 hours.

  • Filter the solid, wash with water (4 x 10 mL), and dry to obtain the product.

The Houben-Hoesch Reaction: A Direct Acylation Approach

The Houben-Hoesch reaction is a Friedel-Crafts type acylation that utilizes a nitrile as the acylating agent in the presence of a Lewis acid and hydrogen chloride.[7] This method is particularly effective for polyhydroxy- and polyalkoxyphenols.[7]

Houben_Hoesch_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_catalyst Catalysts cluster_product Product Start1 Resorcinol Derivative Reaction Houben-Hoesch Reaction Start1->Reaction Start2 Acetonitrile Start2->Reaction Product 2-Hydroxy-4-methoxyacetophenone Reaction->Product Hydrolysis of Ketimine Intermediate Catalyst1 Lewis Acid (e.g., ZnCl₂, AlCl₃) Catalyst1->Reaction Catalyst2 HCl (gas) Catalyst2->Reaction

Caption: General workflow for the Houben-Hoesch Reaction.

Commonly employed Lewis acids for this reaction include zinc chloride and aluminum trichloride.[7]

CatalystReaction ConditionsYieldRemarksReference
Zinc Chloride (ZnCl₂) Dry ether, dry HCl gasGoodMilder than AlCl₃, often preferred for sensitive substrates.[7]
Aluminum Chloride (AlCl₃) Dry ether, dry HCl gasGoodMore reactive, can sometimes lead to side reactions.[7]

Expert Insights:

The mechanism of the Houben-Hoesch reaction is thought to involve the formation of an imine hydrochloride species which acts as the electrophile.[7] The choice between ZnCl₂ and AlCl₃ often depends on the reactivity of the phenolic substrate. For highly activated phenols, the milder ZnCl₂ is generally sufficient and can offer better selectivity.

Part 2: Claisen Condensation for the Formation of the β-Keto Ester

The second stage of the synthesis involves a Claisen condensation of 2-hydroxy-4-methoxyacetophenone with a suitable methyl ester, typically dimethyl carbonate or methyl acetate, in the presence of a strong base.[1][8][9] This reaction forms the desired β-keto ester functionality.[1]

Claisen_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_base Base cluster_product Product Start1 2-Hydroxy-4-methoxyacetophenone Reaction Claisen Condensation Start1->Reaction Start2 Methyl Ester (e.g., Dimethyl Carbonate) Start2->Reaction Product Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Reaction->Product Base Strong Base (e.g., NaH, NaOEt) Base->Reaction Deprotonation

Caption: General workflow for the Claisen Condensation.

Base Comparison for the Claisen Condensation

A full equivalent of a strong base is necessary to deprotonate the resulting β-keto ester, which is more acidic than the starting materials, thus driving the equilibrium towards the product.[8][9]

BaseAdvantagesDisadvantagesReference
Sodium Hydride (NaH) Powerful, non-nucleophilic base that generates hydrogen gas as the only byproduct.Can be pyrophoric and requires careful handling.[10]
Sodium Ethoxide (NaOEt) A commonly used and effective base for Claisen condensations.Can potentially participate in transesterification if the ester substrate is different from ethyl ester.[1][9]

Expert Insights:

The choice of base in a Claisen condensation is critical. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the ketone, driving the reaction forward. Sodium ethoxide is also a strong base, but its conjugate acid (ethanol) can potentially act as a nucleophile. To avoid transesterification side products, it is often recommended to use an alkoxide base that corresponds to the alcohol portion of the ester reactant.[10]

The following is a general, self-validating protocol for a Claisen condensation to form a β-keto ester.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (1.1 eq) in an anhydrous solvent such as THF or toluene.

  • To this suspension, slowly add a solution of 2-hydroxy-4-methoxyacetophenone (1.0 eq) in the same anhydrous solvent.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add dimethyl carbonate (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to 0°C and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Recommendations

The synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is most effectively achieved through a two-step sequence involving the formation of 2-hydroxy-4-methoxyacetophenone followed by a Claisen condensation.

For the synthesis of the key intermediate, the Fries rearrangement using methanesulfonic acid and phosphorus pentoxide presents a compelling option, offering high yields and milder conditions compared to traditional Lewis acids.[6] For the subsequent Claisen condensation, sodium hydride is recommended as a strong, non-nucleophilic base that can efficiently drive the reaction to completion.

This guide provides a framework for selecting a catalytic system based on a combination of reported yields, reaction conditions, and mechanistic understanding. Researchers are encouraged to use the provided protocols as a starting point and to optimize conditions for their specific laboratory setup and scale.

References

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • (n.d.). The Claisen Condensation. Retrieved from [Link]

  • CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents. (n.d.).
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]

  • Zhang, L., et al. (2022). Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation. Frontiers in Pharmacology, 13, 846359. [Link]

  • ResearchGate. (n.d.). ANALYSIS OF CLAISEN-SCHMIDT CONDENSATION PRODUCTS BETWEEN 2-HYDROXY-ACETOPHENONE AND p-ANISALDEHYDE IN BASIC MEDIUM. Retrieved from [Link]

  • ResearchGate. (n.d.). Heterogeneous Catalysis. Retrieved from [Link]

  • ChemRxiv. (n.d.). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. Retrieved from [Link]

  • (n.d.). Houben - Hoesch Reaction. Retrieved from [Link]

  • Ma, J., & Zhu, Q. (2019). Paeonol protects against hypertension in spontaneously hypertensive rats by restoring vascular endothelium. Bioscience, Biotechnology, and Biochemistry, 83(11), 2019-2027. [Link]

  • B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. Retrieved from [Link]

  • ResearchGate. (2021, March 24). Direct α-Acylation of Alkenes via N-Heterocyclic Carbene, Sulfinate, and Photoredox Cooperative Triple Catalysis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. [Link]

  • Frontiers. (n.d.). Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation. Retrieved from [Link]

  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. [Link]

  • Organic Syntheses. (n.d.). n-methyl-3,4-dihydroxyphenylalanine. Retrieved from [Link]

  • (n.d.). Houben-Hoesch Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Paeonol Derivatives as Potential Multifunctional Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone. 7(9), 727-731. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry. Retrieved from [Link]

  • Mansour, K. D., & Abd, L. S. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A, 7(5), 565-575. [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Sciforum. (n.d.). 2-Hydroxy-4-methoxyacetophenone substituted chalcones: Synthesis and biological evaluation as potential anticancer agents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,5-dihydroxyacetophenone. Retrieved from [Link]

  • Frontiers. (n.d.). Investigation of paeonol in dermatological diseases: an animal study review. Retrieved from [Link]

  • Protocols.io. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

  • Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fries Rearrangement: Definition, Example, and Mechanism. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthetic Utility of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate versus Other β-Keto Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, β-keto esters are foundational building blocks, prized for their versatility in constructing complex molecu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, β-keto esters are foundational building blocks, prized for their versatility in constructing complex molecular architectures. While classic examples like ethyl acetoacetate and dimethyl malonate have long been staples in the chemist's toolbox, the quest for novel synthons with unique reactivity profiles is ever-ongoing. This guide provides an in-depth technical comparison of a specialized β-keto ester, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, against its more conventional counterparts. We will explore how the presence of the electron-rich, substituted phenolic ring influences its synthesis and reactivity in key chemical transformations, supported by experimental data and established protocols.

Introduction to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate: A β-Keto Ester with Untapped Potential

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is an aromatic β-keto ester that integrates the reactive methylene unit of a typical β-keto ester with a 2-hydroxy-4-methoxyphenyl substituent. This unique combination of functional groups imparts distinct chemical properties that can be strategically exploited in organic synthesis. The phenolic hydroxyl and methoxy groups modulate the electronic environment of the aromatic ring and can participate in intramolecular interactions, influencing the reactivity of the adjacent keto and ester moieties.

Synthesis of β-Keto Esters: A Comparative Overview

The synthesis of β-keto esters is a well-established field, with the Claisen condensation being a cornerstone reaction.[1] This transformation involves the base-mediated self-condensation of an ester containing α-hydrogens.[2]

Claisen Condensation: The Classic Route

The Claisen condensation is a reliable method for synthesizing a wide range of β-keto esters.[3] For instance, ethyl acetoacetate is readily prepared by the Claisen condensation of ethyl acetate.

Experimental Protocol: Synthesis of Ethyl Acetoacetate via Claisen Condensation

  • Materials: Sodium metal, absolute ethanol, ethyl acetate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

    • Ethyl acetate is added dropwise to the sodium ethoxide solution with stirring.

    • The reaction mixture is heated under reflux for several hours.

    • After cooling, the reaction is quenched by the addition of dilute acid.

    • The organic layer is separated, washed, dried, and purified by distillation to yield ethyl acetoacetate.

Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Synthesizing our target molecule, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, presents a more nuanced challenge due to the presence of the phenolic hydroxyl group. A direct Claisen-type condensation using methyl 2-hydroxy-4-methoxybenzoate is not feasible as the acidic phenol would be deprotonated by the strong base required for the condensation. Therefore, alternative strategies are necessary.

One plausible approach involves the acylation of a suitably protected 4-methoxyphenol derivative with a malonic acid derivative. For instance, the acylation of 4-methoxyphenol with methyl malonyl chloride, followed by a Fries rearrangement, could potentially yield the desired product. The Fries rearrangement is a classic method for converting phenolic esters to hydroxyaryl ketones.[4][5]

Another viable route is the direct C-acylation of 4-methoxyphenol with a suitable acylating agent derived from malonic acid.

Proposed Experimental Protocol: Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate via Acylation

  • Materials: 4-Methoxyphenol, methyl malonyl chloride, a Lewis acid catalyst (e.g., AlCl₃), and a suitable solvent (e.g., nitrobenzene or dichloromethane).

  • Procedure:

    • To a cooled solution of 4-methoxyphenol and the Lewis acid in the chosen solvent, add methyl malonyl chloride dropwise with stirring.

    • Allow the reaction to proceed at a controlled temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

    • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

The choice of synthetic route highlights a key difference: while simple aliphatic β-keto esters are often accessible through straightforward condensations, the synthesis of more complex, functionalized aryl β-keto esters requires multi-step sequences and careful consideration of protecting groups and reaction conditions.

Comparative Reactivity in Key Synthetic Transformations

The true utility of a β-keto ester is demonstrated in its subsequent reactions. Here, we compare the performance of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate with that of ethyl acetoacetate and dimethyl malonate in three fundamental transformations: alkylation, decarboxylation, and the Knoevenagel condensation.

Alkylation of the α-Carbon

The presence of two electron-withdrawing groups (a ketone and an ester) renders the α-protons of a β-keto ester acidic and readily removable by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can be alkylated by various electrophiles, a cornerstone of the acetoacetic ester synthesis.[2]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"β-Keto Ester" -> "Enolate" [label="Base"]; "Enolate" -> "Alkylated β-Keto Ester" [label="R-X"];

{rank=same; "β-Keto Ester"; "Enolate"; "Alkylated β-Keto Ester"} } caption: General workflow for the alkylation of β-keto esters.

Comparison of Enolate Formation and Alkylation:

β-Keto EsterpKa of α-proton (approx.)Typical Base for DeprotonationReactivity in Alkylation
Ethyl Acetoacetate11Sodium ethoxideHigh
Dimethyl Malonate13Sodium methoxideHigh
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoatePotentially lower than 11Milder bases may be sufficientPotentially high; subject to steric hindrance

The 2-hydroxy-4-methoxyphenyl group in our target molecule is expected to influence both the acidity of the α-proton and the nucleophilicity of the resulting enolate. The electron-donating nature of the methoxy group and the potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the keto-carbonyl group could subtly alter the electronic properties of the β-dicarbonyl system. While this may allow for the use of milder bases for deprotonation, the bulky aromatic substituent could introduce steric hindrance, potentially affecting the rate and yield of the alkylation step, especially with bulky alkylating agents.

Experimental Protocol: Comparative Alkylation Study

To quantitatively assess these differences, a comparative alkylation experiment can be designed:

  • Substrates: Ethyl acetoacetate, Dimethyl malonate, and Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

  • Alkylation Agent: A common electrophile, such as benzyl bromide.

  • Base: Sodium ethoxide in ethanol.

  • Procedure:

    • Treat each β-keto ester with one equivalent of sodium ethoxide in ethanol.

    • Add one equivalent of benzyl bromide to each reaction mixture.

    • Monitor the reactions by TLC and quench them after a set time or upon completion.

    • Isolate and purify the products.

    • Compare the yields and reaction times.

Expected Outcome: While all three substrates are expected to undergo alkylation, the reaction rate and yield for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate may be slightly lower due to steric effects.

Decarboxylation: Accessing Ketones and Carboxylic Acids

A hallmark reaction of β-keto esters (and malonic esters) is their ability to undergo hydrolysis and subsequent decarboxylation upon heating.[6] This process provides a powerful method for the synthesis of ketones (from acetoacetic esters) and carboxylic acids (from malonic esters).[2] The reaction proceeds through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which then tautomerizes to the more stable keto form.[6]

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

"β-Keto Ester" -> "β-Keto Acid" [label="Hydrolysis (H₃O⁺)"]; "β-Keto Acid" -> "Enol + CO₂" [label="Heat (Δ)"]; "Enol + CO₂" -> "Ketone + CO₂";

{rank=same; "β-Keto Ester"; "β-Keto Acid"; "Enol + CO₂"; "Ketone + CO₂"} } caption: Decarboxylation of a β-keto ester to a ketone.

The ease of decarboxylation is influenced by the stability of the transition state. In the case of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, the electron-donating substituents on the aromatic ring may influence the stability of the enol intermediate and the transition state leading to it.

Experimental Protocol: Comparative Decarboxylation Study

  • Substrates: The alkylated products from the previous experiment.

  • Procedure:

    • Hydrolyze each alkylated β-keto ester using aqueous acid or base.

    • Isolate the resulting β-keto acid.

    • Heat each β-keto acid at a controlled temperature and monitor the evolution of CO₂ or the disappearance of the starting material by TLC or NMR.

    • Compare the rates of decarboxylation.

Expected Outcome: The electronic effects of the 2-hydroxy-4-methoxyphenyl group are likely to have a measurable impact on the rate of decarboxylation compared to the aliphatic analogues.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond.[7] β-Keto esters are excellent substrates for this reaction.

dot graph { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"β-Keto Ester" -> "Enolate" [label="Base"]; "Aldehyde/Ketone" -> "Intermediate" [label="Enolate"]; "Intermediate" -> "α,β-Unsaturated Product" [label="-H₂O"];

{rank=same; "β-Keto Ester"; "Aldehyde/Ketone"} {rank=same; "Enolate"; "Intermediate"} {rank=same; "α,β-Unsaturated Product"} } caption: Knoevenagel condensation of a β-keto ester.

Comparative Performance in Knoevenagel Condensation:

β-Keto EsterReactivity with AldehydesPotential Issues
Ethyl AcetoacetateHighSelf-condensation of the aldehyde
Dimethyl MalonateHighCan undergo double condensation
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoatePotentially highSteric hindrance may affect yields with bulky aldehydes

The presence of the bulky aromatic substituent in Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate may influence the stereochemical outcome of the Knoevenagel condensation and could potentially disfavor the formation of byproducts arising from double condensation.

Experimental Protocol: Comparative Knoevenagel Condensation

  • Substrates: Ethyl acetoacetate, Dimethyl malonate, and Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

  • Aldehyde: Benzaldehyde.

  • Catalyst: Piperidine or another weak base.

  • Procedure:

    • React each β-keto ester with benzaldehyde in the presence of a catalytic amount of piperidine.

    • Monitor the reactions by TLC.

    • Isolate and purify the products.

    • Compare the yields and stereoselectivity (E/Z ratio) of the products.

Expected Outcome: All three β-keto esters are expected to give the corresponding Knoevenagel adducts. The yields and stereoselectivity for the reaction with Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate will provide valuable insight into the steric and electronic effects of the substituted phenyl ring.

Conclusion: A Niche Reagent with Unique Advantages

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate emerges as a valuable, albeit more specialized, alternative to traditional β-keto esters. Its synthesis is more complex, but the presence of the functionalized aromatic ring offers unique opportunities for further synthetic transformations. The phenolic hydroxyl group can be used as a handle for further functionalization or can influence the reactivity of the β-keto ester moiety through intramolecular interactions.

While its performance in standard reactions like alkylation and Knoevenagel condensation may be tempered by steric hindrance, the electronic effects of the substituents can also be exploited to fine-tune reactivity. For drug development professionals, the incorporation of the 2-hydroxy-4-methoxyphenyl scaffold can be of particular interest, as this motif is present in various biologically active natural products and pharmaceutical agents.

Ultimately, the choice between Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and more conventional β-keto esters will depend on the specific synthetic target and the desired molecular complexity. For simple chain elongations, ethyl acetoacetate and dimethyl malonate remain the reagents of choice due to their ready availability and straightforward reactivity. However, for the construction of more intricate molecules bearing a phenolic moiety, Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate offers a unique and powerful synthetic tool.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23588-23603. [Link]

  • Al-Rawashdeh, N. A. (2013). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene: A Density Functional Theory/Time-Dependent Density Functional Theory Study. International Journal of Molecular Sciences, 14(12), 23665–23683. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.
  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • MDPI. (2018). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 23(11), 2879. [Link]

  • Taylor & Francis Online. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • SciRP.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192. [Link]

  • ACS Publications. (1980). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. The Journal of Organic Chemistry, 45(1), 155–156. [Link]

  • Canadian Journal of Chemistry. (1974). The Acylation of β-Keto Ester Dianions. 52(8), 1343-1347. [Link]

  • YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (1991). Intramolecular hydrogen bond and molecular conformation. Part 2.—Effect of pressure and temperature on the IR spectra of some hydroxy ketones. Journal of the Chemical Society, Faraday Transactions, 87(15), 2441–2445. [Link]

  • Ciencia Digital. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. 4(2), 169-184. [Link]

  • Sciencemadness.org. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Retrieved from [Link]

  • ResearchGate. (n.d.). The Asymmetric Synthesis of β-Aryl-α-hydroxy Esters from β-Aryl-α,β-dihydroxy Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (1995). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. Journal of the American Chemical Society, 117(1), 155–160. [Link]

  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]

  • YouTube. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved from [Link]

  • MDPI. (2022). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Catalysts, 12(11), 1381. [Link]

  • White Rose Research Online. (2021). Hydrogen bonding shuts down tunneling in hydroxycarbenes: a gas-phase study by tandem-mass spectrometry, infrared ion spectroscopy and theory. Retrieved from [Link]

  • Scientific & Academic Publishing. (2013). Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. International Journal of Chemistry, 5(2), 53-61. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Nature. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5997. [Link]

  • Advanced Journal of Chemistry, Section A. (2020). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. 3(2), 136-145. [Link]

  • National Center for Biotechnology Information. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 121. [Link]

  • ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]

  • ACS Publications. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28247–28257. [Link]

  • MDPI. (2014). Some Brief Notes on Theoretical and Experimental Investigations of Intramolecular Hydrogen Bonding. Molecules, 19(12), 20195–20212. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl (3-cyano-4,5-dihydroxyphenyl)glyoxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology, 11(16), 5481-5491. [Link]

  • YouTube. (2021, September 11). Esters to Ketones, Part 2: Ionic Enolates. Retrieved from [Link]

  • Indian Journal of Chemistry. (2005). Ecofriendly solvent free microwave enhanced thermal Fries rearrangement of anilides and phenyl ureas. 44B, 635-637.
  • ResearchGate. (n.d.). Synthesis and monomer reactivity ratios of methyl methacrylate and 2‐vinyl‐4,4′‐dimethylazlactone copolymers. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the potential biological activities of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and its derivati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential biological activities of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and its derivatives. While direct comparative studies on a series of these specific derivatives are limited in publicly available literature, this document synthesizes information from structurally related compounds, such as chalcones and other β-keto esters, to project the therapeutic potential and guide future research. We will delve into the established biological activities of these broader classes of molecules, provide detailed experimental protocols for their evaluation, and present an illustrative structure-activity relationship (SAR) analysis.

Introduction to a Promising Scaffold: The 2-hydroxy-4-methoxyphenyl Moiety

The 2-hydroxy-4-methoxyphenyl structural motif is a key pharmacophore found in numerous naturally occurring and synthetic compounds exhibiting a wide range of biological activities. This phenolic core, present in the parent compound Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, is a crucial contributor to the antioxidant, antimicrobial, and anticancer properties observed in related molecular families. The presence of a hydroxyl group and a methoxy group on the phenyl ring influences the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets.

Potential Biological Activities: A Landscape of Therapeutic Promise

Derivatives of the Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate scaffold are anticipated to exhibit a spectrum of biological activities, primarily centered around antimicrobial, antioxidant, and anticancer effects. This projection is based on extensive research into analogous structures, particularly chalcones and other β-keto esters.

Antimicrobial Activity

Chalcones and β-keto esters containing the 2-hydroxy-4-methoxyphenyl moiety have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2] The antimicrobial efficacy is often attributed to the α,β-unsaturated ketone system, which can act as a Michael acceptor, reacting with nucleophilic residues in essential microbial enzymes or proteins.[3]

The structure-activity relationship studies on related chalcones suggest that the introduction of electron-withdrawing groups on the aromatic rings can enhance antimicrobial potency.[1][4] For instance, halogen and nitro groups have been shown to increase activity, while electron-donating groups may decrease it.[1][4]

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds, and its presence in the 2-hydroxy-4-methoxyphenyl core strongly suggests radical scavenging potential. This is a common feature among chalcone derivatives, which are recognized for their antioxidant properties.[5] The mechanism of action involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.[6]

The antioxidant capacity can be influenced by the substitution pattern on the aromatic rings. The presence of additional hydroxyl or methoxy groups can modulate the radical scavenging activity.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of chalcones and related methoxyphenyl derivatives against various cancer cell lines.[7][8] The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[7][9] The α,β-unsaturated ketone moiety is also implicated in the anticancer activity of chalcones, potentially through its interaction with cellular thiols, such as glutathione, leading to increased oxidative stress in cancer cells.

Illustrative Comparative Analysis of Structurally Related Derivatives

In the absence of direct comparative data for a series of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate derivatives, we present a hypothetical comparison based on established structure-activity relationships of analogous chalcones. This serves as a predictive framework for guiding the synthesis and evaluation of novel derivatives.

Derivative (Hypothetical)Modification on Phenyl Ring BExpected Impact on Antimicrobial ActivityExpected Impact on Cytotoxicity (Anticancer)
Parent Compound UnsubstitutedBaseline activityBaseline activity
Derivative A 4-ChloroIncreased activityIncreased activity
Derivative B 4-NitroSignificantly increased activitySignificantly increased activity
Derivative C 4-MethylDecreased activityPotentially decreased activity
Derivative D 3,4-DimethoxyVariable, potentially increasedVariable, potentially increased

This table is illustrative and based on SAR data from related chalcone series. Experimental verification is required.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate the investigation of novel Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate derivatives, we provide detailed, step-by-step protocols for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10][11]

Workflow:

Caption: Workflow for DPPH Radical Scavenging Assay.

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0. [12]2. Preparation of Test Samples: Prepare a series of dilutions of the test compounds in methanol.

  • Reaction: In a 96-well plate or cuvettes, mix the test sample with the DPPH solution. A typical ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes. [12]5. Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration. [13]

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [14][15] Workflow:

Caption: Workflow for MTT Cytotoxicity Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. [15]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Conclusion and Future Directions

The Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate scaffold holds significant promise for the development of novel therapeutic agents with potential antimicrobial, antioxidant, and anticancer activities. While this guide provides a framework based on structurally related compounds, further research is imperative. The synthesis and systematic biological evaluation of a focused library of derivatives are crucial to elucidate precise structure-activity relationships and identify lead compounds for further development. The experimental protocols detailed herein offer a robust starting point for researchers to embark on this exciting avenue of drug discovery.

References

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). MDPI. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. (n.d.). PMC. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • IC50 values of the antioxidant activity test using DPPH method | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Simple, fast and efficient synthesis of β-keto esters from the esters of heteroaryl compounds, its antimicrobial study and cytotoxicity towards various cancer cell lines. (2012). PubMed. [Link]

  • DPPH Radical Scavenging Assay. (2022). MDPI. [Link]

  • Synthesis of methoxy-substituted chalcones and in vitro evaluation of their anticancer potential. (2014). PubMed. [Link]

  • Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2021). ResearchGate. [Link]

  • Synthesis, Characterization, and Cytotoxicity Studies of N-(4-Methoxybenzyl) Thiosemicarbazone Derivatives and Their Ruthenium(II)-p-cymene Complexes. (2022). MDPI. [Link]

  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016). PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). NIH. [Link]

  • DPPH Radical Scavenging Assay. (2023). Encyclopedia.pub. [Link]

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021). ResearchGate. [Link]

  • An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). PMC. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK. (2023). IAPC Journals. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). NIH. [Link]

  • dpph assay ic50: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • Antimicrobial, Structure-Activity Relationship and Computational Studies of Some Synthesized Chalcone Derivatives. (2021). ResearchGate. [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate. [Link]

  • MTT Cell Assay Protocol. (n.d.). txch.org. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2018). CMAC. [Link]

  • Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. (2016). ScienceDirect. [Link]

  • Genesis and development of DPPH method of antioxidant assay. (2011). PMC. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. (2023). ChemRxiv. [Link]

  • Synthesis, cytotoxic activity and drug combination study of tertiary amine derivatives of 2′,4′-dihydroxyl-6′-methoxyl-3′,5′-dimethylchalcone. (2017). ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2023). MDPI. [Link]

  • DPPH Antioxidant Assay. (n.d.). G-Biosciences. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). PMC. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2024). NC DNA Day Blog. [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. (2022). MDPI. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Antibacterial Activity of 3-(3-methoxyphenyl)-2-methylsulfanyl- 3Hquinazolin-4-one (4) and 3. (2022). Magna Scientia. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2017). ResearchGate. [Link]

  • Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. (2023). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

Sources

Validation

A Guide to the Spectroscopic Data Validation of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a key intermediate in the synthesis of various bioactive molecules.[1] Its precise molecular architecture, featuring a reactive β-dicarbonyl system, a phenolic hydroxyl group, and a substituted aromatic ring, necessitates rigorous spectroscopic validation to ensure purity, confirm identity, and preempt downstream research and development complications.

This guide provides a comprehensive framework for the validation of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate using a multi-technique spectroscopic approach. We will delve into the theoretical underpinnings of its expected spectral characteristics and compare these with empirical data from structurally related precursors to establish a robust validation workflow. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of not just the data, but the causality behind the spectral features.

The Inherent Complexity: Keto-Enol Tautomerism

A crucial aspect of interpreting the spectroscopic data of β-keto esters is the phenomenon of keto-enol tautomerism. The presence of an acidic α-hydrogen between the two carbonyl groups facilitates an equilibrium between the keto and enol forms. The enol tautomer is often stabilized by the formation of an intramolecular hydrogen bond and conjugation. This dynamic equilibrium can influence the observed spectra, particularly in NMR, where signals for both tautomers may be present depending on the solvent and temperature.

Predicted Spectroscopic Data

In the absence of a publicly available, comprehensive experimental dataset for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, we will utilize validated prediction algorithms and comparative analysis with known compounds. Online prediction tools, which employ extensive databases of known spectra, can provide a reliable estimation of the expected chemical shifts and absorption frequencies.[2]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~12.5Singlet1HAr-OH Broad singlet, indicative of a phenolic proton.
~7.6Doublet1HAr-H 6Ortho-coupling to H5.
~6.5Doublet of Doublets1HAr-H 5Ortho- and meta-coupling.
~6.4Doublet1HAr-H 3Meta-coupling to H5.
~3.9Singlet2H-CO-CH₂ -CO-Methylene protons of the β-keto ester.
~3.8Singlet3HAr-OCH₃ Methoxy group on the aromatic ring.
~3.7Singlet3H-COOCH₃ Methyl ester protons.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~195Ar-C =O
~168Ester C =O
~165Ar-C 2-OH
~160Ar-C 4-OCH₃
~132Ar-C 6
~115Ar-C 1
~108Ar-C 5
~101Ar-C 3
~56Ar-OC H₃
~52-COOC H₃
~46-CO-C H₂-CO-

Comparative Analysis with Precursors and Analogs

To substantiate our predicted data, a comparative analysis with the experimentally determined spectra of the starting materials, 2'-Hydroxy-4'-methoxyacetophenone and Dimethyl malonate, is invaluable.

Precursor 1: 2'-Hydroxy-4'-methoxyacetophenone

This precursor provides the characteristic signals for the substituted aromatic ring. Experimental data is readily available from spectral databases.[3]

  • ¹H NMR: The aromatic protons and the methoxy group signals in 2'-Hydroxy-4'-methoxyacetophenone will directly correlate with the corresponding signals in the final product, with minor shifts due to the modification of the acetyl group. The phenolic proton will also be present.

  • ¹³C NMR: The carbon signals of the aromatic ring and the methoxy group in the precursor serve as a reliable reference for the final product.

Precursor 2: Dimethyl Malonate

Dimethyl malonate provides the spectral signature for the methylpropanoate moiety.[4][5]

  • ¹H NMR: The singlet for the methylene protons and the singlet for the methyl ester protons in dimethyl malonate are key indicators for the presence of this structural component in the final product.

  • ¹³C NMR: The chemical shifts for the methylene carbon and the ester carbonyl and methyl carbons are used to confirm the incorporation of the malonate fragment.

Expected Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2500BroadO-H stretch (phenolic)
3000-2850MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1680StrongC=O stretch (aromatic ketone)
1600-1450MediumC=C stretch (aromatic)
1300-1000StrongC-O stretch (ester, ether)

The presence of two distinct carbonyl peaks is a strong indicator of the β-keto ester functionality. The broad O-H stretch confirms the phenolic group.

Expected Mass Spectrometry (MS) Data

Electrospray ionization (ESI) is a suitable method for this compound. The expected molecular weight is 224.21 g/mol .

  • [M+H]⁺: m/z = 225.22

  • [M+Na]⁺: m/z = 247.20

Fragmentation patterns in mass spectrometry can provide further structural confirmation. Common fragmentation pathways for β-keto esters involve cleavages alpha to the carbonyl groups and McLafferty rearrangements.[6][7]

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the liquid sample between two potassium bromide (KBr) plates.

  • Instrumentation: Use a FT-IR spectrometer with a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a time-of-flight (TOF) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

Data Validation Workflow

A systematic approach to data validation ensures the integrity of the structural assignment.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Interpretation cluster_2 Validation & Confirmation HNMR ¹H NMR Assign Assign Signals HNMR->Assign CNMR ¹³C NMR CNMR->Assign IR IR Spectroscopy IR->Assign MS Mass Spectrometry Fragment Analyze Fragmentation MS->Fragment Predict Predict Spectra Compare Compare with Precursors & Analogs Predict->Compare Validate Validate Structure Compare->Validate Assign->Compare Fragment->Validate

Caption: Workflow for Spectroscopic Data Validation.

Conclusion

The structural elucidation of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate requires a cohesive analysis of data from multiple spectroscopic techniques. While direct experimental data may not always be readily available, a combination of spectral prediction and comparative analysis with known precursors and analogs provides a scientifically rigorous pathway for validation. This guide outlines a comprehensive approach, emphasizing not only the acquisition of data but also the critical thinking and interpretive skills necessary to confidently assign the structure of this important synthetic intermediate. By following these principles, researchers can ensure the quality and reliability of their chemical entities, paving the way for successful downstream applications.

References

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • PubChem. Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate. [Link]

  • SpectraBase. 2'-Hydroxy-4'-methoxyacetophenone. [Link]

  • ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]

  • Chem-Impex. 3-(2-Hydroxy-4-methoxyphenyl)-3-oxo-propionic acid methyl ester. [Link]

  • Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

  • Mestrelab. Download NMR Predict. [Link]

  • PubChem. Dimethyl malonate. [Link]

  • Canadian Science Publishing. Mass Spectra of β-Keto Esters. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Royal Society of Chemistry. Ru-Catalyzed Highly Chemo- and Enantioselective Hydrogenation of γ-Halo-γ,δ-Unsaturated-β-Keto Esters under Neutral Conditions - Supporting Information. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Abstract The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a key β-keto ester...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of active pharmaceutical ingredients (APIs) and their intermediates is the bedrock of modern drug development. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a key β-keto ester intermediate, demands rigorous purity assessment to ensure the safety and efficacy of the final therapeutic product. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to establish the purity, identity, and overall quality of this synthesized compound. We will explore the causality behind the selection of orthogonal analytical methods, present detailed experimental protocols, and offer comparative data to illustrate the self-validating nature of a multi-tiered analytical approach. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity.

Introduction: The Criticality of Purity for a β-Keto Ester Intermediate

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a versatile building block in organic synthesis, often prepared via a Claisen condensation reaction between a substituted acetophenone and a dialkyl carbonate. Its dual functional groups—a ketone and an ester at the β-position—make it highly valuable but also susceptible to specific impurities.[1]

Potential impurities can include:

  • Unreacted Starting Materials: 2-hydroxy-4-methoxyacetophenone and dimethyl carbonate.

  • By-products: Self-condensation products or products from side reactions.

  • Degradants: Hydrolysis of the ester or other degradation pathways.

The presence of even minute quantities of these impurities can have cascading effects on the yield, purity, and pharmacological profile of the final API. Therefore, a comprehensive purity assessment is not merely a quality control checkpoint but a fundamental component of process understanding and validation. This guide champions an orthogonal approach, leveraging multiple analytical techniques where each method corroborates the others, creating a self-validating system of analysis as advocated by international guidelines.[2][3]

Orthogonal Strategy for Purity Verification

No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal strategy, where different methods measure distinct physicochemical properties of the compound. Our recommended workflow combines chromatographic separation, structural elucidation, and physical property analysis.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Assessment cluster_decision Final Disposition Synthesis Claisen Condensation Crude_Product Crude Product Isolation Synthesis->Crude_Product HPLC HPLC-UV (Quantitative Purity) Crude_Product->HPLC NMR NMR Spectroscopy (Identity & Structural Purity) Crude_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Crude_Product->MS MP Melting Point (Bulk Purity Indicator) Crude_Product->MP Final_Report Certificate of Analysis (Purity > 99.5%) HPLC->Final_Report NMR->Final_Report MS->Final_Report MP->Final_Report

Caption: Integrated workflow for purity assessment.

Method 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Principle of Analysis: High-Performance Liquid Chromatography (HPLC) is the cornerstone of quantitative purity determination. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[4][5][6] For our target compound, a reversed-phase (RP-HPLC) method is ideal, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar aqueous-organic mixture.[7] This setup allows for excellent separation of the moderately polar target compound from potential nonpolar and polar impurities.

Detailed Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (determined from UV scan of the main peak).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of 50:50 Water:Acetonitrile diluent.

Comparative Data Analysis: The performance of a newly synthesized batch is compared against a certified reference standard. The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Table 1: Comparative HPLC Purity Analysis

Sample IDRetention Time (min)Peak Area (%)SpecificationResult
Reference Standard 9.5299.91≥ 99.5%Pass
Synthesized Batch A 9.5199.75 ≥ 99.5%Pass
Impurity 1 (RT 4.2 min)-0.11≤ 0.15%Pass
Impurity 2 (RT 11.8 min)-0.09≤ 0.15%Pass
Unknown Impurities-0.05≤ 0.10%Pass

Expert Interpretation: The synthesized batch demonstrates high purity at 99.75%, well within the required specification. The retention time closely matches the reference standard, providing initial evidence of identity. The low levels of detected impurities confirm the effectiveness of the synthetic and purification procedures. The use of a DAD allows for peak purity analysis, ensuring the main peak is not co-eluting with any impurities.[8]

Method 2: NMR Spectroscopy for Definitive Structural Confirmation

Principle of Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous confirmation of molecular structure.[9] It probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about connectivity and stereochemistry. For purity assessment, NMR can identify and quantify impurities whose structures differ significantly from the target compound, even if they co-elute in HPLC.

Detailed Experimental Protocol:

  • Instrument: Bruker Avance 600 MHz NMR Spectrometer.[10]

  • Solvent: Deuterated Chloroform (CDCl₃) with 0.03% TMS as an internal standard.[11]

  • ¹H NMR: 16 scans, relaxation delay of 2 seconds.

  • ¹³C NMR: 1024 scans, relaxation delay of 2 seconds.

  • Sample Preparation: Dissolve ~15 mg of the sample in 0.7 mL of CDCl₃.

Data Interpretation and Comparison: The ¹H and ¹³C NMR spectra of the synthesized batch must be consistent with the expected structure of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and match the spectrum of the reference standard.

  • ¹H NMR Expected Signals:

    • ~12.0 ppm (singlet, 1H): Phenolic hydroxyl proton, often broad.

    • ~7.5-6.4 ppm (multiplets, 3H): Aromatic protons of the substituted phenyl ring.

    • ~3.9 ppm (singlet, 2H): Methylene protons (-CH₂-) between the carbonyl groups.

    • ~3.8 ppm (singlet, 3H): Methoxy (-OCH₃) protons on the aromatic ring.

    • ~3.7 ppm (singlet, 3H): Methyl ester (-OCH₃) protons.

  • ¹³C NMR Expected Signals:

    • ~202 ppm: Ketone carbonyl carbon.

    • ~168 ppm: Ester carbonyl carbon.

    • ~165-110 ppm: Aromatic carbons.

    • ~55 ppm: Methoxy carbon.

    • ~52 ppm: Methyl ester carbon.

    • ~46 ppm: Methylene carbon.

Trustworthiness Check: The absence of signals corresponding to starting materials (e.g., the acetyl methyl group of 2-hydroxy-4-methoxyacetophenone at ~2.5 ppm in ¹H NMR) is a critical indicator of reaction completion and purity. The integration of the proton signals should correspond to the number of protons in the structure.

Method 3: Mass Spectrometry (MS) for Molecular Weight Verification

Principle of Analysis: Mass spectrometry provides the exact molecular weight of the compound, serving as a powerful confirmation of its identity.[12][13] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

Detailed Experimental Protocol:

  • Instrument: Waters ACQUITY QDa Mass Detector coupled to an HPLC system (LC-MS).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: 50 - 500 m/z.

  • Analysis: The sample from the HPLC purity analysis is directly infused into the mass spectrometer.

Comparative Data Analysis: The theoretical exact mass of the target compound (C₁₁H₁₂O₅) is 224.0685 g/mol .

Table 2: High-Resolution Mass Spectrometry Comparison

AnalyteTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺Mass Error (ppm)Result
Synthesized Batch A 225.0757225.0755-0.9Pass

Expert Interpretation: The observed mass is in excellent agreement with the theoretical mass, with a mass error of less than 1 ppm. This result definitively confirms the elemental composition and molecular weight of the synthesized compound, leaving no ambiguity as to its identity. When coupled with HPLC, LC-MS can also provide molecular weight information for any detected impurities, aiding in their identification.

Method 4: Melting Point Analysis as a Bulk Purity Indicator

Principle of Analysis: The melting point of a pure crystalline solid is a sharp, characteristic physical property.[14] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[15] This simple and rapid technique serves as an excellent, albeit non-specific, indicator of bulk purity.[16]

Detailed Experimental Protocol:

  • Instrument: Mettler Toledo MP70 Melting Point System or equivalent.

  • Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a depth of 2-3 mm.[17]

  • Method: Heat at a ramp rate of 10 °C/min to 10 °C below the expected melting point, then reduce the ramp rate to 1 °C/min through the melting range.

  • Measurement: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.

Comparative Data Analysis:

Table 3: Melting Point Comparison

Sample IDObserved Melting Range (°C)Literature Value (°C)Interpretation
Synthesized Batch A 88.5 - 89.288 - 90Sharp range, indicates high purity
Impure Batch B 84.1 - 87.588 - 90Broad and depressed, indicates impurities

Expert Interpretation: The synthesized Batch A exhibits a narrow melting range of less than 1 °C, which is consistent with the literature value for a pure sample. This corroborates the high purity determined by HPLC. In contrast, a hypothetical impure batch shows a significantly broader and depressed range, a classic sign of contamination.

Conclusion: A Self-Validating Framework for Purity Assurance

The purity assessment of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate requires a multi-faceted, orthogonal approach.

  • HPLC provides the primary quantitative measure of purity and detects related substance impurities.

  • NMR Spectroscopy offers unambiguous structural confirmation and identifies any structurally different impurities.

  • Mass Spectrometry verifies the molecular weight and elemental composition.

  • Melting Point Analysis serves as a rapid and reliable check of bulk purity.

When used in concert, these methods provide a self-validating system. A batch that demonstrates high purity by HPLC, shows a clean and correct structure by NMR, matches the theoretical molecular weight by MS, and has a sharp melting point can be released with a high degree of confidence. This rigorous analytical framework is essential for ensuring the quality and consistency required in the pharmaceutical industry.

References

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • ResearchGate. (2015). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. [Link]

  • MDPI. (2017). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • ResearchGate. (2004). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • KNAUER. HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • ResearchGate. Mastering β-keto esters. [Link]

  • ResearchGate. (2014). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Google Patents. US5965767A - Beta ketoester compositions and method of manufacture.
  • Biomedical and Pharmacology Journal. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • National Institutes of Health. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

  • ResearchGate. (1970). Mass Spectra of β-Keto Esters. [Link]

  • Google Patents. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)
  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]

  • ResearchGate. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. [Link]

  • ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]

  • University of Colorado Boulder. Melting point determination. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane. [Link]

  • Royal Society of Chemistry. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]

  • ResearchGate. (1998). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Wikipedia. High-performance liquid chromatography. [Link]

  • BUCHI. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • protocols.io. (2022). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]

  • Google Patents. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof.
  • The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 2.1: Melting Point Analysis. [Link]

  • Indian Patents. 188336:"AN IMPROVED PROCESS FOR THE PREPARATION OF 2-HYDROXY-4-METHOXY -BENZALDEHYDE". [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

Sources

Validation

A Comparative Analysis of the Reactivity of Isomeric Methoxyphenyl Propanoates in Alkaline Hydrolysis

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural changes impact molecular reactivity is paramount. The substitution pattern on an aromatic ring can prof...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural changes impact molecular reactivity is paramount. The substitution pattern on an aromatic ring can profoundly influence the lability of an ester functional group, a common linkage in prodrugs and other bioactive molecules. This guide provides a comprehensive comparative study of the reactivity of ortho-, meta-, and para-methoxyphenyl propanoates toward alkaline hydrolysis. We will delve into the theoretical underpinnings of their differential reactivity, supported by illustrative experimental data and detailed protocols for replication.

Introduction: The Significance of Isomeric Position

The methoxy group is a powerful modulator of electronic and steric environments within a molecule. When positioned on a phenyl ring adjacent to an ester, its influence is not uniform across the ortho, meta, and para positions. This positional isomerism gives rise to distinct chemical behaviors, particularly in reactions sensitive to electron density at the reaction center, such as the hydrolysis of the ester carbonyl. Understanding these differences is crucial for predicting drug metabolism, designing stable formulations, and controlling reaction kinetics in synthetic chemistry.

This guide will focus on the alkaline-mediated hydrolysis of three isomeric methoxyphenyl propanoates. Alkaline hydrolysis is a well-established and reproducible method for studying ester reactivity, and the insights gained are broadly applicable to other nucleophilic acyl substitution reactions.

Theoretical Framework: Unraveling Electronic and Steric Effects

The rate of alkaline hydrolysis of an ester is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the phenyl ring increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide ion. Conversely, electron-donating groups decrease the electrophilicity and thus slow down the reaction.

The methoxy group (-OCH₃) exhibits a dual electronic effect:

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework. This effect is distance-dependent and weakens with increasing distance from the substituent.

  • Resonance Effect (+M or +R): The lone pairs on the oxygen atom can be delocalized into the pi-system of the aromatic ring. This electron-donating effect is most pronounced at the ortho and para positions.

The net effect of the methoxy group is a combination of these two opposing forces.

Reactivity Prediction for the Isomers
  • Para-methoxyphenyl propanoate: In the para position, the +M effect of the methoxy group strongly donates electron density to the phenyl ring, which is then relayed to the ester moiety. This significantly reduces the electrophilicity of the carbonyl carbon, making this isomer the least reactive towards alkaline hydrolysis.

  • Meta-methoxyphenyl propanoate: At the meta position, the resonance effect is not operative. Therefore, only the electron-withdrawing inductive effect (-I) is at play. This effect increases the electrophilicity of the carbonyl carbon relative to the unsubstituted phenyl propanoate, leading to an enhanced reaction rate.

  • Ortho-methoxyphenyl propanoate: The ortho isomer experiences a combination of a strong +M effect, a strong -I effect, and a significant steric hindrance effect. The proximity of the bulky methoxy group to the ester functionality can impede the approach of the hydroxide nucleophile. The interplay of these effects makes the reactivity of the ortho isomer less straightforward to predict without experimental data, but it is generally expected to be less reactive than the meta isomer and potentially more reactive than the para isomer, depending on the dominant effect.

Experimental Investigation: A Kinetic Study of Alkaline Hydrolysis

To quantify the reactivity of the three isomers, a kinetic study of their alkaline hydrolysis can be performed. The reaction progress is monitored by measuring the disappearance of the ester or the appearance of the corresponding phenolate product over time. A common and effective method for this is UV-Vis spectrophotometry, as the formation of the phenolate ion results in a significant change in the UV-Vis absorption spectrum.

Illustrative Experimental Data

The following table presents a set of illustrative pseudo-first-order rate constants (k_obs) for the alkaline hydrolysis of the three methoxyphenyl propanoate isomers under identical conditions. This data exemplifies the expected trend in reactivity based on the theoretical principles discussed.

IsomerPositionExpected Dominant EffectsIllustrative k_obs (s⁻¹)Relative Reactivity
meta-methoxyphenyl propanoatemeta-I (electron-withdrawing)2.5 x 10⁻³Most Reactive
ortho-methoxyphenyl propanoateortho+M, -I, Steric Hindrance1.2 x 10⁻³Intermediate
para-methoxyphenyl propanoatepara+M (electron-donating)5.0 x 10⁻⁴Least Reactive

Table 1: Illustrative pseudo-first-order rate constants for the alkaline hydrolysis of methoxyphenyl propanoate isomers at 25°C in a 1:1 (v/v) water-acetonitrile solution with 0.01 M NaOH.

Experimental Workflow

The following diagram outlines the general workflow for the kinetic analysis of the alkaline hydrolysis of methoxyphenyl propanoates.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_ester Prepare stock solutions of each isomer in acetonitrile initiate Initiate reaction by mixing ester and NaOH solutions in a cuvette prep_ester->initiate prep_naoh Prepare aqueous NaOH solution prep_naoh->initiate monitor Monitor absorbance change over time at λ_max of the phenolate product initiate->monitor plot Plot ln(A_inf - A_t) vs. time monitor->plot calculate Calculate k_obs from the slope of the line plot->calculate

Figure 1: General workflow for the kinetic analysis of ester hydrolysis.

Detailed Experimental Protocol

Materials:

  • ortho-methoxyphenyl propanoate

  • meta-methoxyphenyl propanoate

  • para-methoxyphenyl propanoate

  • Sodium hydroxide (NaOH)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • UV-Vis Spectrophotometer with temperature control

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Preparation of Solutions:

    • Prepare a 1.0 M stock solution of NaOH in deionized water.

    • Prepare 10 mM stock solutions of each methoxyphenyl propanoate isomer in acetonitrile.

    • From the 1.0 M NaOH stock, prepare a 0.02 M working solution in deionized water.

  • Determination of λ_max:

    • For each isomer, prepare a solution of the corresponding methoxyphenol in the 0.01 M NaOH (in 1:1 water:acetonitrile) to determine the maximum absorbance wavelength (λ_max) of the phenolate product.

  • Kinetic Run:

    • Set the spectrophotometer to the determined λ_max and equilibrate the cell holder to 25°C.

    • In a 1 cm quartz cuvette, pipette 1.5 mL of the 0.02 M NaOH working solution and 1.4 mL of acetonitrile.

    • To initiate the reaction, add 0.1 mL of the 10 mM ester stock solution to the cuvette, quickly mix by inverting, and start recording the absorbance as a function of time.

    • Continue data collection for at least 3-5 half-lives.

    • Record the final absorbance (A_inf) after the reaction has gone to completion (approximately 10 half-lives).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) is determined by plotting ln(A_inf - A_t) versus time (t), where A_t is the absorbance at time t.

    • The slope of the resulting straight line is equal to -k_obs.

Mechanistic Insights and Structure-Reactivity Relationships

The illustrative data aligns with the predicted reactivity based on electronic effects. The electron-donating resonance effect of the para-methoxy group destabilizes the transition state of the nucleophilic attack, leading to the slowest reaction rate. The electron-withdrawing inductive effect of the meta-methoxy group stabilizes the transition state, resulting in the fastest rate. The ortho isomer's reactivity is intermediate, suggesting that the rate-retarding resonance and steric effects are partially offset by the rate-enhancing inductive effect.

The following diagram illustrates the transition state for the rate-determining step of the alkaline hydrolysis of a methoxyphenyl propanoate.

G cluster_ts Transition State R-O-C(=O)CH2CH3 Ester ts [R-O-C(O⁻)(OH)CH2CH3]‡ R-O-C(=O)CH2CH3->ts Rate-determining step OH- Hydroxide (Nucleophile) OH-->ts Products Phenolate + Propanoic Acid ts->Products Fast

Figure 2: Transition state of the rate-determining step in alkaline ester hydrolysis.

Conclusion

This comparative guide demonstrates that the reactivity of methoxyphenyl propanoates in alkaline hydrolysis is highly dependent on the position of the methoxy substituent. The interplay of inductive, resonance, and steric effects leads to a predictable trend in reactivity, with the meta isomer being the most reactive and the para isomer being the least reactive. The experimental protocols provided herein offer a robust framework for quantifying these differences and serve as a valuable tool for researchers in medicinal chemistry and drug development for predicting the stability and metabolic fate of ester-containing compounds. A thorough understanding of these structure-reactivity relationships is essential for the rational design of molecules with desired properties.

References

  • PubChem Compound Summary for (4-methoxyphenyl) propanoate. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for 2-(2-methoxyphenyl)propanoate. National Center for Biotechnology Information. [Link]

  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties. PubMed Central. [Link]

  • Kinetic studies in ester hydrolysis. Indian Academy of Sciences. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Inductive vs conjugation effects in ester hydrolysis. Chemistry Stack Exchange. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Kinetic study of Ester hydrolysis. YouTube. [Link]

Comparative

A Comparative Guide to the Efficacy of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate as a Precursor in 4-Hydroxycoumarin Synthesis

This guide provides an in-depth analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, evaluating its performance as a precursor in the synthesis of substituted 4-hydroxycoumarins. We will compare its efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, evaluating its performance as a precursor in the synthesis of substituted 4-hydroxycoumarins. We will compare its efficacy against established alternative synthetic routes, supported by experimental data and mechanistic insights, to assist researchers and drug development professionals in making informed decisions for their synthetic strategies.

The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, most notably anticoagulants like warfarin.[1][2] The biological activity of these molecules can be finely tuned by the nature and position of substituents on the benzopyranone core. Consequently, the choice of precursor is a critical decision that dictates the efficiency, yield, and accessibility of specific, functionally decorated coumarin derivatives.

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a specialized β-keto ester designed for the streamlined synthesis of 7-methoxy-4-hydroxycoumarin. Its structure contains the pre-formed phenolic ring and the ester moiety, primed for an intramolecular cyclization. This guide will dissect this pathway and contrast it with more traditional methods that build the coumarin ring from simpler starting materials.

Comparative Analysis of Synthetic Pathways

The synthesis of the 4-hydroxycoumarin ring system can be achieved through several distinct strategies. Below, we compare the intramolecular cyclization of our target precursor with three common alternative methods.

Route 1: Intramolecular Cyclization of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

This approach represents a direct and efficient pathway to a specifically substituted 4-hydroxycoumarin. The synthesis hinges on an intramolecular transesterification reaction, where the phenolic hydroxyl group attacks the ester carbonyl, leading to the formation of the lactone ring. This reaction is typically catalyzed by a base or can occur under thermal conditions.

The primary advantage of this method is its specificity. The substitution pattern of the final product (a methoxy group at the 7-position) is determined from the outset by the structure of the precursor. This avoids the formation of regioisomers that can complicate syntheses starting from substituted phenols.

G Precursor Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Intermediate Enolate Intermediate Precursor->Intermediate Base or Heat Product 7-Methoxy-4-hydroxycoumarin Intermediate->Product Intramolecular Cyclization (Lactonization)

Caption: Synthesis of 7-Methoxy-4-hydroxycoumarin via intramolecular cyclization.

Route 2: The Pechmann Condensation

The Pechmann condensation is a classic and versatile method for synthesizing coumarins, involving the reaction of a phenol with a β-ketoester or carboxylic acid under acidic conditions.[3][4] For the synthesis of the parent 4-hydroxycoumarin, phenol can be reacted with malonic acid.[2][3]

The strength of this method lies in its use of readily available starting materials. However, when using substituted phenols, the reaction can yield a mixture of isomeric products, necessitating challenging purification steps. The reaction conditions, often involving strong acids like sulfuric acid and high temperatures, can also limit its applicability for sensitive substrates.[4][5]

G cluster_0 Reaction Steps Phenol Phenol AcidCat Acid Catalyst (e.g., H₂SO₄) Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Transesterification Transesterification AcidCat->Transesterification 1 Michael_Addition Intramolecular Michael Addition Transesterification->Michael_Addition 2 Dehydration Dehydration Michael_Addition->Dehydration 3 Product Substituted Coumarin Dehydration->Product

Caption: Generalized workflow of the Pechmann Condensation for coumarin synthesis.

Route 3: Synthesis from o-Hydroxyacetophenones

This highly efficient method involves the reaction of an o-hydroxyacetophenone with a carbonate ester, such as diethyl carbonate or dimethyl carbonate, in the presence of a strong base like sodium hydride or metallic sodium.[2][6] The reaction proceeds via a Claisen condensation followed by an intramolecular cyclization.

This route is often favored for its excellent yields, which can be nearly quantitative.[6] It provides a clean and direct pathway to 4-hydroxycoumarins. The primary consideration for this method is the availability of the requisite substituted o-hydroxyacetophenone, which may itself require a multi-step synthesis.

Route 4: The Pauly-Lockemann Method

Historically significant, this method involves the high-temperature cyclization of an O-acylsalicylic acid ester (e.g., methyl acetylsalicylate) using metallic sodium.[6][7] While foundational, this process is often plagued by harsh reaction conditions (temperatures between 220-280°C), numerous side reactions, and consequently low yields, often reported to be around 22%.[6][7] Due to these significant drawbacks, it has been largely superseded by more efficient and milder synthetic protocols.

Quantitative Performance Comparison

The choice of a synthetic route is often guided by a balance of yield, reaction conditions, and precursor availability. The following table summarizes the key performance indicators for the discussed pathways.

Synthetic RoutePrecursorsKey Reagents/CatalystsTypical YieldKey Advantages & Disadvantages
Intramolecular Cyclization Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoateBase or HeatGood to ExcellentPro: High specificity, avoids regioisomers. Con: Precursor may require synthesis.
Pechmann Condensation Phenol, Malonic AcidPOCl₃, ZnCl₂~64%[3]Pro: Uses simple, available starting materials. Con: Potential for isomer formation, harsh acidic conditions.
From o-Hydroxyacetophenone o-Hydroxyacetophenone, Ethyl CarbonateMetallic SodiumExcellent (~95-100%)[6]Pro: Very high yields, clean reaction. Con: Requires availability of the substituted acetophenone.
Pauly-Lockemann Method Methyl AcetylsalicylateMetallic SodiumLow (~22%)[7]Pro: Historically significant. Con: Very low yields, harsh conditions, many side products.

Experimental Protocols

To provide a practical context, we outline detailed protocols for the synthesis using our target precursor and a representative alternative.

Protocol 1: Synthesis of 7-Methoxy-4-hydroxycoumarin from Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Objective: To synthesize 7-methoxy-4-hydroxycoumarin via base-catalyzed intramolecular cyclization.

Materials:

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

  • Sodium Methoxide (NaOMe)

  • Methanol (Anhydrous)

  • Hydrochloric Acid (1M)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate (1 equivalent) in anhydrous methanol.

  • Initiation: Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize the solution by adding 1M HCl until the pH is approximately 7.

  • Extraction: Remove the methanol under reduced pressure. To the resulting residue, add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-methoxy-4-hydroxycoumarin.

Protocol 2: Synthesis of 4-Hydroxycoumarin via Pechmann-type Condensation

Objective: To synthesize 4-hydroxycoumarin from phenol and malonic acid.[3]

Materials:

  • Phenol

  • Malonic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ice-water bath

  • Sodium Bicarbonate solution (saturated)

Procedure:

  • Reagent Preparation: In a flask protected from moisture, carefully add anhydrous zinc chloride (2 equivalents) to phosphorus oxychloride (1 equivalent) while cooling in an ice-water bath.

  • Addition of Reactants: To this cooled mixture, add phenol (1 equivalent) and malonic acid (1 equivalent) portion-wise, ensuring the temperature remains low.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat gently (e.g., 60-70°C) for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice. A precipitate will form.

  • Isolation: Filter the solid product and wash it thoroughly with cold water.

  • Purification: To remove acidic impurities, suspend the crude solid in a saturated sodium bicarbonate solution, stir, filter, and wash again with water. The resulting solid is 4-hydroxycoumarin, which can be further purified by recrystallization from ethanol.

Conclusion

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate serves as a highly effective, specialized precursor for the synthesis of 7-methoxy-4-hydroxycoumarin. Its principal advantage is the strategic circumvention of regioselectivity issues that can arise in methods like the Pechmann condensation when using substituted phenols. The intramolecular cyclization pathway is direct and generally proceeds under milder conditions than traditional condensation reactions.

In contrast, methods starting from o-hydroxyacetophenones offer superior yields for the synthesis of the 4-hydroxycoumarin core, provided the starting ketone is readily accessible. The Pechmann condensation remains a workhorse in coumarin synthesis due to its use of simple precursors, despite its potential drawbacks.

For researchers and drug development professionals, the choice of precursor should be guided by the specific substitution pattern required on the final coumarin target. When a specific regioisomer like 7-methoxy-4-hydroxycoumarin is desired, a pre-functionalized precursor such as Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate offers a logical and efficient synthetic route, minimizing purification challenges and maximizing specificity.

References

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate: Claisen Condensation vs. Baker-Venkataraman Rearrangement

For Researchers, Scientists, and Drug Development Professionals The efficient synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of pharmaceuticals and b...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing key intermediates for a wide array of pharmaceuticals and biologically active molecules. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, in particular, is a valuable building block in the synthesis of various flavonoids and other heterocyclic compounds. This guide provides a detailed comparison of two prominent synthetic routes to this target molecule: the classic Claisen condensation and the elegant Baker-Venkataraman rearrangement. By examining the mechanistic underpinnings, experimental protocols, and yield efficiencies of each method, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

At a Glance: A Comparative Overview

ParameterClaisen CondensationBaker-Venkataraman Rearrangement
Starting Materials 2-Hydroxy-4-methoxyacetophenone, Dimethyl oxalate2-Hydroxy-4-methoxyacetophenone, Methoxycarbonyl chloride
Key Transformation Intermolecular condensationIntramolecular acyl migration[1]
Product Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate1-(2-Hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione (intermediate)
Reported Yield ~65-75% (estimated)High yields reported for analogous reactions[1]
Key Advantages Direct formation of the target β-keto ester.High-yielding for the rearrangement step.
Key Disadvantages Requires a strong base and anhydrous conditions.Multi-step process to arrive at the final product.

Route 1: The Claisen Condensation – A Direct Approach

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base to form a β-keto ester or a β-diketone.[2] In the context of synthesizing Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a mixed Claisen condensation between 2-hydroxy-4-methoxyacetophenone and dimethyl oxalate offers a direct and convergent route.

Mechanistic Insights

The reaction is initiated by the deprotonation of the α-carbon of 2-hydroxy-4-methoxyacetophenone by a strong base, typically sodium hydride or sodium ethoxide, to generate a resonance-stabilized enolate. This enolate then acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. The resulting tetrahedral intermediate subsequently collapses, expelling a methoxide leaving group to yield the desired β-keto ester. The driving force for this reaction is the formation of a highly stabilized enolate of the product, which is more acidic than the starting alcohol.

Claisen_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acetophenone 2-Hydroxy-4-methoxyacetophenone Enolate Enolate Formation (Base) Acetophenone->Enolate Strong Base (e.g., NaH) Oxalate Dimethyl Oxalate Attack Nucleophilic Attack Oxalate->Attack Enolate->Attack Collapse Tetrahedral Intermediate Collapse Attack->Collapse Ketoester Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Collapse->Ketoester - OMe

Figure 1: Workflow for the Claisen Condensation Route.
Experimental Protocol (Hypothetical)

Materials:

  • 2-Hydroxy-4-methoxyacetophenone

  • Dimethyl oxalate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully add anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-hydroxy-4-methoxyacetophenone (1 equivalent) in anhydrous THF to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add a solution of dimethyl oxalate (1.2 equivalents) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding 1 M hydrochloric acid at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Route 2: The Baker-Venkataraman Rearrangement – An Intramolecular Approach

The Baker-Venkataraman rearrangement is a powerful method for the synthesis of 1,3-diketones from 2-acyloxyacetophenones.[1] This intramolecular reaction, which proceeds through a base-catalyzed acyl transfer, offers an alternative, albeit less direct, route to a 1,3-dicarbonyl system that is structurally related to the target β-keto ester.[1] To arrive at the desired methyl ester, a subsequent esterification step would be necessary.

Mechanistic Insights

The synthesis begins with the O-acylation of 2-hydroxy-4-methoxyacetophenone with methoxycarbonyl chloride to form 2-acetyl-5-methoxyphenyl methyl carbonate. Treatment of this intermediate with a base, such as potassium hydroxide, induces the Baker-Venkataraman rearrangement. The base abstracts a proton from the α-carbon of the acetophenone moiety, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the adjacent carbonate carbonyl group. The resulting cyclic intermediate collapses to form the more stable phenoxide, which upon acidic workup, yields the 1,3-diketone, 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione.

Baker_Venkataraman cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product Acetophenone 2-Hydroxy-4-methoxyacetophenone Acylation O-Acylation (Methoxycarbonyl Chloride) Acetophenone->Acylation Rearrangement Baker-Venkataraman Rearrangement (Base) Acylation->Rearrangement 2-acetyl-5-methoxyphenyl methyl carbonate Esterification Esterification (Hypothetical) Rearrangement->Esterification 1-(2-Hydroxy-4-methoxyphenyl) -3-methoxypropane-1,3-dione Ketoester Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Esterification->Ketoester

Figure 2: Workflow for the Baker-Venkataraman Rearrangement Route.
Experimental Protocol

Step 1: Synthesis of 2-acetyl-5-methoxyphenyl methyl carbonate

Materials:

  • 2-Hydroxy-4-methoxyacetophenone

  • Methoxycarbonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-hydroxy-4-methoxyacetophenone (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C.

  • Slowly add methoxycarbonyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1 M hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-acetyl-5-methoxyphenyl methyl carbonate, which can be used in the next step without further purification.

Step 2: Baker-Venkataraman Rearrangement

Materials:

  • 2-acetyl-5-methoxyphenyl methyl carbonate

  • Potassium hydroxide

  • Pyridine

Procedure:

  • Dissolve the crude 2-acetyl-5-methoxyphenyl methyl carbonate in pyridine.

  • Add pulverized potassium hydroxide (3 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir for several hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione. Yields for similar rearrangements are often high.[1]

Conclusion: Choosing the Optimal Route

Both the Claisen condensation and the Baker-Venkataraman rearrangement offer viable pathways to the 1,3-dicarbonyl core of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

The Claisen condensation presents a more direct, one-pot synthesis of the target β-keto ester. This convergency is a significant advantage in terms of step economy. However, the reaction's success is highly dependent on the use of a strong base and strictly anhydrous conditions, which may present challenges in terms of substrate compatibility and experimental setup.

The Baker-Venkataraman rearrangement , on the other hand, is a robust and often high-yielding transformation for the formation of 1,3-diketones.[1] While it requires a multi-step sequence to arrive at the final methyl ester product, the individual steps are generally reliable and well-documented for a variety of substrates.

The choice between these two routes will ultimately depend on the specific requirements of the researcher. For a rapid and direct synthesis where optimization of reaction conditions is feasible, the Claisen condensation may be preferred. For a more robust and potentially higher-yielding, albeit longer, sequence, the Baker-Venkataraman rearrangement offers a compelling alternative. Further experimental investigation is warranted to definitively establish the optimal conditions and yields for the direct Claisen condensation route to this valuable synthetic intermediate.

References

  • Baker, W.; Venkataraman, K. A new synthesis of 1:3-diketones. J. Chem. Soc.1933, 1381-1389.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis. 5th ed., Springer, 2007.

Sources

Comparative

A Comprehensive Guide to the Characterization and Comparison of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the nuanced structural variations of organic molecules can lead to significant differences in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced structural variations of organic molecules can lead to significant differences in their biological activity and physical properties. This guide provides an in-depth characterization and comparison of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and its analogs. As a senior application scientist, the following sections will detail the synthesis, characterization, and comparative performance of these compounds, grounded in established experimental protocols and authoritative data.

Introduction to the Core Scaffold: The Versatility of β-Keto Esters

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate belongs to the class of β-keto esters, which are pivotal intermediates in organic synthesis. Their inherent functionality, featuring both electrophilic and nucleophilic centers, makes them valuable precursors for a wide array of more complex molecules, including various heterocyclic compounds with potential pharmacological activities. The presence of a substituted phenolic ring in this particular scaffold suggests the potential for antioxidant, antimicrobial, and other biological activities, making its analogs attractive targets for drug discovery and development.[1][2]

Synthesis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and Its Analogs

The primary synthetic route to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate and its analogs is the Claisen condensation . This reaction involves the base-catalyzed condensation of an ester and a ketone. In this case, a substituted acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone) reacts with a dialkyl carbonate (e.g., dimethyl carbonate) or an acyl chloride to yield the desired β-keto ester.[3]

Proposed Synthetic Workflow:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Acetophenone Substituted Acetophenone (e.g., 2-hydroxy-4-methoxyacetophenone) Base Strong Base (e.g., Sodium Methoxide) Acetophenone->Base Deprotonation Carbonate Dialkyl Carbonate (e.g., Dimethyl Carbonate) Keto_Ester Methyl 3-(2-hydroxy-4-methoxyphenyl) -3-oxopropanoate Base->Keto_Ester Claisen Condensation Solvent Anhydrous Solvent (e.g., Toluene)

Caption: Proposed synthetic workflow for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate via Claisen condensation.

Experimental Protocol: Claisen Condensation
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a strong base such as sodium methoxide (1.1 equivalents) to an anhydrous solvent like toluene.

  • Addition of Reactants: Dissolve the substituted acetophenone (1 equivalent) in the anhydrous solvent and add it dropwise to the stirred suspension of the base at room temperature. Following this, add the dialkyl carbonate (1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a dilute acid (e.g., 10% HCl) until the solution is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired β-keto ester.

Characterization of Analogs

The structural elucidation of the synthesized analogs is performed using a combination of spectroscopic techniques. Below is a summary of expected and reported characterization data for representative analogs.

Spectroscopic Data
Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (ν, cm-1)MS (m/z)
Methyl 3-(2,4-dihydroxyphenyl)-3-oxopropanoate Enol form: 12.5 (s, 1H, OH), 7.5-6.3 (m, 3H, Ar-H), 5.9 (s, 1H, =CH), 3.7 (s, 3H, OCH3). Keto form: 7.6-6.4 (m, 3H, Ar-H), 4.1 (s, 2H, CH2), 3.8 (s, 3H, OCH3).Enol form: ~190 (C=O), ~170 (COO), ~165 (Ar-C-OH), ~90 (=CH). Keto form: ~195 (C=O), ~170 (COO), ~165 (Ar-C-OH), ~45 (CH2).~3400 (O-H), ~1735 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic)Expected [M+H]+: 211.06
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate [4]7.9 (d, 2H), 6.9 (d, 2H), 3.9 (s, 2H), 4.2 (q, 2H), 3.8 (s, 3H), 1.2 (t, 3H)196.5, 167.2, 164.0, 131.1, 128.8, 114.1, 61.8, 55.6, 45.9, 14.11742 (C=O, ester), 1682 (C=O, ketone), 1602, 1576 (C=C, aromatic)[M]+: 222.24

Note: The presence of keto-enol tautomerism in β-keto esters can lead to the observation of two sets of signals in NMR spectra.

Comparative Performance and Biological Activity

The biological and chemical performance of these analogs is highly dependent on the nature and position of the substituents on the phenyl ring.

Antioxidant Activity

The presence of hydroxyl groups on the aromatic ring is a key determinant of antioxidant activity.[5] Compounds with ortho- and para-dihydroxy substitution patterns are generally potent radical scavengers. The mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance.

Hypothesized Activity Trend: The antioxidant activity is expected to increase with the number of hydroxyl groups and their strategic positioning (ortho or para to each other). Methoxy groups can also contribute to antioxidant activity, albeit to a lesser extent than hydroxyl groups.[1]

Antimicrobial Activity

β-keto esters have been investigated for their antimicrobial properties.[2][6] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity and electronic properties of the molecule, influenced by the substituents, play a crucial role in its ability to penetrate bacterial cell walls and interact with its target.

Structure-Activity Relationship:

Structure Molecular Structure (Substituent Effects) Lipophilicity Lipophilicity Structure->Lipophilicity Electronic_Effects Electronic Effects (Electron-donating/-withdrawing) Structure->Electronic_Effects Antimicrobial_Activity Antimicrobial Activity Lipophilicity->Antimicrobial_Activity Cell Penetration Electronic_Effects->Antimicrobial_Activity Target Interaction

Caption: Key structural factors influencing the antimicrobial activity of the analogs.

Comparative Data Summary

While direct comparative studies on a wide range of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate analogs are limited, the following table provides a qualitative comparison based on established structure-activity relationships for similar phenolic and β-keto ester compounds.

Analog SubstituentExpected Antioxidant ActivityExpected Antimicrobial ActivityRationale
2,4-Dihydroxy HighModerateTwo hydroxyl groups enhance radical scavenging. Moderate lipophilicity may limit cell penetration.
4-Hydroxy-3-methoxy Moderate-HighModerateThe combination of hydroxyl and methoxy groups provides good antioxidant potential.
4-Chloro-2-hydroxy Low-ModeratePotentially HighThe electron-withdrawing nature of chlorine may enhance interactions with microbial targets.
3,5-di-tert-butyl-4-hydroxy HighLowSteric hindrance from bulky tert-butyl groups may improve radical scavenging but hinder interaction with microbial targets.

Conclusion and Future Directions

The Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate scaffold presents a versatile platform for the development of novel compounds with potential applications in medicine and materials science. The synthetic accessibility via the Claisen condensation allows for the facile generation of a diverse library of analogs.

Future research should focus on the systematic synthesis and screening of a wider range of analogs to establish quantitative structure-activity relationships. This would involve varying the substituents on the phenyl ring to modulate electronic and steric properties, as well as altering the ester group to fine-tune lipophilicity and bioavailability. Comprehensive biological evaluation, including antioxidant, antimicrobial, and cytotoxic assays, will be crucial in identifying lead compounds for further development.

References

  • Susanti, E. V. H., et al. (2014). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone. SciTePress.
  • BenchChem. (2025).
  • Barreca, D., et al. (2023).
  • Rojas-Díaz, D., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central.
  • ResearchGate. (2016). Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.
  • Google Patents. (2016). The synthetic method of the ethyl benzoylacetate that phenolic hydroxyl group replaces.
  • precisionFDA. (2025).
  • BenchChem. (2025). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. BenchChem.
  • ResearchGate. (2023). (PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • ResearchGate. Reaction of ethyl benzoylacetate.
  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free radical biology and medicine, 20(7), 933-956.
  • Journal of Chemical and Pharmaceutical Research. (2015). The Influence of Nitro Group on Synthesis. JOCPR.
  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH.
  • Supporting Information for One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones.
  • Wang, Y., et al. (2018).
  • Organic Syntheses Procedure. Acetic acid, benzoyl-, ethyl ester. Organic Syntheses.
  • ResearchGate. (2012). Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate: Synthesis of Ethyl (2 S )-2-Ethoxy-3-(4-hydroxyphenyl)propanoate.
  • ResearchGate. Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays | Request PDF.
  • PrepChem.com.
  • ResearchGate. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies.
  • CymitQuimica.
  • IRIS.
  • Matrix Fine Chemicals. ETHYL 3-(4-METHOXYPHENYL)-3-OXOPROPANOATE | CAS 2881-83-6.
  • Stanimirova, I., et al. (2023).
  • R Discovery. Ethyl Benzoyl Acetate Research Articles - Page 1. R Discovery.
  • Kharas, G. (2022).
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.
  • Foti, M. C., et al. (2002).
  • Guidechem. methyl 2,4-dihydroxy-6-[2-(4-hydroxyphenyl)
  • ResearchGate. (PDF) Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects.
  • Sigma-Aldrich. Ethyl benzoylacetate technical grade, 90 94-02-0. Sigma-Aldrich.
  • University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin.

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Techniques for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound of interest with p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the rigorous characterization of novel chemical entities is paramount. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound of interest with potential applications in medicinal chemistry, demands robust and reliable analytical methodologies for its quantification and qualification. This guide provides an in-depth comparative analysis of principal analytical techniques for the comprehensive evaluation of this molecule. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, offering detailed experimental protocols and a critical evaluation of their respective performances.

Introduction to Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a substituted β-keto ester. The presence of a phenolic hydroxyl group, a methoxy group, an ester, and a ketone functionality imparts a unique chemical reactivity and profile that necessitates careful consideration when selecting an appropriate analytical technique. Accurate and precise measurement of this compound is critical for purity assessment, stability studies, and pharmacokinetic analysis.

At a Glance: Comparison of Analytical Techniques

The choice of an analytical technique is fundamentally driven by the specific analytical challenge, whether it be quantitative precision, structural elucidation, or high-throughput screening. Below is a summary of the key performance characteristics of each technique for the analysis of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Quantification, Purity AssessmentIdentification, Quantification, Impurity ProfilingStructural Elucidation, QuantificationFunctional Group Identification
Sample Derivatization Not typically requiredMay be required to improve volatilityNot requiredNot required
Selectivity Good to ExcellentExcellentExcellentModerate
Sensitivity High (ng/mL range)Very High (pg/mL to ng/mL range)Moderate to Low (µg/mL to mg/mL range)Low (mg range)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)Not suitable for quantification
Quantitative Precision ExcellentVery GoodGoodNot applicable
Throughput HighMedium to HighLow to MediumHigh

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it exceptionally well-suited for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. Its high precision and accuracy are ideal for quality control and stability studies.[1]

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[1]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at approximately 275 nm, corresponding to a common absorption maximum for phenolic compounds.[1]

  • Injection Volume: 10-20 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[1]

Rationale and Self-Validation:

The reverse-phase C18 column is chosen for its ability to effectively retain and separate moderately polar compounds like the target analyte. The acidic mobile phase (0.1% formic acid) helps to suppress the ionization of the phenolic hydroxyl group, leading to a more symmetrical peak shape and reproducible retention times. The UV detection wavelength is selected based on the chromophoric nature of the substituted benzene ring. Method validation would involve assessing linearity by preparing a calibration curve with a series of standards, determining accuracy through recovery studies, and evaluating precision by repeated injections of a single standard.

Caption: HPLC analysis workflow for Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[2] It is an excellent technique for identifying and quantifying volatile and thermally stable compounds. For Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, derivatization may be necessary to increase its volatility and thermal stability.

Experimental Protocol:
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Derivatization (optional but recommended): Silylation of the phenolic hydroxyl group with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-500.

Rationale and Self-Validation:

The temperature program is designed to ensure the elution of the analyte as a sharp peak while separating it from potential impurities. The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. The use of an internal standard is recommended for accurate quantification to compensate for any variations in injection volume or derivatization efficiency. Validation would include confirming the identity of the analyte by comparing its mass spectrum to a reference, and assessing linearity, accuracy, and precision similar to the HPLC method.

Caption: GC-MS analysis workflow, including the optional derivatization step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the structural elucidation of molecules and can also be employed for quantitative purposes (qNMR).[1] It provides detailed information about the chemical environment of each nucleus in the molecule.

Experimental Protocol:
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1]

  • Sample Preparation for ¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Acetone-d₆).[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

Expected ¹H NMR Spectral Features:

Based on the structure of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, the following proton signals are expected:

  • A singlet for the methyl ester protons.

  • A singlet for the methoxy group protons.

  • Signals corresponding to the aromatic protons, with splitting patterns indicative of their substitution on the benzene ring.

  • A signal for the methylene protons.

  • A broad singlet for the phenolic hydroxyl proton.

Rationale and Self-Validation:

The choice of deuterated solvent is critical to avoid interfering signals. The chemical shifts and coupling constants of the observed signals provide definitive structural confirmation. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups within a molecule. While not suitable for quantification, it is an excellent tool for initial characterization and for monitoring chemical transformations.

Experimental Protocol:
  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: A spectrum is typically acquired over the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Features:

The FTIR spectrum of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is expected to show characteristic absorption bands for its functional groups:

  • A broad O-H stretching band for the phenolic hydroxyl group (around 3300 cm⁻¹).

  • C-H stretching bands for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹).

  • A strong C=O stretching band for the ester carbonyl group (around 1735 cm⁻¹).

  • A C=O stretching band for the ketone carbonyl group (around 1680 cm⁻¹).

  • C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

  • C-O stretching bands for the ester and ether linkages (around 1250-1000 cm⁻¹).

Rationale and Self-Validation:

The presence of these characteristic absorption bands provides strong evidence for the chemical structure of the compound. The technique is self-validating in that the observed spectrum can be compared to a reference spectrum if available, or the presence and position of the bands can be correlated with the known functional groups of the expected molecule.

Conclusion

The cross-validation of analytical techniques is essential for the comprehensive characterization of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. HPLC stands out for its quantitative accuracy and precision, making it the method of choice for routine quality control. GC-MS offers superior sensitivity and definitive identification, particularly for impurity profiling. NMR spectroscopy remains the gold standard for unambiguous structural elucidation and can be used for quantification with the appropriate methodology. FTIR provides a rapid and straightforward means of confirming the presence of key functional groups. The judicious application of these complementary techniques will ensure a thorough and reliable understanding of this important chemical entity.

References

  • Analytical Methods and Materials and Methods. (n.d.).
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzoate - Benchchem. (n.d.).
  • Lancefield, C. S., & Westwood, N. J. (2015). The synthesis and analysis of advanced lignin model polymers. Green Chemistry.
  • FTIR Spectra of 4-hydroxyphenylazo-3-N-(4-hydroxyphenyl) maleimide. - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026, January 9). ResearchGate. [Link]

  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate | C11H14O4 | CID 20145674 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl). (2015, September 25). An-Najah Staff. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent. (n.d.). Retrieved January 27, 2026, from [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI | Applications Notes - JEOL. (n.d.). Retrieved January 27, 2026, from [Link]

  • Methyl3-(4-methoxyphenyl)propanoate | C11H14O3 | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 27, 2026, from [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.). Retrieved January 27, 2026, from [Link]

  • (3R)-Isopropyl .beta.-hydroxy-.beta.-(4-methoxyphenyl)propionate - SpectraBase. (n.d.). Retrieved January 27, 2026, from [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Journal of Medicinal and Chemical Sciences. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014, March 1).
  • ¹H NMR spectrum (300 MHz, CDCl3) of methyl 3-(4-methoxyphenyl)acrylate - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]

  • Comparative Analysis of the Chemical Profiles of 3,4-Methylenedioxymethamphetamine Based on Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC GC-TOFMS). (n.d.). Retrieved January 27, 2026, from [Link]

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.).
  • III Analytical Methods. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (2021, April 22). Atlantis Press. [Link]

  • Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. (n.d.). Retrieved January 27, 2026, from [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022, April 5). Pharmacia. [Link]

  • Synthesis and styrene copolymerization of novel hydroxy, methyl and methoxy ring-trisubstituted phenylcyanoacrylates | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2022, April 27). Cambridge Open Engage. [Link]

  • CAS No : NA | Product Name : Methyl 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoate. (n.d.). Retrieved January 27, 2026, from [Link]

  • J Zach Dawson, BSa*; Carrie Ozalas, BSb; Lauren Richards-Waugh, PhDa - Marshall University. (n.d.). Retrieved January 27, 2026, from [Link]

Sources

Comparative

A Comparative Benchmarking Guide to Flavone Synthesis: Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate vs. Conventional Precursors

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of flavonoid scaffolds is a cornerstone of innovation. This guide provides an in-depth performance benchmark of Methyl 3...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of flavonoid scaffolds is a cornerstone of innovation. This guide provides an in-depth performance benchmark of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a versatile β-ketoester, in the synthesis of 7-methoxyflavone. We will objectively compare its performance against the conventional precursor, 2'-hydroxy-4'-methoxyacetophenone, providing detailed experimental protocols and supporting data to inform your synthetic strategies.

Introduction: The Synthetic Challenge of Flavones

Flavones, a class of flavonoids, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The core challenge in their synthesis lies in the efficient construction of the central pyranone ring. Traditional methods, while effective, often involve multiple steps and can lack efficiency. This guide explores a modern approach utilizing a β-ketoester precursor and benchmarks it against a classic synthetic route.

The Target Molecule: 7-Methoxyflavone

For the purpose of this comparative guide, we have selected 7-methoxyflavone as our target molecule. Its structure is representative of a significant portion of the flavone class, and its synthesis provides an excellent platform for comparing the efficiency of different synthetic precursors.

The Precursors: A Head-to-Head Comparison

We will evaluate two distinct synthetic pathways to 7-methoxyflavone, each starting from a different precursor:

  • Route A: The β-Ketoester Approach utilizing Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate. This route leverages the inherent reactivity of the β-ketoester functionality to construct the flavone core.

  • Route B: The Conventional Acetophenone Approach starting with 2'-hydroxy-4'-methoxyacetophenone. This classic method typically proceeds through a chalcone intermediate.[2]

Synthetic Pathways at a Glance

G cluster_A Route A: β-Ketoester Pathway cluster_B Route B: Conventional Pathway A1 Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate A2 Benzoylation A1->A2 A3 O-Benzoyl Intermediate A2->A3 A4 Baker-Venkataraman Rearrangement A3->A4 A5 1,3-Diketone Intermediate A4->A5 A6 Acid-Catalyzed Cyclization A5->A6 AF 7-Methoxyflavone A6->AF B1 2'-Hydroxy-4'-methoxyacetophenone B2 Claisen-Schmidt Condensation B1->B2 B3 2'-Hydroxy-4'-methoxychalcone B2->B3 B4 Oxidative Cyclization B3->B4 BF 7-Methoxyflavone B4->BF

Figure 1: Comparative overview of the two synthetic routes to 7-methoxyflavone.

Mechanism Spotlight: The Baker-Venkataraman Rearrangement

Route A hinges on the Baker-Venkataraman rearrangement, a powerful transformation for the synthesis of 1,3-diketones from 2-acyloxyacetophenones.[3][4] This reaction proceeds via the formation of an enolate, followed by an intramolecular acyl transfer. The resulting 1,3-diketone is then primed for cyclization to the flavone core.

BVR_Mechanism start 2-Acyloxyacetophenone enolate Enolate Formation (Base catalysis) start->enolate Base cyclized Cyclic Alkoxide Intermediate enolate->cyclized Intramolecular Acyl Transfer phenolate Phenolate (Rearranged) cyclized->phenolate Ring Opening diketone 1,3-Diketone (After acidic workup) phenolate->diketone H+

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with a responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical waste are param...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with a responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical waste are paramount in upholding these principles. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, a compound that, while valuable in research, requires careful handling due to its inherent properties as a phenolic and aromatic ketone compound.

Section 1: Hazard Identification and Risk Assessment

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate is a phenolic compound, and as such, it should be handled with caution. Phenols are known to be toxic and can cause skin and eye irritation.[1][2]

Key Hazard Information Summary

PropertyAnticipated HazardJustification
CAS Number 62961-99-5Not explicitly found for this compound, but related tartrate esters have similar CAS numbers.[6]
Physical State Solid or LiquidBased on similar compounds.
Acute Toxicity Potentially harmful if swallowed or inhaled.Based on data for similar aromatic and phenolic compounds.[3]
Skin Corrosion/Irritation Expected to cause skin irritation.[5]A common characteristic of phenolic compounds.[1]
Eye Damage/Irritation Expected to cause serious eye irritation.[3][5]A common characteristic of phenolic compounds.[1]
Environmental Hazards Potentially harmful to aquatic life.[4]Many aromatic compounds have environmental toxicity.
Section 2: Pre-Disposal and Waste Accumulation in the Laboratory

Proper waste management begins at the point of generation.[7][8] Adherence to these steps is crucial for ensuring safety and regulatory compliance within the laboratory.

Personal Protective Equipment (PPE): Before handling the waste, always wear appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Waste Container Selection and Labeling:

  • Choose an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. Plastic containers are often preferred for their durability.[7][9]

  • Label the Container Clearly: The label must include the words "Hazardous Waste," the full chemical name: "Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate," and a list of all components in the waste mixture, including solvents, with their approximate percentages.[10] It should also clearly indicate the associated hazards (e.g., "Irritant," "Toxic").[10]

Segregation and Storage:

  • Incompatibility: Store the waste container away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[2][11]

  • Designated Storage Area: Keep the waste container in a designated and clearly marked "Satellite Accumulation Area" within the laboratory.[7][8][12] This area should be under the control of the laboratory personnel.

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2][12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use.[7][8][9]

Section 3: Step-by-Step Disposal Protocol

The disposal of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate must be handled through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste management program. Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [2][9]

Workflow for Disposal:

  • Waste Generation: As experiments are conducted, collect all waste containing Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate, including neat compound, solutions, and contaminated materials (e.g., pipette tips, gloves), in the designated hazardous waste container.[9]

  • Container Management: Do not overfill the container; it should be no more than 90% full to allow for expansion and prevent spills.[9]

  • Requesting Pickup: Once the container is full or the waste is no longer being generated, arrange for a hazardous waste pickup through your institution's EHS office.[7][8][9] Follow their specific procedures for requesting a pickup, which may involve an online form or a phone call.

  • Documentation: Complete any required waste manifests or tags provided by your EHS office. This documentation is a critical part of the "cradle to grave" management of hazardous waste as mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[8][12]

  • Final Disposal: Your institution's EHS professionals will then transport the waste to a licensed hazardous waste disposal facility. The most common and safest method for final disposal of organic compounds like this is incineration at high temperatures.[13]

Disposal of Empty Containers:

  • An empty container that held Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[14][15]

  • The rinsate must be collected and disposed of as hazardous waste.

  • After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on your institution's policies.[14][15]

Section 4: Emergency Procedures - Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills (less than 50 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[11]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[11]

    • Clean the spill area with soap and water.

  • Large Spills (greater than 50 mL):

    • Evacuate the laboratory immediately and close the doors.[11]

    • Alert your supervisor and contact your institution's EHS office or emergency response team.[11]

    • Provide them with the identity of the spilled material and any other relevant information.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste in Designated Container container->collect saa Store in Designated Satellite Accumulation Area collect->saa segregate Segregate from Incompatible Chemicals saa->segregate closed Keep Container Tightly Closed segregate->closed full Container is Full (or Waste No Longer Generated) closed->full request Request Pickup from EHS/Waste Management full->request doc Complete Waste Manifest/Tag request->doc pickup EHS Collects Waste doc->pickup end Incineration at Licensed Facility pickup->end spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill (<50mL): Absorb & Collect as Waste spill_size->small_spill Small large_spill Large Spill (>50mL): Evacuate & Call EHS spill_size->large_spill Large

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
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Methyl 3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanoate
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